molecular formula C25H33NO8 B8810540 Ifenprodil tartrate

Ifenprodil tartrate

货号: B8810540
分子量: 475.5 g/mol
InChI 键: FFYMSFGBEJMSFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ifenprodil tartrate is a useful research compound. Its molecular formula is C25H33NO8 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C25H33NO8

分子量

475.5 g/mol

IUPAC 名称

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI 键

FFYMSFGBEJMSFP-UHFFFAOYSA-N

规范 SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

溶解度

>71.3 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ifenprodil Tartrate on GluN2B Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929) tartrate is a phenylethanolamine compound that acts as a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3] Its unique mechanism of action, distinct from competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) sites, has made it an invaluable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors.[2][4] This technical guide provides a comprehensive overview of the molecular mechanism of ifenprodil's action on GluN2B subunits, detailing its binding site, its influence on receptor gating and channel kinetics, and the downstream signaling consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying ifenprodil-receptor interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Molecular Mechanism of Action

Ifenprodil exerts its inhibitory effect on NMDA receptors through a non-competitive, allosteric mechanism.[1][4][5] This means it does not directly compete with the binding of the endogenous agonists, glutamate and glycine.[4] Instead, it binds to a distinct site on the receptor complex, inducing a conformational change that reduces the probability of the ion channel opening.[1][4][6]

The Ifenprodil Binding Site

Structural and functional studies have precisely located the ifenprodil binding site to a unique pocket at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][7][8][9] The NTD is a large extracellular domain that plays a crucial role in modulating receptor activity.[10] Ifenprodil's binding within this heterodimeric interface is responsible for its high selectivity for GluN2B-containing receptors over other GluN2 subunits (GluN2A, GluN2C, GluN2D).[11]

The binding pocket is a "Venus-flytrap" like cleft within the leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the GluN2B NTD.[3][12] Key residues from both the GluN1 and GluN2B subunits contribute to the binding and affinity of ifenprodil.[8][13] This specific molecular architecture is absent in other GluN2 subunits, explaining ifenprodil's subunit selectivity.[14]

Allosteric Modulation of Receptor Gating

Upon binding to the GluN1/GluN2B NTD interface, ifenprodil triggers a conformational change that propagates to the ligand-binding domains (LBDs) and the transmembrane domain (TMD), which forms the ion channel pore.[10][15] This allosteric modulation has several key effects on receptor gating:

  • Reduced Channel Open Probability: The primary mechanism of ifenprodil's inhibition is a significant decrease in the receptor's equilibrium open probability (Po).[1][16] It achieves this by increasing the energetic barrier for channel activation.[1][5][17]

  • Increased Occupancy of Closed States: Ifenprodil stabilizes the receptor in long-lived closed or desensitized states.[1][16][18] This means that even when glutamate and glycine are bound, the channel is less likely to transition to an open state.

  • Altered Gating Modes: Ifenprodil biases the receptor towards low open probability gating modes.[1][5][17]

  • No Effect on Single-Channel Conductance: Importantly, ifenprodil does not alter the conductance of the open channel.[1][4] When the channel does open, the rate of ion flow through the pore is unaffected.

Downstream Signaling Consequences

By selectively inhibiting GluN2B-containing NMDA receptors, ifenprodil can modulate a variety of downstream signaling pathways. These receptors are critically involved in synaptic plasticity, neuronal development, and excitotoxicity.[19] The phosphorylation of the tyrosine 1472 residue on the GluN2B subunit, which is important for anchoring the receptor at the synapse, can be indirectly affected by ifenprodil's modulation of receptor activity.[19]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of ifenprodil with NMDA receptors from various experimental paradigms.

Table 1: Inhibitory Potency (IC50) of Ifenprodil on NMDA Receptor Subtypes
Receptor SubtypeCell/Tissue TypeAssay TypeIC50 ValueReference(s)
GluN1/GluN2BXenopus oocytesElectrophysiology0.072 µM (72 nM)[20]
GluN1/GluN2BXenopus oocytesElectrophysiology0.34 µM (340 nM)[6][7]
GluN1/GluN2BChicken Embryo Forebrain CulturesCalcium Influx0.10 µM (100 ± 40 nM)[7]
GluN1/GluN2BRat Cultured Cortical NeuronsElectrophysiology0.3 µM (300 nM)[21]
GluN1/GluN2AXenopus oocytesElectrophysiology146 µM[6][7]
GluN1/GluN2A/GluN2B (triheteromer)Xenopus oocytesElectrophysiology0.45 µM (450 nM)[20]
Table 2: Effects of Ifenprodil on GluN1/GluN2B Channel Kinetics
ParameterConditionEffect of IfenprodilMagnitude of ChangeReference(s)
Mean Open Time (MOT)pH 7.4Decrease~1.6-fold decrease[1][16][18]
Mean Closed Time (MCT)pH 7.9Increase~2-fold increase[1]
Open Probability (Po)pH 7.9Decrease~4-fold decrease[1][16]
Single-Channel Amplitude-No significant change-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ifenprodil with GluN2B-containing NMDA receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the pharmacology of recombinant ion channels expressed in a heterologous system.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.[10][22]

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) at a 1:2 ratio.[10][22]

  • Incubation: Incubate the injected oocytes for 1-4 days at 18°C to allow for receptor expression.[10][22]

  • Recording Solution: Prepare a recording solution containing (in mM): 100 NaCl, 5 HEPES, 0.3 BaCl₂, and 10 Tricine, with pH adjusted to 6.5.[10]

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (0.4–1.0 MΩ) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.[10]

    • Evoke currents by applying a solution containing saturating concentrations of glutamate (100 µM) and glycine (100 µM).[10]

  • Ifenprodil Application:

    • Establish a stable baseline current in response to the agonists.

    • Co-apply ifenprodil at various concentrations with the agonists.

    • Record the steady-state inhibited current.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of ifenprodil.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[6]

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of NMDA receptor-mediated currents from cultured cells or primary neurons.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) or primary neurons (e.g., rat cortical neurons).[4][23]

    • For recombinant studies, co-transfect cells with plasmids encoding the GluN1 and GluN2B subunits.[4][23]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose, 0.1 glycine, 0.01 EDTA. Adjust pH to 7.4.[1][4]

    • Internal (Pipette) Solution (in mM): 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2-7.4.[1][6]

  • Recording:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ to create patch pipettes.[6]

    • Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.[4]

    • Clamp the cell at a holding potential of -60 mV or -70 mV.[4][6]

  • Ifenprodil Application:

    • Perfuse the cell with the external solution and apply the agonist solution (e.g., 1 mM glutamate) to elicit a baseline NMDA receptor-mediated current.[1]

    • Once a stable response is achieved, co-apply ifenprodil at the desired concentration with the agonist.

    • Record the inhibited current until a steady-state block is reached.[6]

  • Data Analysis: Similar to TEVC, calculate the percentage of inhibition and determine the IC50 from a concentration-response curve.[6]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Ifenprodil's Allosteric Inhibition

Ifenprodil_Mechanism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_effects Effects GluN1 GluN1 NTD N-Terminal Domain (NTD) GluN1->NTD forms GluN2B GluN2B GluN2B->NTD forms LBD Ligand-Binding Domain (LBD) NTD->LBD modulates ConformationalChange Conformational Change NTD->ConformationalChange induces TMD Transmembrane Domain (TMD) LBD->TMD gates IonChannel Ion Channel Pore TMD->IonChannel forms ReducedPo Reduced Channel Open Probability TMD->ReducedPo Inhibition Inhibition of Ca²⁺ Influx IonChannel->Inhibition leads to Ifenprodil Ifenprodil Ifenprodil->NTD Binds to GluN1/GluN2B Interface Glutamate Glutamate Glutamate->LBD Binds to GluN2B Glycine Glycine Glycine->LBD Binds to GluN1 ConformationalChange->TMD propagates to ReducedPo->IonChannel affects

Caption: Ifenprodil's allosteric inhibition of the NMDA receptor.

Diagram 2: Experimental Workflow for a Patch-Clamp Study

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Cell Culture & Transfection SolutionPrep Prepare External & Internal Solutions CellCulture->SolutionPrep PipettePull Pull Patch Pipettes SolutionPrep->PipettePull Gigaseal Obtain Gigaseal PipettePull->Gigaseal WholeCell Achieve Whole-Cell Configuration Gigaseal->WholeCell SetHolding Set Holding Potential (-60 to -70 mV) WholeCell->SetHolding Baseline Record Baseline Current (with Agonist) SetHolding->Baseline IfenprodilApp Apply Ifenprodil + Agonist Baseline->IfenprodilApp RecordInhibition Record Inhibited Current IfenprodilApp->RecordInhibition MeasureCurrent Measure Current Amplitudes RecordInhibition->MeasureCurrent CalcInhibition Calculate % Inhibition MeasureCurrent->CalcInhibition DoseResponse Construct Dose-Response Curve CalcInhibition->DoseResponse CalcIC50 Calculate IC50 DoseResponse->CalcIC50

Caption: Workflow for an Ifenprodil patch-clamp experiment.

Diagram 3: Logical Relationship of Ifenprodil's Gating Modulation

Gating_Modulation cluster_receptor_states Receptor States cluster_kinetic_effects Kinetic Effects IfenprodilBinding Ifenprodil binds to GluN1/GluN2B NTD Interface IncreasedBarrier Increased Activation Energy Barrier IfenprodilBinding->IncreasedBarrier StabilizedClosed Stabilization of Closed State IfenprodilBinding->StabilizedClosed ClosedState Closed/Desensitized State TransitionState Transition State ClosedState->TransitionState OpenState Open State TransitionState->OpenState IncreasedBarrier->TransitionState affects ReducedPo Reduced Open Probability IncreasedBarrier->ReducedPo StabilizedClosed->ClosedState promotes StabilizedClosed->ReducedPo ReducedPo->OpenState decreases likelihood of

Caption: Logical flow of Ifenprodil's effect on receptor gating.

References

Ifenprodil Tartrate: A Deep Dive into Selective NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ifenprodil (B1662929) tartrate, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its interaction with the GluN2B subunit. This document delves into the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Significance of Ifenprodil's Selectivity

Ifenprodil is a phenylethanolamine compound that acts as a non-competitive antagonist of the NMDA receptor.[1][2] Its significance in neuroscience and pharmacology stems from its high selectivity for NMDA receptors containing the GluN2B subunit.[1][3][4] This subunit specificity allows for the targeted modulation of a subpopulation of NMDA receptors, offering a more nuanced approach to influencing glutamatergic neurotransmission compared to non-selective NMDA receptor antagonists.[5][6] This property has made ifenprodil an invaluable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors and a lead compound for the development of therapeutics for various neurological and psychiatric disorders.[1][4][5][7]

Mechanism of Action: A Tale of Two Subunits

Ifenprodil exerts its inhibitory effect through a unique allosteric mechanism. It does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine (B1666218).[1][8] Instead, it binds to a distinct site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[1][8][9][10][11]

Upon binding, ifenprodil induces a conformational change, promoting the closure of the "clamshell-like" structure of the GluN2B ATD.[9][10][12] This conformational shift is transmitted to the ligand-binding domains (LBDs) and transmembrane domains (TMDs), ultimately stabilizing a closed state of the ion channel and reducing its open probability without affecting its conductance.[1][8][9][13] This action is voltage-independent at its high-affinity site.[8]

The binding of ifenprodil is also use-dependent, meaning its affinity for the receptor is increased when the receptor is bound by glutamate.[5][11][14] Furthermore, ifenprodil can enhance the tonic inhibition of the receptor by protons.[1]

dot

cluster_receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel GluN2B GluN2B Subunit GluN2B->IonChannel Stabilizes Closed State Ifenprodil Ifenprodil BindingSite Ifenprodil->BindingSite BindingSite->GluN2B Induces Conformational Change Glutamate Glutamate Glutamate->GluN2B Binds to LBD Glycine Glycine Glycine->GluN1 Binds to LBD

Caption: Ifenprodil's binding to the GluN1/GluN2B interface allosterically inhibits the NMDA receptor ion channel.

Quantitative Data: Affinity and Potency

The selectivity of ifenprodil for GluN2B-containing NMDA receptors is quantitatively demonstrated by its differing binding affinities (Ki) and potencies (IC50) for various receptor subtypes.

Parameter Receptor Subtype Value Reference
IC50 NR1A/NR2B0.34 µM[3]
NR1A/NR2A146 µM[3]
High-affinity component (hippocampal neurons)0.75 µM[13]
Low-affinity component (hippocampal neurons)161 µM[13]
GluN1/GluN2B (wild type)72 ± 8 nM[15]
GluN1/GluN2A/GluN2B (triheteromer)450 ± 30 nM[15]
Ki (1R,2R)-Ifenprodil (GluN2B)5.8 nM[16]

Downstream Signaling Pathways

By selectively inhibiting GluN2B-containing NMDA receptors, ifenprodil can modulate various downstream signaling cascades crucial for synaptic plasticity and cell survival. One of the key pathways affected is the cAMP-response element-binding protein (CREB) signaling pathway, which is essential for long-term changes in synaptic strength.[9] Furthermore, studies have shown that ifenprodil can activate the mTOR signaling pathway and modulate the production of pro-inflammatory cytokines, suggesting a broader impact on cellular processes.[17][18]

dot

Ifenprodil Ifenprodil NMDA_R GluN2B-NMDA Receptor Ifenprodil->NMDA_R Inhibits mTOR mTOR Signaling Ifenprodil->mTOR Activates Inflammation Pro-inflammatory Cytokines Ifenprodil->Inflammation Modulates Ca_influx Ca2+ Influx NMDA_R->Ca_influx CREB CREB Signaling Ca_influx->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity

Caption: Ifenprodil modulates downstream signaling pathways, including CREB and mTOR, and inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ifenprodil with NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of ifenprodil on NMDA receptor-mediated currents in whole cells.[8][9][13]

Objective: To determine the IC50 of ifenprodil for NMDA receptor subtypes.

Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells or primary neurons (e.g., rat cortical or hippocampal neurons).[8][9]

  • For recombinant studies, co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).[9]

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 glycine, and 10 EDTA. Adjust pH to 7.2.[9]

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[9]

Procedure:

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.[8]

  • Perfuse the cell with the external solution containing NMDA and glycine to elicit a baseline current.

  • Apply external solutions containing varying concentrations of ifenprodil.

  • Record the steady-state current at each ifenprodil concentration.

  • Wash out ifenprodil to ensure reversibility.

Data Analysis:

  • Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence and presence of ifenprodil.[8]

  • Calculate the percentage of inhibition for each ifenprodil concentration.[8]

  • Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[8]

dot

start Start cell_prep Prepare Cells (HEK293 or Neurons) start->cell_prep patch Establish Whole-Cell Patch-Clamp cell_prep->patch baseline Record Baseline NMDA Current patch->baseline apply_ifen Apply Ifenprodil (Varying Concentrations) baseline->apply_ifen record_inhib Record Inhibited Current apply_ifen->record_inhib washout Washout record_inhib->washout washout->apply_ifen Repeat for each concentration analyze Analyze Data (IC50 Determination) washout->analyze end End analyze->end

Caption: Workflow for a whole-cell patch-clamp experiment to determine ifenprodil's IC50.

Radioligand Binding Assay

This biochemical assay directly measures the binding of a radiolabeled ligand to NMDA receptors in membrane preparations.[9]

Objective: To determine the binding affinity (Ki) of ifenprodil.

Materials:

  • [3H]ifenprodil or [125I]ifenprodil as the radioligand.[9][19]

  • Membrane preparations from brain tissue (e.g., rat cortex) or cells expressing recombinant NMDA receptors.[9]

  • Binding buffer.

  • Unlabeled ifenprodil for competition assays.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.[9]

  • Binding Assay:

    • For saturation binding: Incubate the membrane preparation with varying concentrations of the radioligand.

    • For competition binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled ifenprodil.[9]

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[20]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

  • For saturation binding, plot the specific binding against the radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

dot

start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & Competitor prep_membranes->incubate separate Separate Bound from Free (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Determine Ki) quantify->analyze end End analyze->end

References

The Pharmacological Profile of Ifenprodil Tartrate: A Technical Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ifenprodil (B1662929) tartrate is a phenylethanolamine compound that has garnered significant interest in the field of neuroscience for its unique pharmacological properties. It acts as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced preference for receptors containing the GluN2B subunit.[1][2][3][4] This specificity makes Ifenprodil an invaluable pharmacological tool for dissecting the multifaceted roles of GluN2B-containing NMDA receptors in both physiological and pathological processes within the central nervous system.[1][5] Its ability to modulate synaptic plasticity and provide neuroprotection against excitotoxic insults has made it a subject of extensive research for potential therapeutic applications in a range of neurological and psychiatric disorders, including stroke, neurodegenerative diseases, and chronic pain.[2][5][6]

Mechanism of Action

Ifenprodil exerts its inhibitory effects through a sophisticated allosteric mechanism.[3][7] It does not compete with the agonist binding sites for glutamate (B1630785) or glycine. Instead, it binds to a unique pocket at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][3][7][8] This binding event induces a conformational change in the receptor complex, stabilizing a closed or desensitized state and thereby inhibiting the influx of calcium ions through the channel pore.[3][8][9][10]

Recent structural studies have elucidated that in the absence of Ifenprodil, the bi-lobed structure of the GluN2B NTD adopts an open conformation, which is permissive for channel activation.[8][11] Upon Ifenprodil binding, this cleft closes, which alters the arrangement of the entire GluN1-GluN2B NTD heterodimer and allosterically inhibits receptor activity.[8][11]

A key feature of Ifenprodil's action is its activity-dependence.[12][13] It exhibits a significantly higher affinity for the agonist-bound activated and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state.[12][13] This property suggests that Ifenprodil's inhibitory effects are more pronounced at synapses with high levels of glutamatergic activity, a characteristic that may contribute to its favorable side-effect profile compared to non-selective NMDA receptor antagonists.[6][12][13]

cluster_0 NMDA Receptor (GluN1/GluN2B) GluN1 GluN1 Subunit NTD_Interface N-Terminal Domain Interface GluN1->NTD_Interface GluN2B GluN2B Subunit GluN2B->NTD_Interface IonChannel Ion Channel Pore NTD_Interface->IonChannel Allosteric Modulation ConformationalChange Conformational Change (NTD Cleft Closure) NTD_Interface->ConformationalChange Inhibition Inhibition of Ca2+ Influx IonChannel->Inhibition Ifenprodil Ifenprodil Binding Binding Ifenprodil->Binding Binding->NTD_Interface ConformationalChange->IonChannel

Caption: Mechanism of Ifenprodil's allosteric inhibition of the NMDA receptor.

Quantitative Pharmacological Data

The selectivity of Ifenprodil for GluN2B-containing NMDA receptors is evident from its half-maximal inhibitory concentration (IC50) values, which are significantly lower for GluN2B subunits compared to GluN2A subunits.

Table 1: Ifenprodil IC50 Values for NMDA Receptor Subtypes

Receptor Subunit Composition IC50 Value (µM) Reference(s)
NR1A/NR2B (human/rat) 0.34 [7][14]
NR1A/NR2A (human/rat) 146 [7][14]

| Neonatal Rat Forebrain | 0.3 |[1][14] |

The effective concentration of Ifenprodil is also dependent on the concentration of the agonist (e.g., NMDA), reflecting its activity-dependent mechanism.

Table 2: Activity-Dependent IC50 Values of Ifenprodil

Cell Type / System Experimental Condition IC50 Value (µM) Reference(s)
Rat Cultured Cortical Neurons 10 µM NMDA 0.88 [1][12][13]

| Rat Cultured Cortical Neurons | 100 µM NMDA | 0.17 |[1][12][13] |

Ifenprodil is widely used for its neuroprotective properties against glutamate-induced excitotoxicity.

Table 3: Effective Concentrations of Ifenprodil for Neuroprotection

Cell Type Insult Model Effective Concentration Key Outcome Reference(s)
"Younger" Neurons (6-8 DIV) NMDA 1 µM Completely inhibited NMDA-induced Ca2+ influx [15]
Mature Cortical Neurons Glutamate Not Specified 51.6 ± 14.7% Neuroprotection [15]
Mature Cortical Neurons NMDA Not Specified 20.6 ± 7.9% Neuroprotection [15]
Retinal Neurons Glutamate/NMDA 10 µM Dose-dependent prevention of cell death [15]

| Primary Cortical Neurons | High-concentration Glutamate | 0.1 µM to 10 µM | Declined Ca²⁺ increase and cell apoptosis |[16][17] |

Downstream Signaling Pathways

By selectively inhibiting Ca²⁺ influx through GluN2B-containing NMDA receptors, Ifenprodil significantly modulates intracellular signaling cascades crucial for synaptic function and cell survival.[3]

Key signaling pathways affected by Ifenprodil include:

  • CaMKII, ERK, and CREB: These are critical mediators of synaptic plasticity. By reducing Ca²⁺ entry, Ifenprodil can influence the activation state of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), the extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB), thereby shaping long-term changes in synaptic efficacy.[3]

  • mTOR Signaling: Ifenprodil has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[18] This pathway is integral to protein synthesis and has been implicated in the rapid antidepressant-like effects observed with some NMDA receptor antagonists.[18]

  • Inflammatory Cytokines: In models of chronic stress, Ifenprodil can reverse the elevation of proinflammatory cytokines in the hippocampus, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[18] This suggests an immunomodulatory or anti-inflammatory component to its pharmacological profile.[1][18]

cluster_plasticity Synaptic Plasticity & Protein Synthesis cluster_inflammation Inflammation Ifenprodil Ifenprodil GluN2B_NMDAR GluN2B-NMDA Receptor Ifenprodil->GluN2B_NMDAR Inhibits mTOR mTOR Signaling Ifenprodil->mTOR Activates IL1b IL-1β Ifenprodil->IL1b Reduces IL6 IL-6 Ifenprodil->IL6 Reduces TNFa TNF-α Ifenprodil->TNFa Reduces Ca_Influx Ca2+ Influx GluN2B_NMDAR->Ca_Influx Mediates CaMKII CaMKII Ca_Influx->CaMKII Activates ERK ERK Ca_Influx->ERK Activates CREB CREB Ca_Influx->CREB Activates Synaptic_Proteins Synaptic Protein Synthesis mTOR->Synaptic_Proteins Promotes

Caption: Downstream signaling pathways modulated by Ifenprodil.

Modulation of Synaptic Plasticity

The role of GluN2B-containing NMDA receptors in synaptic plasticity is complex and context-dependent, leading to nuanced effects of Ifenprodil on long-term potentiation (LTP) and long-term depression (LTD).

  • Long-Term Potentiation (LTP): While general NMDA receptor activation is essential for most forms of LTP, the specific contribution of GluN2B is debated. Several studies show that Ifenprodil can inhibit or reduce LTP induction in the hippocampus.[3] For example, 3 µM Ifenprodil has been reported to significantly reduce LTP in the CA1 region.[3] However, in some experimental models, such as those involving amyloid-β oligomers, Ifenprodil can rescue impaired LTP, highlighting its therapeutic potential.[3]

  • Long-Term Depression (LTD): The induction of LTD is often linked to modest increases in intracellular calcium, a condition favored by the biophysical properties of GluN2B-containing receptors. Consequently, Ifenprodil has been shown to inhibit LTD in some studies.[19] Paradoxically, other research suggests that by blocking an inhibitory role of GluN2B subpopulations, Ifenprodil can actually enhance the induction of NMDA receptor-dependent LTD.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Ifenprodil's effects.

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines a standard procedure for studying Ifenprodil's effect on LTP in the hippocampal CA1 region.[21]

  • Preparation of Hippocampal Slices:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.[21]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[21]

  • Application of Ifenprodil:

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.[21]

    • Prepare a stock solution of Ifenprodil tartrate (e.g., in water or DMSO).

    • Switch the perfusion to aCSF containing the final desired concentration of Ifenprodil (e.g., 3-10 µM) and allow it to equilibrate for 20-30 minutes before inducing LTP.[21]

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[21]

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor LTP induction and maintenance.

    • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Recording Transfer to Recording Chamber Recovery->Recording Baseline Establish Stable Baseline (20-30 min) Recording->Baseline Ifenprodil_App Apply Ifenprodil (20-30 min) Baseline->Ifenprodil_App LTP_Induction Induce LTP (HFS Protocol) Ifenprodil_App->LTP_Induction Post_HFS Record Post-HFS (>60 min) LTP_Induction->Post_HFS Analysis Data Analysis Post_HFS->Analysis

Caption: Experimental workflow for in vitro LTP studies with Ifenprodil.

Protocol 2: In Vitro Excitotoxicity Assay

This protocol describes a method to assess the neuroprotective effects of Ifenprodil against glutamate-induced cell death in primary neuronal cultures.[15][16]

  • Primary Neuronal Culture:

    • Isolate cortical neurons from embryonic rodents (e.g., E18 Sprague-Dawley rats).

    • Plate dissociated cells onto coated coverslips or multi-well plates.

    • Maintain cultures for 10-14 days in vitro (DIV) before experimentation.[16]

  • Ifenprodil Treatment:

    • Prepare a dose-response curve for Ifenprodil (e.g., 0.1 µM to 10 µM).[16]

    • Pre-incubate the neuronal cultures with the desired concentrations of Ifenprodil for 30-60 minutes before adding the excitotoxic agent.[15]

  • Glutamate-Induced Excitotoxicity:

    • Replace the culture medium with a control buffer (e.g., HBSS).

    • Add a high concentration of glutamate (e.g., 100-200 µM) to the designated wells.[16]

    • Incubate for a short period (e.g., 15-30 minutes).[16]

    • Wash out the glutamate and replace it with the original culture medium (containing Ifenprodil for the treatment groups).

  • Endpoint Analysis (24 hours post-insult):

    • Cell Viability (LDH Assay): Collect the culture medium and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit. Higher LDH activity corresponds to greater cell death.[16]

    • Apoptosis (Caspase-3 Staining or TUNEL Assay): Fix the cells and perform immunocytochemistry for activated Caspase-3 or use a TUNEL assay kit to label apoptotic nuclei. Quantify the percentage of positive cells using fluorescence microscopy.[16]

Protocol 3: Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i).[15][16]

  • Cell Preparation and Dye Loading:

    • Use primary neuronal cultures grown on glass coverslips.

    • Load the cells with a calcium-sensitive dye by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.[15]

    • Wash the cells with fresh imaging buffer to remove excess dye.

  • Imaging and Treatment:

    • Mount the coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal.

    • To test the effect of Ifenprodil, pre-incubate the cells with Ifenprodil before applying the excitotoxic agent (e.g., NMDA or glutamate).[15]

    • Perfuse the cells with a solution containing NMDA or glutamate and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Analyze the fluorescence data to quantify the changes in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca²⁺ concentration.[15]

Off-Target Effects

While highly selective, it is important for researchers to be aware of Ifenprodil's potential off-target effects, especially at higher concentrations. It has been reported to interact with α-1-adrenergic receptors and block high voltage-activated Ca²⁺ channels (P/Q type) with IC50 values in the range of ~10-17 µM.[3][22] These interactions could contribute to its overall physiological effects and should be considered when interpreting experimental results.

Conclusion

This compound is a potent and selective antagonist of GluN2B-containing NMDA receptors. Its well-characterized mechanism of action, involving allosteric inhibition at the GluN1-GluN2B NTD interface, makes it an indispensable tool in neuroscience research. By modulating Ca²⁺ influx, Ifenprodil influences a host of downstream signaling pathways that govern synaptic plasticity, neuronal survival, and inflammation. A thorough understanding of its quantitative pharmacology and the application of detailed experimental protocols are essential for leveraging this compound to further unravel the complexities of brain function and disease.

References

The Neuroprotective Potential of Ifenprodil Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929) tartrate, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, has emerged as a promising agent for neuroprotection in a variety of neurological disorders. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. By specifically targeting the GluN2B subunit, which is predominantly expressed in the forebrain and is critically involved in pathological calcium influx, Ifenprodil offers a targeted approach to mitigate excitotoxicity while potentially minimizing the side effects associated with non-selective NMDA receptor antagonists. This technical guide provides a comprehensive overview of the neuroprotective effects of Ifenprodil tartrate, detailing its mechanism of action, relevant signaling pathways, and a summary of key experimental findings. Detailed protocols for in vitro and in vivo studies are provided to facilitate further research and development in this area.

Mechanism of Action

Ifenprodil exerts its neuroprotective effects primarily through its interaction with the NMDA receptor, a crucial player in synaptic plasticity and neuronal communication.

Selective Antagonism of GluN2B-Containing NMDA Receptors

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The subunit composition of the NMDA receptor dictates its physiological and pathological roles. Ifenprodil is a non-competitive antagonist that selectively binds to the N-terminal domain of the GluN2B subunit.[1] This binding allosterically inhibits the receptor, reducing the influx of calcium (Ca²⁺) into neurons during periods of excessive glutamate (B1630785) release, a hallmark of excitotoxicity.[1] This targeted action is particularly relevant as GluN2B-containing receptors are heavily implicated in mediating neuronal death pathways.[1]

Downstream Signaling Pathways

The neuroprotective effects of Ifenprodil extend to the modulation of several downstream signaling cascades initiated by NMDA receptor activation.

  • Inhibition of Excitotoxicity Cascade: By limiting Ca²⁺ overload, Ifenprodil prevents the activation of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), endonucleases, and the production of reactive oxygen species (ROS), which collectively lead to neuronal damage and apoptosis.

  • Modulation of mTOR Signaling: Evidence suggests that Ifenprodil can activate the mTOR signaling pathway, which is involved in promoting cell survival and synaptic plasticity.[2]

  • Anti-inflammatory Effects: Ifenprodil has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain.[2] This anti-inflammatory action may contribute significantly to its neuroprotective profile.

  • Enhancement of Autophagy: In models of Parkinson's disease, Ifenprodil has been demonstrated to enhance autophagy, a cellular process responsible for clearing damaged organelles and aggregated proteins, thereby promoting neuronal survival.[3]

Signaling Pathway of Ifenprodil in Neuroprotection

Ifenprodil_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates Excitotoxicity Excitotoxicity (ROS, Calpain) Ca_Influx->Excitotoxicity Triggers Neuroprotection Neuroprotection (Cell Survival, Reduced Inflammation) Excitotoxicity->Neuroprotection Opposes mTOR mTOR Signaling mTOR->Neuroprotection Promotes Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammation->Neuroprotection Opposes Autophagy Autophagy Autophagy->Neuroprotection Promotes Ifenprodil This compound Ifenprodil->NMDAR Inhibits Ifenprodil->mTOR Activates Ifenprodil->Inflammation Reduces Ifenprodil->Autophagy Enhances

Caption: Ifenprodil's neuroprotective mechanism.

Quantitative Data Presentation

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell/Tissue TypeExperimental ModelValueReference
IC₅₀ (NMDA Receptor Inhibition) Neonatal Rat ForebrainNMDA Receptor Binding0.3 µM[4]
Rat Cultured Cortical Neurons (10 µM NMDA)NMDA-induced Currents0.88 µM[4]
Rat Cultured Cortical Neurons (100 µM NMDA)NMDA-induced Currents0.17 µM[4]
Neuroprotection Fetal Mouse Cerebral Cortex CulturesGlutamate-induced ToxicityAttenuated toxicity[5]
Cultured Retinal NeuronsGlutamate-induced Cell DeathDose-dependent prevention[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease/Injury ModelIfenprodil Dose & RouteKey Quantitative FindingsReference
Sprague-Dawley Rat Subarachnoid Hemorrhage (SAH)10 mg/kg, intraperitoneal (i.p.)Improved long-term sensorimotor and spatial learning deficits; Attenuated neuronal death, cellular and mitochondrial Ca²⁺ overload, blood-brain barrier damage, and cerebral edema.[1]
Sprague-Dawley Rat Parkinson's Disease (6-OHDA model)Intracerebral injectionImproved motor function; Enhanced expression of autophagy markers (LC3II, Beclin-1); Reduced microglial activation.[3]
CUMS Rats Chronic Unpredictable Mild Stress3 mg/kg, i.p.Reversed CUMS-induced elevation of IL-1β, IL-6, and TNF-α in the hippocampus.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of Ifenprodil against glutamate-induced excitotoxicity in primary neuronal cultures.

Experimental Workflow for In Vitro Excitotoxicity Assay

in_vitro_workflow Start Start: Primary Cortical Neuron Culture Pre_incubation Pre-incubation with This compound Start->Pre_incubation Glutamate_Exposure Glutamate Exposure (e.g., 100 µM for 10 min) Pre_incubation->Glutamate_Exposure Wash Wash with Glutamate-free Medium Glutamate_Exposure->Wash Incubation Incubation (e.g., 24 hours) Wash->Incubation Assessment Assessment of Cell Viability/Death Incubation->Assessment End End Assessment->End

Caption: In vitro excitotoxicity experimental workflow.

Materials:

  • Primary cortical neurons from E18 rat embryos

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound stock solution

  • L-glutamic acid stock solution

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture:

    • Dissect cortices from E18 rat embryos and dissociate the tissue using trypsin.

    • Plate the dissociated cells onto poly-D-lysine-coated plates.

    • Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator.

  • Ifenprodil Treatment:

    • After 7-10 days in vitro, pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Glutamate-Induced Excitotoxicity:

    • Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 10 minutes in the continued presence of Ifenprodil.

    • Remove the glutamate-containing medium and wash the cells with fresh, glutamate-free medium.

  • Assessment of Neuroprotection:

    • Incubate the cells for 24 hours.

    • Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

In Vivo Subarachnoid Hemorrhage (SAH) Model in Rats

This protocol describes the endovascular perforation model of SAH in rats to evaluate the neuroprotective effects of Ifenprodil.

Experimental Workflow for In Vivo SAH Model

in_vivo_workflow Start Start: Anesthetize Rat SAH_Induction Induce SAH via Endovascular Perforation Start->SAH_Induction Ifenprodil_Admin Administer this compound (e.g., 10 mg/kg, i.p.) SAH_Induction->Ifenprodil_Admin Post_Op_Care Post-operative Recovery and Monitoring Ifenprodil_Admin->Post_Op_Care Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Post_Op_Care->Behavioral_Testing Histology Histological and Biochemical Analysis Behavioral_Testing->Histology End End Histology->End

Caption: In vivo SAH experimental workflow.

Materials:

  • Adult male Sprague-Dawley rats (280-320g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • This compound

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

  • Animal Preparation and SAH Induction:

    • Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

    • Perform endovascular perforation to induce SAH as previously described in the literature.[1]

  • Ifenprodil Administration:

    • Immediately after SAH induction, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection.

  • Behavioral Assessment:

    • Conduct behavioral tests to assess sensorimotor and cognitive function. For example, the Morris water maze can be used to evaluate spatial learning and memory at 21-28 days post-SAH.

  • Histological and Biochemical Analysis:

    • At the end of the experiment, perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal death in brain regions such as the hippocampus and cortex.

    • Conduct biochemical assays to measure markers of apoptosis, inflammation, and oxidative stress.

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps for assessing the activation of the mTOR signaling pathway in response to Ifenprodil treatment.

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates significant neuroprotective effects across a range of preclinical models of neurological disorders. Its selective antagonism of GluN2B-containing NMDA receptors provides a targeted approach to mitigating excitotoxicity, a common and destructive pathway in neuronal injury. The modulation of downstream signaling pathways, including mTOR activation, reduction of inflammation, and enhancement of autophagy, further underscores its multifaceted neuroprotective potential. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound for the treatment of devastating neurological conditions. Further research is warranted to fully elucidate its clinical utility and to explore its potential in combination therapies.

References

Ifenprodil Tartrate: A Technical Guide for Studying Excitotoxicity in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ifenprodil (B1662929) tartrate in studying excitotoxicity in neuronal cultures. Ifenprodil is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2][3][4] This selectivity makes it an invaluable tool for dissecting the molecular mechanisms of excitotoxic neuronal death, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1]

Mechanism of Action

Excitotoxicity is primarily mediated by the overactivation of NMDA receptors, leading to excessive calcium (Ca2+) influx and the initiation of downstream cell death cascades.[1] Ifenprodil exerts its neuroprotective effects by binding to the interface between the GluN1 and GluN2B N-terminal domains of the NMDA receptor.[1][2] This allosteric modulation stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to glutamate (B1630785) and glycine (B1666218) binding.[1] By selectively targeting GluN2B-containing NMDA receptors, ifenprodil can mitigate the detrimental effects of excessive glutamate stimulation.[1][3]

Quantitative Data on Ifenprodil's Effects

The following tables summarize key quantitative data on the efficacy of ifenprodil in various in vitro models of excitotoxicity.

Table 1: IC50 Values for Ifenprodil Inhibition of NMDA Receptors

Cell Type/SystemReceptor SubunitNMDA ConcentrationIC50 ValueReference
Neonatal Rat ForebrainNMDA ReceptorsNot Specified0.3 µM[5]
Rat Cultured Cortical NeuronsNMDA Receptors10 µM0.88 µM[5][6]
Rat Cultured Cortical NeuronsNMDA Receptors100 µM0.17 µM[5][6]
NR1/NR2B ReceptorsGluN1/GluN2BNot Specified0.15 µM[7]
NR1/NR2A, NR1/NR2C, NR1/NR2DGluN1/GluN2A/C/DNot Specified>30 µM[7]

Table 2: Neuroprotective Effects of Ifenprodil in Neuronal Cultures

Cell TypeExcitotoxic AgentIfenprodil ConcentrationObserved EffectReference
"Younger" Neurons (6-8 DIV)NMDA1 µMCompletely inhibited NMDA-induced Ca2+ influx.[1]
"Younger" NeuronsNot Specified1 µMDecreased neuronal death from 59.5 ± 1.4% to 26 ± 2.7%.[1]
Mature Cortical NeuronsGlutamateNot Specified51.6 ± 14.7% neuroprotection.[1]
Mature Cortical NeuronsNMDANot Specified20.6 ± 7.9% neuroprotection.[1]
Retinal NeuronsGlutamate/NMDA10 µMDose-dependent prevention of cell death.[1][8]
Fetal mouse cerebral cortexGlutamate/NMDANot SpecifiedAttenuated excitotoxic cell death.[6][9][6][9]
Primary cortical neuronsHigh-concentration glutamateNot SpecifiedDeclined intracellular Ca2+ increase and cell apoptosis.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of ifenprodil's neuroprotective effects in primary neuronal cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or E14-18 mouse)[11][12]

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[1]

  • Poly-D-lysine or poly-L-ornithine coated culture vessels[1]

  • Dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.

  • Isolate the cerebral cortices from the embryonic brains in cold HBSS.

  • Mince the cortical tissue and incubate with trypsin-EDTA to dissociate the cells.

  • Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.[1]

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.[1]

  • Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).[1]

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[1]

  • Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[1][11]

Protocol 2: Induction of Excitotoxicity

This protocol outlines the procedure for inducing excitotoxicity in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (7-14 DIV)

  • NMDA or L-glutamate stock solution

  • Ifenprodil tartrate stock solution (dissolved in water or DMSO)

  • Culture medium

Procedure:

  • Prepare working solutions of NMDA or glutamate and ifenprodil in culture medium. A typical concentration for inducing excitotoxicity is 50-500 µM NMDA or glutamate.[1] Ifenprodil is typically tested in a concentration range of 0.1 to 10 µM.[1]

  • Pre-treatment: For neuroprotection studies, pre-incubate the neuronal cultures with the desired concentrations of ifenprodil for 30-60 minutes before adding the excitotoxic agent.[1][6]

  • Co-treatment: Alternatively, ifenprodil can be added simultaneously with NMDA or glutamate.[1]

  • Expose the cultures to the excitotoxic agent for a defined period (e.g., 5 minutes to 24 hours), depending on the desired severity of the insult.[12][13]

  • After the exposure period, wash the cultures with fresh medium to remove the excitotoxic agent and ifenprodil.[6]

  • Incubate the cultures for a further 24 hours to allow for the development of neuronal death.[6]

Protocol 3: Assessment of Cell Viability

A. Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell death.[14][15]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • Following the excitotoxicity and ifenprodil treatment, carefully collect the culture supernatant from each well.[1]

  • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.[1]

  • To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.[1]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.[1]

B. MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.[14][15]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate reader

Procedure:

  • After the 24-hour incubation period post-insult, add MTT solution to each well and incubate for a few hours at 37°C.

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The amount of formazan produced is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of ifenprodil and excitotoxicity.

Excitotoxicity_Signaling_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Opens channel Downstream Downstream Cascades (e.g., Calpain activation, NO production, Mitochondrial dysfunction) Ca_Influx->Downstream Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Downstream->Cell_Death Leads to Ifenprodil Ifenprodil Ifenprodil->NMDAR Inhibits (Allosteric) Experimental_Workflow Start Start: Primary Neuronal Culture (7-14 DIV) Treatment_Group Treatment Group: Pre-incubate with Ifenprodil (0.1 - 10 µM, 30-60 min) Start->Treatment_Group Control_Group Control Group: Vehicle Control Start->Control_Group Induce_Excitotoxicity Induce Excitotoxicity (e.g., 50-500 µM NMDA or Glutamate) Treatment_Group->Induce_Excitotoxicity Control_Group->Induce_Excitotoxicity Washout Washout of compounds Induce_Excitotoxicity->Washout Incubate Incubate for 24 hours Washout->Incubate Assess_Viability Assess Cell Viability (LDH Assay, MTT Assay, etc.) Incubate->Assess_Viability Analyze Data Analysis and Comparison Assess_Viability->Analyze Logical_Relationship Ifenprodil This compound GluN2B GluN2B Subunit of NMDA Receptor Ifenprodil->GluN2B Specifically targets Inhibition Selective Inhibition GluN2B->Inhibition Leads to Neuroprotection Neuroprotection against Excitotoxicity Inhibition->Neuroprotection Research_Tool Valuable Research Tool Neuroprotection->Research_Tool Makes it a

References

The Core Downstream Signaling Pathways Modulated by Ifenprodil Tartrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil tartrate, a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit, has garnered significant attention for its therapeutic potential in a range of neurological disorders. Its mechanism of action, centered on the allosteric inhibition of GluN2B-containing NMDA receptors, leads to a cascade of downstream signaling events that influence synaptic plasticity, neuronal survival, and inflammatory responses. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action at the GluN2B-Containing NMDA Receptor

Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, inducing a conformational change that allosterically inhibits ion channel gating[1]. This inhibition is non-competitive and voltage-independent, reducing the influx of Ca²⁺ ions through the NMDA receptor channel upon glutamate (B1630785) and glycine (B1666218) binding. This reduction in calcium influx is the primary initiating event for the downstream signaling effects of Ifenprodil.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory effects of Ifenprodil on its primary target and key off-targets.

Table 1: Inhibitory Potency of Ifenprodil at NMDA Receptor Subtypes

Receptor SubtypePreparationIC50Reference
GluN1/GluN2BRecombinant~0.34 µM[2]
GluN1/GluN2ARecombinant~146 µM[2]
NMDA Currents (High Affinity)Cultured Rat Hippocampal Neurons0.75 µM
NMDA Currents (Low Affinity)Cultured Rat Hippocampal Neurons161 µM

Table 2: Off-Target Effects of this compound

TargetEffectIC50 / KiReference
P/Q-type Calcium ChannelsBlockade~10 µM
G protein-coupled inwardly-rectifying potassium (GIRK) channelsInhibitionSubmicromolar concentrations or more[3]
Alpha-1 Adrenergic ReceptorsInteraction-[3]
Serotonin ReceptorsInteraction-[3]
Sigma ReceptorsActivation-[3]

Core Downstream Signaling Pathways

Ifenprodil's modulation of Ca²⁺ influx through GluN2B-containing NMDA receptors instigates changes in several critical intracellular signaling cascades.

CaMKII, ERK, and CREB Signaling Axis

A pivotal pathway affected by Ifenprodil involves the Calcium/calmodulin-dependent protein kinase II (CaMKII), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).

  • CaMKII (Calcium/calmodulin-dependent protein kinase II): As a primary sensor of intracellular calcium levels, CaMKII is a key mediator of synaptic plasticity. By reducing Ca²⁺ influx, Ifenprodil is expected to decrease the activation of CaMKII.

  • ERK (Extracellular signal-regulated kinase): The ERK/MAPK pathway is crucial for synaptic plasticity, cell survival, and differentiation. NMDA receptor activation can lead to ERK phosphorylation. Ifenprodil's inhibitory action on the NMDA receptor can, therefore, modulate ERK signaling.

  • CREB (cAMP response element-binding protein): CREB is a transcription factor that plays a vital role in long-term memory formation and neuronal survival. Its activity is regulated by phosphorylation by several kinases, including CaMKII and ERK. By influencing these upstream kinases, Ifenprodil can alter CREB-mediated gene expression.

Ifenprodil This compound GluN2B GluN2B-NMDA Receptor Ifenprodil->GluN2B Inhibits Ca_influx Ca²⁺ Influx GluN2B->Ca_influx Reduces CaMKII CaMKII Ca_influx->CaMKII Decreased Activation ERK ERK CaMKII->ERK CREB CREB CaMKII->CREB Decreased Phosphorylation ERK->CREB Decreased Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Alters

Ifenprodil's impact on the CaMKII-ERK-CREB signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that Ifenprodil can activate mTOR signaling, which may contribute to its rapid antidepressant-like effects[4]. This activation can lead to the phosphorylation of downstream effectors such as p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting the synthesis of synaptic proteins.

Ifenprodil This compound GluN2B GluN2B-NMDA Receptor Ifenprodil->GluN2B Inhibits mTOR mTOR Signaling GluN2B->mTOR Activates (indirectly) S6K p70S6K mTOR->S6K Activates eEF2 eEF2 mTOR->eEF2 Dephosphorylates BDNF BDNF Expression mTOR->BDNF Enhances Synaptic_Protein Synaptic Protein Synthesis (e.g., GluA1) S6K->Synaptic_Protein eEF2->Synaptic_Protein

Ifenprodil's activation of the mTOR signaling pathway.
Modulation of Pro-inflammatory Cytokines

Ifenprodil has demonstrated anti-inflammatory properties by modulating the levels of pro-inflammatory cytokines. In models of chronic stress, Ifenprodil has been shown to reverse the elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus[4]. This effect is likely mediated through its inhibition of NMDA receptor signaling, which can influence inflammatory cascades[3].

Ifenprodil This compound GluN2B GluN2B-NMDA Receptor Ifenprodil->GluN2B Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Ifenprodil->Cytokines Reduces GluN2B->Cytokines Modulates Release Inflammatory_Stimuli Inflammatory Stimuli (e.g., Chronic Stress) Inflammatory_Stimuli->Cytokines Increases

Ifenprodil's modulation of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ifenprodil's effects on downstream signaling.

Western Blotting for Phosphorylated Proteins

This protocol is a general guideline for detecting changes in the phosphorylation state of proteins like ERK and CREB in neuronal lysates following Ifenprodil treatment.

1. Neuronal Culture and Treatment:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) to the desired density.

  • Treat the neurons with this compound at various concentrations and for different durations. Include a vehicle control.

  • To induce phosphorylation, cells can be stimulated with NMDA, glutamate, or other relevant agonists.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-CREB) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing:

  • To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-ERK or anti-CREB).

6. Quantification:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the measurement of cytokine levels in cell culture supernatants.

1. Sample Collection:

  • Collect the cell culture medium from Ifenprodil-treated and control neuronal cultures.

  • Centrifuge the medium to remove any cells or debris and store the supernatant at -80°C.

2. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

3. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Diagram

cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Sample Collection & Preparation cluster_3 Downstream Analysis cluster_4 Data Analysis & Interpretation Model_Prep Neuronal Culture or Animal Model Treatment This compound (Dose-Response / Time-Course) Model_Prep->Treatment Lysate_Prep Cell Lysate / Tissue Homogenate (for Western Blot) Treatment->Lysate_Prep Supernatant_Prep Cell Culture Supernatant (for ELISA) Treatment->Supernatant_Prep Western_Blot Western Blot (p-CaMKII, p-ERK, p-CREB, p-S6K) Lysate_Prep->Western_Blot ELISA ELISA (IL-1β, IL-6, TNF-α) Supernatant_Prep->ELISA Quantification Densitometry / Standard Curve Analysis Western_Blot->Quantification ELISA->Quantification Conclusion Pathway Modulation & Functional Effects Quantification->Conclusion

A general experimental workflow for investigating Ifenprodil's effects.

Conclusion

This compound's selective antagonism of GluN2B-containing NMDA receptors initiates a complex and multifaceted downstream signaling response. By attenuating calcium influx, it directly influences the activation of key kinases such as CaMKII and ERK, which in turn regulate the transcription factor CREB, a central player in synaptic plasticity and neuronal survival. Furthermore, Ifenprodil's ability to activate the mTOR pathway and modulate pro-inflammatory cytokine levels highlights its potential for therapeutic intervention in a variety of neurological and psychiatric conditions. This guide provides a foundational framework for researchers to explore these pathways, offering both a summary of current knowledge and practical protocols to drive further investigation into the nuanced effects of this promising compound.

References

Ifenprodil Tartrate's Attenuation of Neuronal Calcium Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifenprodil (B1662929), a phenylethanolamine compound, exhibits significant neuroprotective properties primarily through its potent and selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This activity curtails excessive calcium (Ca²⁺) influx, a central mechanism in excitotoxic neuronal injury. Beyond its principal target, ifenprodil also modulates other key regulators of intracellular calcium homeostasis, including voltage-gated calcium channels (VGCCs) and the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX). This guide provides a comprehensive technical overview of ifenprodil tartrate's mechanism of action on neuronal calcium influx, detailed experimental protocols for its characterization, and a quantitative summary of its pharmacological effects.

Core Mechanism of Action: GluN2B-Containing NMDA Receptor Antagonism

The primary mechanism by which ifenprodil mitigates neuronal calcium influx is through its non-competitive antagonism of NMDA receptors (NMDARs) that incorporate the GluN2B subunit.[1][2] NMDARs are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission; however, their overactivation leads to excessive Ca²⁺ entry and subsequent neuronal death.[3] Ifenprodil binds to a unique site at the interface of the N-terminal domains of the GluN1 and GluN2B subunits, allosterically inhibiting receptor function.[4][5] This selective inhibition of GluN2B-containing NMDARs is a key attribute, as these receptors are predominantly extrasynaptic and are strongly implicated in excitotoxic signaling pathways.

Downstream Signaling Consequences

By blocking Ca²⁺ entry through GluN2B-NMDARs, ifenprodil effectively disrupts the initial trigger for numerous excitotoxic cascades. This includes the activation of calcium-dependent enzymes such as calpains and caspases, the production of reactive oxygen species, and mitochondrial dysfunction, all of which contribute to apoptotic and necrotic cell death.[6]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ifenprodil Ifenprodil Ifenprodil->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Figure 1: Ifenprodil's primary mechanism of action on the NMDA receptor.

Secondary Mechanisms of Calcium Influx Modulation

In addition to its primary action on NMDARs, ifenprodil influences other pathways that regulate neuronal calcium levels, particularly at higher concentrations.

Voltage-Gated Calcium Channels (VGCCs)

Ifenprodil has been demonstrated to inhibit several subtypes of high voltage-activated calcium channels. Specifically, it blocks N-type and P-type VGCCs.[7] Furthermore, it has been shown to reduce excitatory synaptic transmission by blocking presynaptic P/Q-type calcium channels.[8][9] This presynaptic action diminishes neurotransmitter release, thereby reducing subsequent postsynaptic NMDAR activation.

Reverse Na⁺/Ca²⁺ Exchanger (NCX)

Ifenprodil can also inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger (NCXrev).[10][11] Under conditions of high intracellular sodium, which can occur during excitotoxic insults, the NCX can operate in reverse, extruding sodium in exchange for calcium influx. By inhibiting NCXrev, ifenprodil provides an additional mechanism to prevent deleterious rises in intracellular calcium.[10][11]

cluster_channels Multiple Ca²⁺ Influx Pathways Ifenprodil This compound NMDAR GluN2B-NMDA Receptor Ifenprodil->NMDAR Inhibits VGCC Voltage-Gated Ca²⁺ Channels (N, P, P/Q types) Ifenprodil->VGCC Inhibits NCX Reverse Na⁺/Ca²⁺ Exchanger Ifenprodil->NCX Inhibits Reduced_Ca_Influx Reduced Neuronal Ca²⁺ Influx NMDAR->Reduced_Ca_Influx VGCC->Reduced_Ca_Influx NCX->Reduced_Ca_Influx start Start: Prepare Cultured Neurons/ Transfected Cells solutions Prepare External and Internal Solutions start->solutions pipette Pull Patch Pipettes (3-5 MΩ) solutions->pipette gigaseal Obtain Gigaseal and Whole-Cell Configuration pipette->gigaseal holding Set Holding Potential (-70 mV) gigaseal->holding baseline Establish Baseline Current (Apply NMDA) holding->baseline ifenprodil_app Apply Ifenprodil + NMDA baseline->ifenprodil_app washout Washout Ifenprodil ifenprodil_app->washout analysis Data Analysis: IC₅₀ Determination ifenprodil_app->analysis washout->baseline Reversibility Check start Start: Plate Neurons on Glass Coverslips loading Load Cells with Fura-2 AM (30-45 min at 37°C) start->loading wash Wash to Remove Extracellular Dye loading->wash mount Mount on Microscope wash->mount baseline Acquire Baseline Fluorescence Ratio (F340/F380) mount->baseline pre_incubate Pre-incubate with Ifenprodil (Optional) baseline->pre_incubate stimulate Stimulate with Agonist (e.g., NMDA) baseline->stimulate Control pre_incubate->stimulate record Record Fluorescence Ratio Changes stimulate->record analysis Data Analysis: Quantify [Ca²⁺]i Changes record->analysis

References

The Genesis of Ifenprodil Tartrate: From Vasodilator to Neuroprotectant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Research and Discovery of Ifenprodil (B1662929) Tartrate for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ifenprodil, a phenylethanolamine compound, first emerged in the early 1970s not as the neuroprotective agent it is recognized as today, but as a promising vasodilator. Its journey from a drug targeting cerebral circulation to a key pharmacological tool for studying the intricacies of the central nervous system is a compelling narrative of scientific discovery. This technical guide delves into the foundational research that characterized the initial synthesis, pharmacological properties, and evolving mechanism of action of Ifenprodil tartrate, providing a comprehensive overview for researchers and drug development professionals.

Early Synthesis and Chemical Characterization

The first synthesis of Ifenprodil was reported by Carron et al. in 1971. The synthetic route, a multi-step process, laid the groundwork for the production of what was then known as compound 6191.

Original Synthesis Protocol (Carron et al., 1971)

The synthesis of this compound begins with 4-hydroxypropiophenone as the starting material. The process involves a bromination step to form an intermediate, 1-(4-hydroxyphenyl)-2-bromopropan-1-one. This intermediate is then condensed with 4-benzylpiperidine. The resulting product undergoes reduction, typically with sodium borohydride, to yield Ifenprodil. Finally, the Ifenprodil base is treated with tartaric acid to form the more stable tartrate salt.

Early Pharmacological Profile: A Vasodilator

Ifenprodil was initially investigated for its effects on the circulatory system, with a particular focus on cerebral blood flow. Early studies in animal models, primarily anesthetized dogs and rabbits, demonstrated its potent vasodilator properties.

Quantitative Data from Early Vasodilator Studies
ParameterAnimal ModelDosageRouteEffect
Vertebral Artery Blood FlowRabbit0.1-0.2 mg/kgIntravenousSignificant and sustained increase[1]
Internal Carotid Artery Blood FlowRabbit0.2 mg/kgIntravenousSustained increase, less pronounced than in the vertebral artery[1]
Arterial Blood PressureAnesthetized Dog--Reduction in blood pressure
Platelet AggregationMouse30 mg/kgOralInhibition of platelet aggregation, with maximal effect observed 60 minutes post-administration[2]
Experimental Protocols for Early Vasodilator Research

In Vivo Measurement of Arterial Blood Flow (Rabbit Model): Dutch rabbits were conditioned to alternating 12-hour light and dark cycles. Under anesthesia, changes in blood flow in the vertebral and internal carotid arteries were measured using a transit-time ultrasonic volume flowmeter following intravenous administration of this compound.[1]

In Vivo Measurement of Arterial Blood Pressure (Anesthetized Dog Model): Dogs were anesthetized, and invasive blood pressure measurement was made using a catheter placed in the femoral or pedal artery. Non-invasive measurements were also taken using a cuff on a contralateral limb. Arterial blood pressures were recorded at simultaneous times before and after the administration of Ifenprodil to determine its effect on systolic, diastolic, and mean arterial pressures.[3][4]

Unraveling the Mechanism of Action: From Vasodilation to NMDA Receptor Antagonism

The initial hypothesis for Ifenprodil's vasodilator effect centered on its interaction with adrenergic receptors. Subsequent research confirmed that Ifenprodil is an antagonist of α1-adrenergic receptors.[5] This action on vascular smooth muscle leads to relaxation and a subsequent increase in blood flow and a decrease in blood pressure.

Signaling Pathway of Ifenprodil's α1-Adrenergic Antagonism

Ifenprodil Ifenprodil Alpha1_Receptor α1-Adrenergic Receptor Ifenprodil->Alpha1_Receptor Antagonizes Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates

Caption: α1-Adrenergic Receptor Signaling Pathway and Ifenprodil's Antagonistic Action.

A pivotal shift in the understanding of Ifenprodil's pharmacology came with the discovery of its potent effects on the central nervous system, specifically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This discovery opened up new avenues of research, repositioning Ifenprodil as a tool for studying neurophysiology and as a potential neuroprotective agent.

A key finding was that Ifenprodil exhibits remarkable selectivity for NMDA receptors containing the GluN2B subunit. This subunit specificity is a defining characteristic of Ifenprodil and its analogues.

Quantitative Data on NMDA Receptor Antagonism
ParameterReceptor SubtypePreparationValue
IC50GluN1A/GluN2BXenopus oocytes0.34 µM
IC50GluN1A/GluN2AXenopus oocytes146 µM
IC50NMDA-induced currentsCultured rat hippocampal neuronsHigh-affinity component: 0.75 µM[6]
IC50NMDA-induced currentsCultured rat hippocampal neuronsLow-affinity component: 161 µM[6]
Ki[3H]Ifenprodil bindingPorcine hippocampal brain membranes-
KD[125I]Ifenprodil bindingRat cerebral cortical synaptic membranes205 nM[3]
Experimental Protocols for NMDA Receptor Characterization

Radioligand Binding Assay: Radiolabeled Ifenprodil (e.g., [3H]ifenprodil or 125I-ifenprodil) is used to characterize its binding to NMDA receptors in brain tissue preparations. The general protocol involves:

  • Membrane Preparation: Homogenization of rat cerebral cortical synaptic membranes.

  • Incubation: Incubation of the membranes with the radioligand in a suitable buffer (e.g., 5 mM Tris HCl, pH 7.7) at a specific temperature.

  • Separation: Separation of bound and free radioligand by rapid filtration.

  • Quantification: Measurement of the radioactivity of the filters to determine the amount of bound ligand. Competition binding assays are performed by including increasing concentrations of unlabeled Ifenprodil or other ligands to determine their affinity for the binding site.[3]

Whole-Cell Patch-Clamp Electrophysiology: This technique is used to measure the effect of Ifenprodil on NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant NMDA receptors.

  • Cell Preparation: Cultured rat hippocampal neurons or Xenopus oocytes expressing specific NMDA receptor subunits.

  • Recording: Whole-cell voltage-clamp recordings are made from these cells.

  • Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. Ifenprodil is then co-applied to measure its inhibitory effect on these currents.

  • Data Analysis: The concentration-response curve for Ifenprodil's inhibition is generated to calculate the IC50 value.[6]

Signaling Pathway of Ifenprodil's NMDA Receptor Antagonism

cluster_receptor NMDA Receptor GluN1 GluN1 GluN2B GluN2B Ifenprodil Ifenprodil Ifenprodil->GluN2B Allosterically Inhibits Glutamate Glutamate Glutamate->GluN2B Binds Ion_Channel Ion Channel Glutamate->Ion_Channel Opens Glycine Glycine Glycine->GluN1 Binds Glycine->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Activates

Caption: Ifenprodil's Allosteric Inhibition of the GluN2B-Containing NMDA Receptor.

Conclusion

The evolution of Ifenprodil from a vasodilator with α1-adrenergic antagonistic properties to a highly selective GluN2B-containing NMDA receptor antagonist highlights a remarkable journey of scientific inquiry. The early research into its synthesis and vasodilator effects provided the foundation for its clinical use, while the subsequent discovery of its potent and selective action on NMDA receptors has made it an indispensable tool in neuroscience research. This guide has provided a detailed overview of the core early research, including quantitative data and experimental protocols, to aid researchers and drug development professionals in understanding the foundational science behind this multifaceted molecule. The continued exploration of Ifenprodil and its derivatives promises to yield further insights into the complex mechanisms of neurotransmission and offer new therapeutic strategies for a range of neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Ifenprodil Tartrate in In Vitro Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929) tartrate is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2][3] NMDA receptors are crucial for synaptic plasticity and neuronal development; however, their overactivation can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death.[3] This process is implicated in a variety of neurological disorders. Ifenprodil's selective blockade of GluN2B-containing NMDA receptors offers a neuroprotective effect against this excitotoxicity, making it an invaluable tool for in vitro neurological research.[3][4][5]

These application notes provide detailed protocols for the use of ifenprodil tartrate in primary neuronal cultures to study its neuroprotective effects against excitotoxicity.

Mechanism of Action

Ifenprodil acts as an allosteric modulator of the NMDA receptor. It binds to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[5][6][7] This binding event stabilizes a closed conformation of the ion channel, reducing the probability of channel opening in response to the binding of glutamate (B1630785) and glycine.[4] This selective antagonism of GluN2B-containing receptors is pivotal, as different NMDA receptor subunits are linked to distinct intracellular signaling pathways.[4]

Ifenprodil_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_Channel->Excitotoxicity leads to Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor selectively binds to GluN2B subunit

Figure 1: Ifenprodil's inhibitory action on the GluN2B-containing NMDA receptor.

Data Presentation: Quantitative Summary

The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize reported concentrations from various in vitro studies.

Table 1: Neuroprotective and Inhibitory Concentrations of Ifenprodil

ApplicationNeuron TypeIfenprodil ConcentrationKey FindingsReference(s)
NeuroprotectionPrimary Neuronal Cultures0.1 - 10 µMTypically tested in this range for neuroprotection studies.[4]
Inhibition of NMDA currentsRat Cortical NeuronsIC50: 0.17 µMAgainst 100 µM NMDA; activity-dependent antagonism.[8][9]
Inhibition of NMDA currentsRat Cortical NeuronsIC50: 0.88 µMAgainst 10 µM NMDA; apparent affinity is NMDA concentration-dependent.[8][9]
Dendritic Growth InhibitionSupra- and infragranular pyramidal cells10 µMUsed for 2-day incubations to impair basal dendritic growth.[10]
Apoptosis InductionRat Cortical Neurons0.5 - 10 µMInduced apoptotic cell death in a dose-dependent manner.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Note: this compound has limited solubility in aqueous solutions.[11] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution.[11][12]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Primary Neuronal Culture (Rat Cortex)

Materials:

  • E18 rat embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or poly-L-ornithine coated culture vessels

  • Sterile dissection tools

Procedure:

  • Isolate cortices from E18 rat embryos in ice-cold dissection medium.

  • Mince the tissue and incubate with the enzyme solution to dissociate the tissue into a single-cell suspension.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).[4]

  • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.

  • Replace half of the medium with fresh, pre-warmed plating medium every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).[4][9]

Protocol 3: Assessing Neuroprotection Against Excitotoxicity

This protocol outlines a typical workflow to evaluate the neuroprotective effects of ifenprodil against an excitotoxic insult, such as glutamate or NMDA exposure.

Experimental_Workflow Culture 1. Culture Primary Neurons (7-14 DIV) Pretreat 2. Pre-treat with Ifenprodil (0.1 - 10 µM for 30-60 min) Culture->Pretreat Induce 3. Induce Excitotoxicity (e.g., 50-500 µM NMDA/Glutamate) Pretreat->Induce Washout 4. Washout Induce->Washout Incubate 5. Incubate (e.g., 24h) Washout->Incubate Assess 6. Assess Cell Viability (e.g., MTT Assay) Incubate->Assess

Figure 2: Workflow for assessing Ifenprodil's neuroprotective effects.

Materials:

  • Primary neuron cultures (7-14 DIV)

  • This compound stock solution (10 mM in DMSO)

  • Excitotoxic agent (e.g., L-Glutamate or NMDA)

  • Culture medium

  • Cell viability assay (e.g., MTT, LDH assay)

Procedure:

  • Ifenprodil Pre-treatment:

    • Prepare working concentrations of ifenprodil by diluting the stock solution in pre-warmed culture medium. Ensure the final DMSO concentration is below 0.1%.[12]

    • Remove the existing medium from the neuron cultures and replace it with the ifenprodil-containing medium.

    • Include a vehicle control group (medium with the same final concentration of DMSO).

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.[4][9]

  • Excitotoxicity Induction:

    • Prepare a solution of the excitotoxic agent (e.g., 50-500 µM NMDA or glutamate) in culture medium.[4]

    • For co-treatment, add the excitotoxic agent directly to the ifenprodil-containing medium.

    • Incubate for the desired duration of the insult (e.g., 24 hours).[13]

  • Washout:

    • After the excitotoxicity induction period, gently remove the treatment medium.

    • Wash the cells twice with pre-warmed culture medium to remove the excitotoxic agent and ifenprodil.[9]

  • Incubation:

    • Add fresh, pre-warmed culture medium to the cells.

    • Incubate for a further period (e.g., 24 hours) to allow for the development of cell death.

  • Assessment of Cell Viability:

    • Quantify neuronal viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.

Troubleshooting and Optimization

  • Solubility Issues: If this compound precipitates upon dilution into aqueous media, try performing an intermediate dilution in culture medium or buffer to reduce the final DMSO concentration.[14]

  • Concentration Optimization: The optimal concentration of ifenprodil may vary. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the most effective concentration for your specific experimental setup.[4][13]

  • Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any potential effects of the solvent on the cells.[14]

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided protocols should be considered as a starting point, and optimization may be required for specific experimental conditions.

References

Application Notes and Protocols for In Vivo Administration of Ifenprodil Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2][3] Its mechanism of action involves binding at the interface between the GluN1 and GluN2B subunits, which allosterically inhibits the receptor and reduces calcium influx into neurons.[1] This targeted antagonism makes Ifenprodil a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.[4] These application notes provide detailed protocols for dissolving Ifenprodil tartrate for in vivo experiments, focusing on achieving appropriate solubility and stability for reliable and reproducible results in rodent models.

Data Presentation: Solubility of Ifenprodil Salts

The solubility of Ifenprodil can vary depending on the salt form (tartrate vs. hemitartrate) and the solvent used. The following table summarizes the solubility of Ifenprodil in various common solvents. It is crucial to note that this compound has lower aqueous solubility compared to Ifenprodil hemitartrate.[5]

Salt FormSolventSolubilityNotesSource
This compoundDMSO≥ 23.78 mg/mL; up to 100 mg/mLFresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6][7]
This compoundWater5 - 8 mg/mLMay require ultrasonication and warming to achieve. Sparingly soluble.[2][6][7]
Ifenprodil hemitartrateDMF~50 mg/mL-[8][9]
Ifenprodil hemitartrateEthanol~30 mg/mL-[8][9]
Ifenprodil hemitartrateDMSO~30 mg/mL-[8][9]
Ifenprodil hemitartratePBS (pH 7.2)~1 mg/mLAqueous solutions are not recommended for storage for more than one day.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound using a Co-Solvent Vehicle for Intraperitoneal (i.p.) Injection

This protocol is suitable for achieving higher concentrations of this compound for systemic administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Prepare a stock solution:

    • In a sterile vial, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[4]

    • Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. Gentle warming (e.g., 37°C water bath) can be applied if necessary.[7][10]

  • Prepare the final injection solution (on the day of the experiment):

    • Thaw the DMSO stock solution and bring it to room temperature.

    • Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, and 50% Saline.[1]

    • To prepare the final formulation, dilute the DMSO stock solution with the PEG300 and Saline mixture. For example, to achieve a final concentration of 2.5 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, dilute the stock solution accordingly.[1]

    • Critical Step: Add the DMSO stock solution to the aqueous components dropwise while vortexing to minimize precipitation.[4]

    • Ensure the final solution is clear and fully dissolved. Prepare fresh daily.[1][10]

Protocol 2: Preparation of this compound in Saline for Intraperitoneal (i.p.) Injection

This protocol is simpler and suitable for lower concentrations of this compound.

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder directly in sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of Ifenprodil in 1 mL of saline.[11]

  • Ensure the solution is clear and free of particulates. Gentle warming or vortexing can aid dissolution.[11]

  • Administer the solution at room temperature. All solutions should be prepared fresh for each experiment.[11]

Mandatory Visualizations

Signaling Pathway of Ifenprodil

Ifenprodil_Signaling_Pathway cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity leads to Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Binds & Inhibits

Caption: Ifenprodil's inhibitory action on the GluN2B-containing NMDA receptor.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration arrow arrow A Weigh Ifenprodil Tartrate Powder C Dissolve Ifenprodil in Vehicle A->C B Prepare Vehicle (e.g., DMSO, PEG300, Saline) B->C D Ensure Complete Dissolution (Vortex/Sonicate) C->D E Determine Animal Weight & Calculate Dose D->E F Administer via Chosen Route (e.g., i.p.) E->F G Monitor Animal for Adverse Effects F->G H Conduct Behavioral/ Physiological Assays G->H

Caption: A generalized experimental workflow for Ifenprodil studies.

Stability and Storage of Solutions

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions of Ifenprodil fresh for each experiment. Storage of aqueous solutions for more than one day is not advised due to lower stability.[8][12]

  • Organic Solvent Stock Solutions: Stock solutions in organic solvents like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[10][12]

    • Store at -20°C for up to one month.[10][12]

    • Store at -80°C for up to one year.[10][12]

Troubleshooting

If precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer, it indicates that the compound is "crashing out" due to its poor aqueous solubility.[10] To resolve this, consider the following:

  • Decrease the final concentration of Ifenprodil.

  • Increase the percentage of co-solvents like PEG300 if experimentally permissible.

  • Ensure rapid mixing during the dilution process.[10]

  • Prepare the final dilution immediately before use.[10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ifenprodil tartrate in cell culture experiments, with a specific focus on determining its effect on cell viability. Detailed protocols for cell viability assays and recommended concentration ranges derived from scientific literature are included to assist in experimental design and execution.

Introduction

Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high selectivity for the GluN2B (also known as NR2B) subunit.[1][2][3] This specificity makes it an invaluable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Over-activation of NMDA receptors can lead to an excessive influx of calcium, resulting in excitotoxicity and subsequent neuronal cell death, a phenomenon implicated in various neurodegenerative diseases.[2] By selectively blocking these receptors, Ifenprodil exerts a neuroprotective effect against excitotoxicity.[1][2] Beyond its neuroprotective properties, Ifenprodil is also under investigation for its potential immunomodulatory and anti-inflammatory effects.[2]

Data Presentation: Recommended Concentrations for Cell Viability Assays

The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes reported concentrations from various in vitro studies to guide the selection of an appropriate concentration range for your cell viability assays.

Cell Type/SystemAssay TypeIfenprodil ConcentrationObserved EffectReference
Primary Neuronal CulturesNeuroprotection Assay0.1 - 10 µMNeuroprotective against NMDA- or glutamate-induced excitotoxicity.[1]
Rat Cortical Neurons (neonatal)ElectrophysiologyIC50: 0.3 µMInhibition of NMDA receptors.[4]
Oocytes expressing NR1A/NR2B receptorsElectrophysiologyIC50: 0.34 µMInhibition of NMDA-induced currents.[4]
Oocytes expressing NR1A/NR2A receptorsElectrophysiologyIC50: 146 µMInhibition of NMDA-induced currents.[4]
Rat Cultured Cortical NeuronsElectrophysiology3 µMPotentiation of NMDA-evoked currents to ~200% of control.[4]
SH-SY5Y Neuroblastoma CellsCytotoxicity Assay< 12.5 µMToxicity < 10%.[5]

Experimental Protocols

A detailed methodology for a common cell viability assay, the MTT assay, is provided below. This can be adapted for use with other colorimetric assays such as XTT, or MTS, or luminescence-based assays that measure ATP content.

Protocol: Determining the Effect of this compound on Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] Active mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals that are insoluble in aqueous solutions.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization buffer (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)[1][9]

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570-590 nm[7]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a stock solution of this compound. It is soluble in water (1 mg/mL with sonication) and ethanol (B145695) (10 mg/mL with heat).[10] For cell-based assays, it is often dissolved in DMSO to create a high-concentration stock.[4]

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully aspirate the culture medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO or other solvent used for Ifenprodil) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.[6] Alternatively, add 20 µL of 5 mg/mL MTT solution to each well containing 100 µL of medium.[8]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[1] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[6]

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[7][9] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_ifenprodil Add Ifenprodil to Cells incubation_24h->add_ifenprodil prepare_ifenprodil Prepare Ifenprodil Dilutions prepare_ifenprodil->add_ifenprodil incubation_treatment Incubate for 24-72h add_ifenprodil->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Buffer incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability signaling_pathway Ifenprodil's Mechanism of Action cluster_receptor NMDA Receptor GluN1 GluN1 Subunit GluN2B GluN2B Subunit Ifenprodil This compound Binding_Site Allosteric Binding Site (GluN1/GluN2B Interface) Ifenprodil->Binding_Site Binds to Binding_Site->GluN1 Binding_Site->GluN2B Channel_Closed Stabilizes Closed Channel Conformation Binding_Site->Channel_Closed Leads to Ca_Influx Reduced Ca2+ Influx Channel_Closed->Ca_Influx Results in Excitotoxicity Inhibition of Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection/ Cell Survival Excitotoxicity->Neuroprotection

References

Application Notes and Protocols for Ifenprodil Tartrate Administration in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] In the context of ischemic stroke, the excessive release of glutamate (B1630785) leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) into neurons. This phenomenon, known as excitotoxicity, is a primary driver of neuronal damage and death.[1] By selectively blocking GluN2B-containing NMDA receptors, ifenprodil offers a targeted therapeutic strategy to mitigate this excitotoxic cascade, making it a valuable tool in preclinical stroke research.[1][2] These application notes provide detailed protocols for the use of ifenprodil tartrate in rodent models of stroke, with a focus on the widely used middle cerebral artery occlusion (MCAO) model.

Mechanism of Action

Ischemic stroke triggers a surge in extracellular glutamate, leading to the overstimulation of NMDA receptors. This results in an excessive influx of Ca²⁺ into neurons, which in turn activates downstream apoptotic and necrotic pathways, leading to neuronal death.[1][3] Ifenprodil specifically binds to the interface of the GluN1 and GluN2B N-terminal domains, allosterically inhibiting the receptor and thereby reducing Ca²⁺ influx.[1][4] This targeted antagonism is believed to confer neuroprotection by preventing the downstream consequences of excitotoxicity, including mitochondrial dysfunction and the activation of cell death signaling cascades.[1][2] The neuroprotective effects of ifenprodil are mediated through the modulation of downstream signaling pathways implicated in cell survival and death, such as the PI3K/Akt and ERK pathways.[1][5]

Signaling Pathway of Ifenprodil in Ischemic Stroke

Ifenprodil_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_receptor NMDA Receptor cluster_ifenprodil Intervention cluster_cellular_response Cellular Response Ischemic Event Ischemic Event Glutamate Release Glutamate Release Ischemic Event->Glutamate Release GluN2B-NMDA Activation GluN2B-NMDA Activation Glutamate Release->GluN2B-NMDA Activation Ca Influx Ca Influx GluN2B-NMDA Activation->Ca Influx PI3K_Akt_Pathway PI3K/Akt Pathway GluN2B-NMDA Activation->PI3K_Akt_Pathway ERK_Pathway ERK Pathway GluN2B-NMDA Activation->ERK_Pathway Excitotoxicity Excitotoxicity Ca Influx->Excitotoxicity Ifenprodil Ifenprodil Ifenprodil->GluN2B-NMDA Activation Inhibits Neuronal Apoptosis Neuronal Apoptosis Excitotoxicity->Neuronal Apoptosis Neuroprotection Neuroprotection PI3K_Akt_Pathway->Neuroprotection ERK_Pathway->Neuroprotection Neuronal Apoptosis->Neuroprotection Reduced by Experimental_Workflow cluster_setup Experimental Setup cluster_stroke_induction Stroke Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animal_Preparation Animal Preparation (Anesthesia, Temperature Control) MCAO_Surgery MCAO Surgery (Vessel Exposure and Ligation) Animal_Preparation->MCAO_Surgery Suture_Insertion Suture Insertion (MCA Occlusion) MCAO_Surgery->Suture_Insertion Ifenprodil_Admin Ifenprodil Administration (i.v. or i.p.) Suture_Insertion->Ifenprodil_Admin Neurological_Scoring Neurological Scoring (24h post-MCAO) Ifenprodil_Admin->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Neurological_Scoring->Infarct_Volume Behavioral_Tests Behavioral Tests (Optional) Infarct_Volume->Behavioral_Tests

References

Application Notes and Protocols for Ifenprodil Tartrate in Electrophysiology Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil (B1662929) tartrate is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced specificity for receptors containing the GluN2B subunit.[1][2] This subunit selectivity renders Ifenprodil an invaluable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are pivotal in synaptic plasticity, learning and memory, and are implicated in a variety of neurological disorders.[1] Ifenprodil acts as a non-competitive antagonist by binding to a unique site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4] This allosteric binding event reduces the channel's open probability, thereby inhibiting ion flux.[1] These application notes provide a comprehensive guide to utilizing Ifenprodil tartrate in electrophysiology patch-clamp studies to investigate its effects on ion channel function.

Mechanism of Action

Ifenprodil's inhibitory mechanism is multifaceted:

  • Non-competitive Antagonism : It does not compete with the binding of the agonists glutamate (B1630785) or glycine (B1666218).[3]

  • Subunit Selectivity : It displays high selectivity for NMDA receptors containing the GluN2B subunit.[2][3]

  • Gating Modification : It diminishes the frequency of channel opening and can influence the duration of open and closed states.[3][5] Specifically, it has been demonstrated to increase the occupancy of long-lived closed conformations of the receptor.[5]

  • pH Dependence : The inhibitory effects of Ifenprodil on channel gating can be modulated by extracellular pH.[3][5] At a lower pH (7.4), Ifenprodil has been observed to reduce the mean open time of GluN1/GluN2B receptors.[5]

  • Activity-Dependence : The inhibitory action of Ifenprodil can be activity-dependent, with its apparent affinity for the NMDA receptor increasing with higher concentrations of NMDA.[6]

Data Presentation

The following table summarizes key quantitative data for Ifenprodil from various patch-clamp studies, which can serve as a reference for experimental design.

ParameterReceptor/ChannelCell TypeIC50 ValueKey FindingsReference(s)
Inhibition of NMDA ReceptorsNR1A/NR2BXenopus oocytes0.34 µMHigh-affinity inhibition. The inhibitory effect is reduced by increasing glycine concentration.[1]
Inhibition of NMDA ReceptorsNR1A/NR2AXenopus oocytes146 µMLow-affinity inhibition, approximately 400-fold lower than for NR1A/NR2B receptors.[1]
Inhibition of NMDA-evoked currentsNMDA ReceptorsRat Cortical Neurons0.17 µM (with 100 µM NMDA)Apparent affinity increases with NMDA concentration.[6]
Inhibition of NMDA-evoked currentsNMDA ReceptorsRat Cortical Neurons0.88 µM (with 10 µM NMDA)Demonstrates activity-dependent inhibition.[6]
Inhibition of TTX-resistant Na+ channelsTetrodotoxin-resistant Na+ channelsRat Dorsal Root Ganglion Neurons2.6 µMIfenprodil also blocks voltage-gated sodium channels.[7]
Inhibition of high voltage-activated Ca2+ channelsHigh voltage-activated Ca2+ channelsRat Hippocampal Pyramidal Neurons17 µMBlocks multiple subtypes of high voltage-activated Ca2+ channels.[8]
Inhibition of 5-HT3 Receptors5-HT3 ReceptorsN1E-115 Cells16 - 98 µMExhibits activity at other ligand-gated ion channels at higher concentrations.[3]

Mandatory Visualizations

cluster_0 Ifenprodil Signaling Pathway Ifenprodil Ifenprodil NMDAR GluN1/GluN2B NMDA Receptor Ifenprodil->NMDAR Targets Binding Binds to GluN1/GluN2B N-terminal Domain Interface NMDAR->Binding Conformation Induces Conformational Change Binding->Conformation Gating Inhibition of Channel Gating Conformation->Gating IonFlux Reduced Ca2+/Na+ Influx Gating->IonFlux CellularEffect Downstream Cellular Effects (e.g., altered synaptic plasticity) IonFlux->CellularEffect

Ifenprodil's inhibitory pathway on NMDA receptors.

cluster_1 Patch-Clamp Experimental Workflow A Cell Preparation (e.g., HEK293 with GluN1/GluN2B or primary neurons) B Obtain Gigaohm Seal and Whole-Cell Configuration A->B C Record Baseline NMDA Receptor-Mediated Currents (apply agonist) B->C D Apply this compound (co-application with agonist) C->D E Record Inhibited Currents D->E F Washout and Reversibility Check E->F G Data Analysis (IC50 determination) F->G

Workflow for an Ifenprodil patch-clamp experiment.

Experimental Protocols

This section outlines a general protocol for investigating the effects of Ifenprodil on NMDA receptor currents using the whole-cell patch-clamp technique.

Cell Preparation
  • Cell Lines : Human embryonic kidney (HEK293) cells co-transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) are a commonly used model system.[3]

  • Primary Neurons : Primary cultured neurons, such as those from the hippocampus or cortex, are also frequently utilized.[3]

  • Culture Conditions : Maintain cells in the appropriate culture media and conditions. For primary neurons, allow sufficient time for maturation and the expression of NMDA receptors.[3]

Solution Preparation
  • External (Extracellular) Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[3] The concentration of MgCl₂ can be varied or omitted to study the voltage-dependent block of NMDA receptors.[3]

  • Internal (Intracellular) Solution (in mM) : 140 K-Gluconate, 3 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂ATP. Adjust pH to 7.25-7.30 with KOH.[3]

  • Agonist Solution : Prepare a stock solution of NMDA (or glutamate) and glycine in the external solution. A common working concentration is 100 µM of each agonist.[3]

  • Ifenprodil Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile water or a suitable solvent like DMSO and store at -20°C.[3][9] Protect the solution from light.[3] On the day of the experiment, dilute the stock solution to the final desired concentrations in the agonist-containing external solution.

Patch-Clamp Recording
  • Apparatus : A standard patch-clamp setup is required, including an amplifier, micromanipulator, perfusion system, and data acquisition software.[3]

  • Pipettes : Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[3]

  • Recording Procedure :

    • Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.[1]

    • Identify a target cell for recording.[1]

    • Approach the cell with the patch pipette containing the intracellular solution while applying slight positive pressure.[1]

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[1]

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1]

    • Clamp the cell at a holding potential of -60 mV or -70 mV.[1][3]

    • Begin perfusion with the external solution and apply the agonist solution to elicit NMDA receptor-mediated currents.[3]

    • Establish a stable baseline response.[3]

    • Once a stable baseline is achieved, co-apply the agonist solution containing the desired concentration of this compound.[1]

    • Record the inhibited current until a steady-state block is achieved.[1]

    • To test for reversibility, wash out the Ifenprodil-containing solution by perfusing with the agonist solution alone.[1]

Data Analysis
  • Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of various concentrations of Ifenprodil.[1][3]

  • Calculate the percentage of inhibition for each Ifenprodil concentration.[1][3]

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the Ifenprodil concentration.[1]

  • Fit the concentration-response curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.[1][10]

Concluding Remarks

This compound remains a cornerstone pharmacological tool for the investigation of GluN2B-containing NMDA receptors. Its selectivity allows for the functional isolation of this receptor subtype in both native and heterologous expression systems. Adherence to meticulous patch-clamp recording protocols and careful data analysis will ensure the generation of robust and reproducible results, furthering our understanding of the intricate roles of NMDA receptors in health and disease. Researchers should also be mindful of Ifenprodil's potential off-target effects at higher concentrations, particularly on voltage-gated ion channels.

References

Protocol for Studying Long-Term Potentiation with Ifenprodil Tartrate: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a fundamental cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a crucial mediator of excitatory neurotransmission and is central to the induction of many forms of LTP.[1] Ifenprodil tartrate is a non-competitive antagonist of the NMDA receptor, with high selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity makes Ifenprodil a valuable pharmacological tool to dissect the specific contribution of GluN2B-containing NMDA receptors to the induction and maintenance of LTP, providing insights into the molecular underpinnings of synaptic plasticity and offering a potential therapeutic target for neurological and psychiatric disorders.[3]

Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, leading to an allosteric inhibition of the ion channel.[1] This reduces the influx of Ca²⁺ ions through the NMDA receptor channel, a critical event for initiating the downstream signaling cascades that lead to LTP.[1] It is important to consider that at higher concentrations (IC₅₀ of ~10-17 µM), Ifenprodil may have off-target effects, including the blockade of high voltage-activated Ca²⁺ channels.[1]

Data Presentation

The effect of this compound on Long-Term Potentiation (LTP) is often quantified by measuring the change in the field excitatory postsynaptic potential (fEPSP) slope. The following tables summarize quantitative data from studies investigating the impact of Ifenprodil on LTP.

Experimental ParadigmDrug ConcentrationEffect on LTPReference
Spike-timing protocol in hippocampal CA1 region3 µM IfenprodilSignificantly reduced LTP[1]
High-frequency stimulation (HFS) in CTRL slices3 µM IfenprodilSignificantly decreased the slope of the fEPSP[1][4]
Metaplasticity protocol (priming stimulation followed by HFS)10 µM IfenprodilReversed the inhibition of LTP induction caused by priming stimulation[5]
Metaplasticity protocol (priming stimulation followed by HFS)3 µM Ro 25-6981 (another GluN2B antagonist)Restored LTP induction[5]
High-frequency stimulation (HFS)10 µM Ifenprodil or 3 µM Ro 25-6981Robust LTP was evoked when synaptic NMDARs were selectively blocked[6]
Experimental ConditionOutcome MeasureResultReference
Control (no drug)LTD amplitude-26%[7]
In the presence of ethanol (B145695)LTD amplitude-36% (significant enhancement)[7]
In the presence of IfenprodilLTD amplitude-40% (significant facilitation)[7]
In the presence of D-2-amino-5-phosphonovaleric acid (NMDA receptor antagonist)LTD amplitude-3% (blocked)[7]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Acute Hippocampal Slices

This protocol outlines the standard procedure for preparing acute hippocampal slices and recording fEPSPs to study the effects of Ifenprodil on LTP.

Materials:

  • Adult rodent (e.g., Wistar rat or C57BL/6 mouse)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The pH should be 7.4 when bubbled with 95% O₂/5% CO₂.[3]

  • Ice-cold cutting solution (similar to aCSF, but NaCl may be replaced with sucrose (B13894) to improve slice health)[1]

  • This compound stock solution (in water or DMSO)

  • Vibratome

  • Recording chamber and perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Preparation of Hippocampal Slices:

    • Anesthetize and decapitate the rodent in accordance with institutional animal care and use committee guidelines.[3]

    • Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.[1][3]

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[3]

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature (22-25°C) for at least 1 hour to recover.[3]

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.[3]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][3]

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).[1][3]

  • Application of Ifenprodil:

    • Dilute the this compound stock solution to the final desired concentration (e.g., 3-10 µM) in aCSF immediately before use.[1][3]

    • Switch the perfusion to aCSF containing Ifenprodil and allow it to equilibrate for at least 20-30 minutes before inducing LTP.[3]

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[1][3]

    • Continue recording fEPSPs for at least 60 minutes post-HFS/TBS to monitor the induction and maintenance of LTP.[3]

    • Analyze the data by normalizing the fEPSP slope to the pre-HFS/TBS baseline.[3]

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol can be used to examine the effect of Ifenprodil on the phosphorylation state of key downstream signaling molecules involved in LTP.

Procedure:

  • Sample Collection: Immediately following the electrophysiology experiment, snap-freeze the hippocampal slices in liquid nitrogen or homogenize them directly in ice-cold lysis buffer.[1]

  • Protein Extraction and Quantification: Homogenize the tissue, centrifuge to remove cellular debris, and determine the protein concentration of the supernatant using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., CaMKII, ERK, CREB).

    • Incubate with the appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[1]

Visualizations

Signaling Pathway of Ifenprodil in Modulating LTP

Ifenprodil_LTP_Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Ifenprodil Ifenprodil Tartrate Ifenprodil->NMDA_R Inhibits CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK Ca_influx->ERK Activates LTP LTP Induction CaMKII->LTP CREB CREB ERK->CREB Activates CREB->LTP Promotes

Caption: Signaling cascade modulated by Ifenprodil in LTP.

Experimental Workflow for Studying Ifenprodil's Effect on LTP

LTP_Ifenprodil_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Recovery (>=1 hour) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20-30 min) Recovery->Baseline Ifenprodil_App Ifenprodil Application (3-10 µM for 20-30 min) Baseline->Ifenprodil_App LTP_Induction LTP Induction (HFS or TBS) Ifenprodil_App->LTP_Induction Post_LTP Post-LTP fEPSP Recording (>=60 min) LTP_Induction->Post_LTP Analysis Data Analysis Post_LTP->Analysis

Caption: Experimental workflow for in vitro LTP studies with Ifenprodil.

References

Application Notes and Protocols: Ifenprodil Tartrate in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ifenprodil (B1662929) tartrate in immunofluorescence (IF) staining protocols. Ifenprodil is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing a high affinity for the GluN2B subunit.[1][2][3] This property makes it an invaluable tool for investigating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes, which can be visualized using immunofluorescence techniques.

Mechanism of Action

Ifenprodil exerts its inhibitory effect by binding to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[3][4] This allosteric modulation stabilizes a closed conformation of the ion channel, reducing the influx of Ca²⁺ in response to glutamate (B1630785) and glycine (B1666218) binding.[2] The downstream signaling cascades, which can be studied by observing changes in protein localization and expression via immunofluorescence, are consequently affected.

Signaling Pathway Modulated by Ifenprodil

The inhibition of GluN2B-containing NMDA receptors by ifenprodil modulates several downstream signaling pathways implicated in synaptic plasticity, excitotoxicity, and cell survival. A simplified representation of this pathway is provided below.

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Inhibits Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (e.g., CaMKII, nNOS, CREB) Ca_Influx->Downstream_Signaling Activates Cellular_Response Cellular Response (Synaptic Plasticity, Gene Expression, Apoptosis) Downstream_Signaling->Cellular_Response Modulates

Ifenprodil allosterically inhibits GluN2B-containing NMDA receptors, reducing Ca²⁺ influx and modulating downstream signaling.

Quantitative Data

The effective concentration of ifenprodil tartrate can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize reported concentrations from various in vitro studies.

Table 1: IC50 Values for NMDA Receptor Inhibition

Cell Type/SystemReceptor SubunitIC50 Value
Neonatal Rat ForebrainNMDA Receptors0.3 µM[1]
Rat Cultured Cortical Neurons (10 µM NMDA)NMDA Receptors0.88 µM[1]
Rat Cultured Cortical Neurons (100 µM NMDA)NMDA Receptors0.17 µM[1]

Table 2: Effective Concentrations for Neuroprotection and Other Cellular Effects

Cell TypeExperimental ModelEffective ConcentrationObserved Effect
Fetal Mouse Cerebral Cortex CulturesGlutamate-induced toxicityNot specified, but attenuated toxicityNeuroprotection[1]
Primary Neuronal CulturesExcitotoxicity0.1 - 10 µMNeuroprotection[2]
Organotypic cultures of rat visual cortexDendritic growth study3 - 10 µMImpaired basal dendritic growth[5]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound to visualize its effects on protein expression and localization.

Experimental Workflow

The general workflow for an immunofluorescence experiment involving ifenprodil treatment is outlined below.

IF_Workflow Cell_Culture Cell Seeding and Culture Ifenprodil_Treatment This compound Treatment Cell_Culture->Ifenprodil_Treatment Fixation Cell Fixation Ifenprodil_Treatment->Fixation Permeabilization Permeabilization & Blocking Fixation->Permeabilization Primary_Ab Primary Antibody Incubation Permeabilization->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting and Coverslipping Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

General workflow for immunofluorescence staining following ifenprodil treatment.

Detailed Immunofluorescence Protocol

Materials:

  • Cultured cells on coverslips or chamber slides

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Primary antibodies (e.g., anti-GluN2B, anti-phospho-CREB)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips or chamber slides and culture until they reach the desired confluency.

    • Prepare working solutions of this compound in culture medium. A typical concentration range for in vitro studies is 3 µM to 10 µM.[4]

    • Treat the cells with the ifenprodil solution for the desired duration. This will depend on the specific experimental question and may range from minutes to hours. Include a vehicle-treated control.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add the fixation solution and incubate for 10-20 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Add the permeabilization buffer and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add the blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to its optimal working concentration.

    • Aspirate the blocking solution from the cells and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • If a nuclear counterstain is desired, incubate the cells with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images for analysis of protein expression, localization, and co-localization.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific cell type, antibodies, and experimental conditions. Always refer to the antibody manufacturer's datasheet for specific recommendations.

References

Application Notes and Protocols for Western Blot Analysis Following Ifenprodil Tartrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil tartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. By selectively blocking GluN2B-containing NMDA receptors, this compound reduces excessive calcium (Ca2+) influx into neurons, a key trigger of excitotoxic cell death cascades.[2]

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying the effects of pharmacological agents like Ifenprodil. This method allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within signaling pathways. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the downstream effects of this compound treatment, focusing on key signaling molecules such as CaMKII, ERK, CREB, and components of the mTOR pathway.

Signaling Pathways Modulated by this compound

Ifenprodil's blockade of GluN2B-containing NMDA receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the attenuation of Ca2+ influx, which in turn modulates the activity of various calcium-dependent enzymes and transcription factors.

GluN2B-CaMKII-ERK-CREB Signaling Pathway

A major pathway affected by Ifenprodil is the GluN2B-CaMKII-ERK-CREB signaling cascade. Under normal physiological conditions, Ca2+ influx through NMDA receptors activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate downstream targets, including the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, plasticity, and growth. By inhibiting Ca2+ influx, Ifenprodil is expected to downregulate this pathway, leading to reduced phosphorylation of CaMKII, ERK, and CREB.

Ifenprodil_GluN2B_Signaling Ifenprodil This compound GluN2B GluN2B-NMDA Receptor Ifenprodil->GluN2B inhibits Ca2_influx Ca2+ Influx GluN2B->Ca2_influx mediates CaMKII CaMKII Ca2_influx->CaMKII activates pCaMKII p-CaMKII CaMKII->pCaMKII phosphorylation ERK ERK pCaMKII->ERK activates pERK p-ERK ERK->pERK phosphorylation CREB CREB pERK->CREB activates pCREB p-CREB CREB->pCREB phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression promotes

Ifenprodil's effect on the GluN2B-CaMKII-ERK-CREB pathway.
Ifenprodil and the mTOR Signaling Pathway

Recent studies suggest that Ifenprodil can also modulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, when activated, phosphorylates downstream targets such as the 4E-binding protein 1 (4E-BP1), leading to its dissociation from the eukaryotic initiation factor 4E (eIF4E) and subsequent initiation of cap-dependent translation. One study has shown that Ifenprodil treatment can activate mTOR signaling, promoting the synthesis of synaptic proteins like GluA1.[3] This suggests a more complex role for Ifenprodil beyond simple inhibition of excitotoxicity, potentially involving the promotion of specific protein synthesis pathways important for synaptic function and plasticity.

Ifenprodil_mTOR_Signaling Ifenprodil This compound mTORC1 mTORC1 Ifenprodil->mTORC1 activates p_mTOR p-mTOR mTORC1->p_mTOR autophosphorylation 4EBP1 4E-BP1 p_mTOR->4EBP1 phosphorylates p_4EBP1 p-4E-BP1 4EBP1->p_4EBP1 phosphorylation eIF4E eIF4E p_4EBP1->eIF4E releases inhibition of Translation_Initiation Translation Initiation eIF4E->Translation_Initiation initiates Protein_Synthesis Protein Synthesis (e.g., GluA1) Translation_Initiation->Protein_Synthesis leads to Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Protein Separation & Transfer cluster_2 Immunodetection cluster_3 Data Acquisition & Analysis Cell_Culture Cell Culture & Treatment (e.g., primary neurons) Cell_Lysis Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation (Laemmli buffer, 95°C) Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Protein_Transfer Blocking Blocking (5% BSA or milk in TBST) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Washing_1 Washing (TBST) Primary_Ab->Washing_1 Secondary_Ab Secondary Antibody Incubation (1 hour at RT) Washing_1->Secondary_Ab Washing_2 Washing (TBST) Secondary_Ab->Washing_2 Detection Detection (ECL substrate) Washing_2->Detection Imaging Imaging (Chemiluminescence detector) Detection->Imaging Densitometry Densitometry & Normalization (ImageJ) Imaging->Densitometry

References

Application Notes and Protocols for Ifenprodil Tartrate in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ifenprodil (B1662929) tartrate in behavioral studies using animal models. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for relevant behavioral assays.

Application Notes

Ifenprodil is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2][3] Its mechanism of action involves binding to the interface between the GluN1 and GluN2B subunits, leading to an allosteric inhibition of the receptor and a subsequent reduction in calcium influx into neurons.[1][4] This targeted antagonism of GluN2B-containing NMDA receptors makes ifenprodil a valuable pharmacological tool for investigating the role of this specific receptor subtype in various physiological and pathological processes within the central nervous system.[3][5]

Beyond its primary role as a GluN2B antagonist, ifenprodil also demonstrates alpha-1 adrenergic receptor antagonism, which contributes to its vasodilatory effects.[1][6][7] This dual mechanism of action, combining neuroprotection with vasodilation, has made it a compound of interest in studies of cerebral ischemia, neurodegenerative diseases, and psychiatric conditions such as depression and anxiety.[1][5][6] Research has also indicated that ifenprodil can activate mTOR signaling and modulate neuroinflammatory pathways, suggesting broader mechanisms of action.[5][8]

Mechanism of Action: NMDA Receptor Modulation

Ifenprodil's inhibitory effect on GluN2B-containing NMDA receptors is activity-dependent.[9] It has a higher affinity for the agonist-bound activated and desensitized states of the receptor compared to the resting, agonist-unbound state.[9] This suggests that ifenprodil's inhibitory action is more pronounced during periods of high glutamatergic activity, which is often associated with excitotoxicity and pathological conditions.

Ifenprodil_Mechanism cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal cluster_nmda NMDA Receptor Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds GluN1 GluN1 Ca_channel Ca²⁺ Channel (Closed) Ca_influx Reduced Ca²⁺ Influx Ca_channel->Ca_influx Inhibition of opening Downstream Downstream Signaling (e.g., mTOR activation, reduced excitotoxicity) Ca_influx->Downstream Ifenprodil Ifenprodil Ifenprodil->GluN2B Allosterically Inhibits

Mechanism of Ifenprodil at the NMDA receptor.

Data Presentation

Pharmacokinetic and Pharmacodynamic Data

Understanding the pharmacokinetic and pharmacodynamic profile of ifenprodil in rodents is crucial for designing effective in vivo experiments.

ParameterSpecies/StrainDosage & RouteValueKey FindingsReference
Mechanism of Action -In vitro / In vivo-Selective non-competitive antagonist of GluN2B-containing NMDA receptors. Also an α1 adrenergic receptor antagonist.[1][3]
Receptor Affinity (IC50) Neonatal Rat ForebrainIn vitro0.3 µMDemonstrates high-affinity binding to NMDA receptors in the neonatal rat brain.[1][10]
Receptor Affinity (IC50) Oocytes (NR1A/NR2B)In vitro0.34 µMHigh selectivity for GluN2B subunit.[3][7]
Receptor Affinity (IC50) Oocytes (NR1A/NR2A)In vitro146 µMOver 400-fold lower affinity for GluN2A, demonstrating selectivity.[3][7]
Peak Plasma Conc. (Cmax) Rat1 mg/kg (i.p.)113.79 µg/LRapid absorption following intraperitoneal injection.[11]
Time to Peak (Tmax) Mice30 mg/kg (oral)~20 minutesRapid oral absorption.[2][12]
Half-life (t1/2) Rat1 mg/kg (i.p.)2.42 hRelatively short half-life necessitates consideration for dosing schedules in chronic studies.[11]
Bioavailability (F) -OralLowUndergoes rapid biotransformation, resulting in low oral bioavailability.[2][13]
Bioavailability (F) -Intravenous100%Bypasses first-pass metabolism, ensuring complete bioavailability.[2]
Reported Dosages in Rodent Behavioral Studies

The appropriate dosage and administration route for ifenprodil are highly dependent on the specific research question and animal model.

Animal ModelCondition StudiedDosageRoute of Admin.FrequencyKey FindingsReference
MiceDepression (Forced Swim Test)10 and 20 mg/kgi.p.Single dose10 mg/kg enhanced effects of other antidepressants; 20 mg/kg showed antidepressant-like activity.[5][14]
C57BL/6 MiceNeurogenesis after excitotoxic injury5-10 mg/kgi.p.Daily for 6 daysIncreased proliferation of precursor cells in the dentate gyrus.[1][5]
MiceEthanol-induced behavioral changes1 and 10 mg/kgi.p.Single doseSuppressed the severity of ethanol (B145695) withdrawal.[5][15]
Rats (CUMS model)Depression-like behaviors3 mg/kgi.p.Single doseRapidly ameliorated depressive-like behaviors and activated mTOR signaling.[8]
RatsBone Cancer Pain-related Aversion-Intracerebral Infusion into rACC-Alleviated pain-related aversion.[16]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used model to assess depressive-like behavior and screen for antidepressant efficacy.[17][18][19]

1. Animals:

  • Species: Mouse (e.g., C57BL/6J) or Rat (e.g., Sprague-Dawley)

  • Sex: Male

  • Age/Weight: 10-12 weeks old, 22-25g (mice); 250-300g (rats)

  • Housing: Standard housing conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water). Acclimatize animals for at least 7 days before experimentation.[1]

2. Materials:

  • Ifenprodil tartrate powder

  • Vehicle: 0.9% sterile saline or other appropriate vehicle.[5]

  • Glass cylinder (25 cm height x 10 cm diameter for mice; larger for rats)

  • Water (23-25°C)[5][17]

  • Video recording equipment (optional but recommended for unbiased scoring)

3. Drug Preparation:

  • Dissolve this compound in the saline vehicle to achieve the desired final concentrations (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL).[1][5]

  • Protect the solution from light and prepare fresh daily.[5]

4. Experimental Procedure:

  • Randomly assign animals to treatment groups (e.g., Vehicle, Ifenprodil 10 mg/kg, Ifenprodil 20 mg/kg).[5]

  • Administer the assigned treatment via intraperitoneal (i.p.) injection.[5]

  • 60 minutes post-injection, conduct the Forced Swim Test.[5]

  • Place each animal individually into the glass cylinder containing 10 cm of water (for mice). The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.[5][17]

  • The test duration is 6 minutes.[5]

  • Record the total duration of immobility during the final 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[5]

  • After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.[17]

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Test A Acclimatize Animals (≥ 7 days) C Randomize into Groups (Vehicle, Ifenprodil Doses) A->C B Prepare Ifenprodil Solution (Fresh Daily) D Administer Treatment (i.p. injection) B->D C->D E Wait 60 minutes D->E F Forced Swim Test (6 minutes) E->F G Record Immobility (last 4 minutes) F->G H Dry and Warm Animal G->H J Data Analysis G->J I Return to Home Cage H->I

Experimental Workflow for the Forced Swim Test.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[20][21][22]

1. Animals:

  • Same as for the Forced Swim Test.

2. Materials:

  • This compound powder

  • Vehicle: 0.9% sterile saline

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).[23][24]

  • Video tracking software (e.g., ANY-maze, EthoVision XT) for automated recording and analysis.[20][24]

3. Drug Preparation:

  • Same as for the Forced Swim Test.

4. Experimental Procedure:

  • Allow animals to habituate to the testing room for at least 45-60 minutes before the test.[20][21]

  • Administer ifenprodil or vehicle via i.p. injection 30-60 minutes before testing.

  • Place the mouse in the center of the maze, facing one of the closed arms.[20]

  • Allow the animal to explore the maze undisturbed for 5 minutes.[20][23]

  • Record the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled using the video tracking software.[20][24]

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[20][25]

  • Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.[21]

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Test A Habituate Animals to Room (≥ 45 min) C Administer Treatment (i.p. injection) A->C B Prepare Ifenprodil Solution B->C D Wait 30-60 minutes C->D E Place Animal on EPM (5-minute trial) D->E F Record Behavior (Time in open arms, entries) E->F G Return to Home Cage F->G I Data Analysis F->I H Clean Maze G->H

References

Application Notes and Protocols for In Vivo Imaging with Ifenprodil Tartrate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo imaging techniques targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a focus on the use of Ifenprodil and its analogs. Ifenprodil is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for the GluN2B subunit, which is predominantly expressed in the forebrain and implicated in various neurological and psychiatric disorders.[1][2][3] In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable for studying the distribution, density, and occupancy of these receptors in living organisms, thereby aiding in drug development and understanding disease pathophysiology.[4][5]

Introduction to In Vivo Imaging of GluN2B Receptors

Direct in vivo imaging using radiolabeled Ifenprodil tartrate for PET or SPECT has been challenging. However, significant progress has been made in developing radiolabeled analogs of Ifenprodil that are suitable for these techniques.[6][7] These radiotracers allow for the non-invasive quantification and visualization of GluN2B receptor availability in the brain. This is crucial for confirming target engagement of new drugs, determining appropriate dosing, and exploring the role of GluN2B receptors in various central nervous system (CNS) disorders.[8][9]

One of the most promising PET radioligands developed for imaging the GluN2B subunit is (R)-[11C]Me-NB1.[8][9][10][11][12] This tracer has demonstrated high affinity and selectivity for GluN2B receptors and has been successfully used in both preclinical and human imaging studies.[8][9] Another notable tracer is [18F]OF-NB1, which also shows promise for visualizing GluN2B-containing NMDA receptors.[7][13] While SPECT imaging agents for GluN2B are less developed, the principles of radiolabeling and imaging can be adapted from PET methodologies.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vivo PET imaging studies using Ifenprodil analogs.

Table 1: In Vivo Characteristics of (R)-[11C]Me-NB1 PET Radiotracer

ParameterSpeciesValueBrain RegionReference
Peak Standardized Uptake Value (SUV) Human~4-5Gray Matter[9]
Test-Retest Reliability (Absolute % Difference) Human6.9% - 8.5%Gray Matter[8]
Receptor Occupancy (ED50) by Eliprodil Rat1.5 µg/kgBrain[14]
Receptor Occupancy at Neuroprotective Dose of Eliprodil (1 mg/kg) Rat>99.5%Brain[14]

Table 2: In Vivo Characteristics of (S)-[18F]OF-NB1 and (R)-[18F]OF-NB1 in Nonhuman Primates

ParameterRadiotracerValueBrain RegionReference
Peak Standardized Uptake Value (SUV) (S)-[18F]OF-NB1~4-5Cortex[13]
Receptor Occupancy by Co 101244 (0.25 mg/kg) (S)-[18F]OF-NB185%Brain[13]
Receptor Occupancy by Co 101244 (0.25 mg/kg) (R)-[18F]OF-NB196%Brain[13]
Binding Potential (BPND) Both2-3Brain[13]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language for Graphviz.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ifenprodil Ifenprodil / Analog Ifenprodil->NMDA_Receptor allosterically inhibits Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens channel Downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Survival Cell Survival / Death Pathways Downstream->Survival

Ifenprodil's modulation of GluN2B-NMDA receptor signaling.

cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of Ifenprodil Analog (e.g., (R)-[11C]Me-NB1) Injection Intravenous Injection of Radiotracer Radiosynthesis->Injection Animal_Prep Animal Preparation (Anesthesia, Cannulation) Animal_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 60-120 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, 2TCM) ROI_Analysis->Kinetic_Modeling Quantification Quantification of Receptor Density/Occupancy Kinetic_Modeling->Quantification

General workflow for in vivo PET imaging of GluN2B receptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving in vivo imaging with Ifenprodil analogs.

Protocol 1: PET Imaging of GluN2B Receptors in Rodents using (R)-[11C]Me-NB1

This protocol is adapted from studies investigating the in vivo characteristics of (R)-[11C]Me-NB1 in rats.[10][11]

1. Materials and Equipment

  • (R)-[11C]Me-NB1 radiotracer

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia system (e.g., isoflurane)

  • Tail vein catheterization equipment

  • Blood sampling apparatus (for arterial input function, if required)

  • Animal monitoring system (respiration, temperature)

  • Ifenprodil or other competing ligands for blocking/displacement studies

2. Animal Preparation

  • Fast the animal (e.g., rat) for 4-6 hours prior to the scan to reduce variability in radiotracer uptake.

  • Anesthetize the animal with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Place a catheter in the lateral tail vein for radiotracer injection. For arterial input function measurement, catheterize the femoral artery.

  • Position the animal in the scanner with the head in the center of the field of view.

  • Monitor and maintain the animal's body temperature throughout the experiment.

3. PET Image Acquisition

  • Administer a bolus injection of (R)-[11C]Me-NB1 (e.g., 28–37 MBq) via the tail vein catheter.[10]

  • Start the dynamic PET scan simultaneously with the injection and acquire data for 60-90 minutes.[10][11]

  • For blocking studies, administer the unlabeled competing ligand (e.g., eliprodil) intravenously shortly before the radiotracer injection.[10]

  • For displacement studies, inject the competing ligand at a specific time point after the radiotracer injection (e.g., 20 minutes).[11]

  • Following the PET scan, a CT or MR scan can be acquired for anatomical co-registration.

4. Data Analysis

  • Reconstruct the dynamic PET data into a series of time frames.

  • Co-register the PET images with the anatomical (CT or MR) images.

  • Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures (e.g., cortex, hippocampus, striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration against time.

  • Calculate standardized uptake values (SUV) for semi-quantitative analysis.

  • For quantitative analysis, perform kinetic modeling of the TACs using an arterial input function (if available) or a reference region model (using the cerebellum as a reference region due to its low GluN2B expression) to estimate parameters such as the total volume of distribution (VT).[8][9]

  • Receptor occupancy can be calculated by comparing the binding potential or VT in baseline and blocking/displacement studies.

Protocol 2: First-in-Human Brain PET Imaging of GluN2B Receptors with (R)-[11C]Me-NB1

This protocol is based on a first-in-human study of (R)-[11C]Me-NB1.[8][9]

1. Subject Preparation

  • Obtain informed consent from healthy male subjects.

  • Subjects should fast for at least 6 hours before the scan.

  • Insert a catheter into an antecubital vein for radiotracer injection and another into a radial artery for arterial blood sampling.

2. PET/MR Image Acquisition

  • Position the subject in a fully integrated PET/MR scanner.

  • Administer a bolus injection of (R)-[11C]Me-NB1 (e.g., mean injected dose of 448 ± 34 MBq).[9]

  • Acquire dynamic PET data in 3D list-mode for 120 minutes.[8][9]

  • Simultaneously acquire anatomical MR images (e.g., T1-weighted) for co-registration and ROI definition.

  • Perform continuous arterial blood sampling for the first 15 minutes, followed by discrete manual samples at increasing intervals throughout the scan to measure the arterial input function.

3. Data Analysis

  • Correct and reconstruct the PET data.

  • Co-register the PET images to the individual's T1-weighted MR image.

  • Automatically delineate ROIs on the MR image.

  • Generate regional time-activity curves.

  • Analyze arterial blood samples to determine the parent radiotracer concentration over time.

  • Perform kinetic modeling using the arterial input function. The Logan plot or a two-tissue compartment model (2TCM) can be used to calculate the total volume of distribution (VT).[8][9]

  • Calculate SUV images and correlate SUV values with VT to assess the potential of SUV as a surrogate marker for receptor expression.[8]

  • Assess test-retest reliability by performing two scans on separate days and calculating the absolute percentage difference and coefficient of variation.[8]

Conclusion

In vivo imaging with radiolabeled Ifenprodil analogs, particularly (R)-[11C]Me-NB1, provides a powerful tool for studying the GluN2B subunit of the NMDA receptor in the living brain. The protocols outlined above offer a framework for conducting such studies in both preclinical and clinical settings. These techniques are essential for advancing our understanding of the role of GluN2B receptors in health and disease and for the development of novel therapeutics targeting this important receptor system.

References

Troubleshooting & Optimization

Ifenprodil tartrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of ifenprodil (B1662929) tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Ifenprodil Tartrate and its primary mechanism of action?

This compound is the tartrate salt of ifenprodil, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the GluN2B subunit.[1][2][3] It functions as an allosteric modulator, binding to the N-terminal domain at the interface of the GluN1 and GluN2B subunits.[1][4] This action inhibits the receptor and reduces the influx of calcium ions into neurons, which is implicated in excitotoxicity.[1][2]

Q2: Why am I having difficulty dissolving this compound in water?

This compound has limited solubility in plain water.[1] While some suppliers suggest solubilities up to 4-8 mg/mL, achieving this can be challenging and often requires sonication or gentle warming.[1] For most experimental applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

The most commonly used and effective solvent for creating a high-concentration stock solution is DMSO.[1][2][5] Ethanol is another viable option.[1][2]

Q4: Can I dissolve this compound directly in buffered solutions like PBS?

Yes, but with limitations. The solubility of ifenprodil hemitartrate in PBS (pH 7.2) is approximately 1 mg/mL.[6] Vigorous vortexing, sonication, or gentle warming may be necessary to achieve dissolution.[1] For cell culture applications, it is crucial to sterilize the final solution, for instance, by passing it through a 0.22 µm syringe filter.[1]

Q5: What is the difference between this compound and Ifenprodil Hemitartrate?

The primary differences are their molecular weight, the molar ratio of ifenprodil to tartaric acid, and their solubility.[5] Ifenprodil hemitartrate has a 2:1 ratio of ifenprodil to tartaric acid and is reported to be more soluble in water (up to 10 mM) than the tartrate salt.[5] It is essential to check the certificate of analysis from your supplier for the specific molecular weight to ensure accurate molar calculations.[5]

Q6: How stable are this compound solutions?

  • Aqueous Solutions: These solutions are not stable for extended periods and should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[1][6][7]

  • Stock Solutions (in DMSO/Ethanol): When stored correctly, these are more stable. It is advisable to store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months to a year to minimize freeze-thaw cycles.[1][2][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound is not fully dissolving in the chosen solvent. The concentration may exceed the solubility limit. The solvent may not be of high purity (e.g., anhydrous grade for organic solvents).- Confirm you are using the correct, high-purity solvent.[1] - For aqueous solutions, adjusting the pH to be more acidic can increase solubility, as ifenprodil is a weakly basic compound.[1] - Employ gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[1]
The solution is cloudy or contains visible particulates. The compound may not be fully dissolved or has precipitated out of the solution.- Try to redissolve by applying gentle warming and sonication.[1] - For aqueous working solutions, clarification and sterilization can be achieved by passing the solution through a 0.22 µm filter after dissolution.[1] - Prepare fresh aqueous solutions daily, as precipitation can occur upon storage.[1]
Precipitation occurs upon dilution of the stock solution in an aqueous buffer. The poor aqueous solubility of this compound causes it to "crash out" of the solution when the organic solvent is diluted.- Decrease the final concentration of this compound.[2] - Ensure rapid and thorough mixing during the dilution process.[2] - Prepare the final dilution immediately before use.[2] - If permissible in your experimental setup, consider increasing the percentage of the co-solvent.[2]
Inconsistent experimental results. This could be due to inconsistent solution preparation, using different salt forms without adjusting for molecular weight, or degradation of the compound.- Standardize your solution preparation protocol, including the solvent, concentration, and storage conditions.[5] - Always use freshly prepared aqueous solutions.[5] - Ensure accurate molar calculations based on the specific molecular weight of the salt form you are using.[5]
Off-target effects or cellular stress in in vitro assays. High concentrations of the organic solvent (e.g., DMSO) or a non-physiological pH of the final solution.- Keep the final concentration of any organic solvent in your cell culture media or experimental buffer as low as possible (ideally ≤0.1%).[5] - Always include a vehicle control (media with the same final concentration of the solvent without the drug) in your experiments.[2] - Ensure the pH of the final solution is adjusted to the appropriate physiological range for your cells.[5]

Quantitative Data Summary

Solubility of Ifenprodil Salts in Various Solvents

Salt FormSolventReported SolubilitySource(s)
TartrateWater4-8 mg/mL (may require warming or sonication)[1]
HemitartrateWaterUp to 15 mM[2]
TartrateDMSO≥ 23.78 mg/mL; up to 100 mg/mL[1]
HemitartrateDMSO~30 mg/mL[6]
HemitartrateEthanol~30 mg/mL[6]
HemitartrateDMF~50 mg/mL[6]
HemitartratePBS (pH 7.2)~1 mg/mL[6]

Note: Solubility can be batch-specific. Always refer to the manufacturer's product data sheet.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • To prepare a 10 mM stock solution (assuming a molecular weight of ~801 g/mol ), dissolve 8.01 mg of this compound in 1 mL of anhydrous DMSO.[5]

    • Vortex the mixture thoroughly until the solid is completely dissolved. The solution should be clear.[1]

    • If dissolution is difficult, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Short bursts of sonication can also be applied.[1]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2][7]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile conical or microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the concentrated DMSO stock solution and bring it to room temperature.

    • Perform serial dilutions of the stock solution in your pre-warmed sterile culture medium or buffer to achieve the final desired concentration.

    • It is critical to ensure that the final concentration of DMSO is minimal (typically <0.1%) to avoid off-target cellular effects.[5]

    • Mix gently but thoroughly by swirling or pipetting up and down.

    • Prepare a vehicle control by adding the same final concentration of DMSO (without ifenprodil) to an equivalent volume of the medium or buffer.[2]

    • Use the freshly prepared working solution immediately.

Visualizations

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds Ifenprodil Ifenprodil GluN1 GluN1 Ifenprodil->GluN1 Binds to GluN1/GluN2B Interface Ion_Channel Ion Channel Ifenprodil->Ion_Channel Allosteric Inhibition NMDA_Receptor NMDA Receptor Ca2+ Ca²⁺ Ion_Channel->Ca2+ Influx Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity) Ca2+->Downstream_Signaling Activates

Caption: Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.

Troubleshooting_Workflow start Start: This compound Solubility Issue check_solvent Using organic solvent (e.g., DMSO) for stock solution? start->check_solvent use_organic Recommended: Prepare stock in anhydrous DMSO check_solvent->use_organic No dissolve_aqueous Dissolving directly in aqueous buffer? check_solvent->dissolve_aqueous Yes use_organic->dissolve_aqueous apply_methods Apply gentle warming (37°C) and/or sonication dissolve_aqueous->apply_methods Yes check_dissolution Is the solution clear? apply_methods->check_dissolution success Success: Solution Prepared check_dissolution->success Yes precipitation Precipitation or cloudiness occurs? check_dissolution->precipitation No end End success->end troubleshoot_precipitate Troubleshoot: - Lower concentration - Filter (0.22 µm) - Prepare fresh daily precipitation->troubleshoot_precipitate Yes troubleshoot_precipitate->end

Caption: A step-by-step workflow for dissolving this compound.

References

Technical Support Center: Optimizing Ifenprodil Tartrate for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Ifenprodil (B1662929) tartrate in neuroprotection studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ifenprodil tartrate in neuroprotection?

A1: Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.[1] In pathological conditions such as ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) into neurons.[1] This excitotoxicity triggers a cascade of detrimental events, including oxidative stress and apoptosis, ultimately leading to neuronal death.[2] Ifenprodil selectively binds to the interface of the GluN1 and GluN2B subunits of the NMDA receptor, allosterically inhibiting its function and reducing this harmful Ca²⁺ influx.[3] This targeted action mitigates excitotoxic damage, making Ifenprodil a valuable tool for neuroprotection research.[1][2]

Q2: What is the recommended starting concentration for this compound in in vitro neuroprotection assays?

A2: The effective concentration of this compound for in vitro studies typically ranges from 0.1 µM to 10 µM.[1] A dose-response curve should always be performed to determine the optimal concentration for your specific cell type and experimental conditions. For neuroprotection against glutamate or NMDA-induced toxicity in primary neuronal cultures, concentrations around 1 µM have been shown to be effective.[4]

Q3: What is a typical dosage for this compound in in vivo neuroprotection studies?

A3: For in vivo studies in rodent models of neurological damage, such as subarachnoid hemorrhage or stroke, a common dosage of this compound is 10 mg/kg administered via intraperitoneal (i.p.) injection.[2] However, the optimal dosage can vary depending on the animal model, route of administration, and the specific neurological insult being investigated.

Q4: How should I prepare and store this compound solutions?

A4: this compound has limited solubility in water but is soluble in organic solvents like DMSO and ethanol.[3][5] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mg/mL).[3][6] For long-term storage, the solid powder should be kept at -20°C.[7] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.[7] Aqueous solutions are less stable and should be prepared fresh for each experiment.[3]

Q5: What are the potential off-target effects of this compound?

A5: While Ifenprodil is highly selective for the GluN2B subunit of the NMDA receptor, it is also known to have antagonist activity at α1 adrenergic receptors.[8] Additionally, at higher concentrations, non-specific effects can occur.[9] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous solution. This compound has low aqueous solubility.[8] The concentration may be too high for the aqueous buffer.- Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. - Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[10] - The pH of the solution can affect solubility; Ifenprodil is more soluble in acidic conditions.[8] - Gentle warming or sonication can aid dissolution in aqueous buffers like PBS.[8]
High variability in experimental results. - Inconsistent drug preparation. - Degradation of this compound. - For in vivo studies, poor bioavailability after oral administration due to fast biotransformation.[11]- Always prepare fresh dilutions from a properly stored stock solution for each experiment.[3] - For in vivo studies, consider alternative administration routes like intraperitoneal (i.p.) injection to bypass first-pass metabolism.[12]
No neuroprotective effect observed. - The concentration of Ifenprodil may be too low. - The timing of administration may not be optimal. - The experimental model may not involve GluN2B-mediated excitotoxicity.- Perform a dose-response curve to determine the optimal concentration. - In many neuroprotection protocols, Ifenprodil is administered before or during the insult.[1][13] - Confirm that the neuronal injury mechanism in your model is dependent on the activation of GluN2B-containing NMDA receptors.
Cell toxicity observed with Ifenprodil treatment alone. - The concentration of Ifenprodil may be too high. - The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Determine the IC50 of Ifenprodil in your cell type to identify the toxic concentration range. - Always include a vehicle control (media with the same final concentration of the solvent) to assess solvent toxicity.[3]
Unexpected potentiation of NMDA receptor currents. At certain concentrations and conditions, Ifenprodil can potentiate NMDA receptor-evoked currents.[6]- Carefully review the literature for concentration-dependent effects in your specific experimental setup. - A full dose-response analysis is critical to understanding the biphasic effects that may occur.[14]

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro Neuroprotection Studies

Cell TypeExperimental ModelEffective ConcentrationObserved EffectReference
Fetal mouse cerebral cortex culturesGlutamate-induced toxicityNot specified, but attenuated toxicityNeuroprotection[15]
Rat cultured cortical neuronsGlutamate-induced toxicity0.17 µM (IC50 vs 100 µM NMDA)Inhibition of NMDA-evoked currents[6]
Rat cultured cortical neuronsNMDA-induced toxicity0.88 µM (IC50 vs 10 µM NMDA)Inhibition of NMDA-evoked currents[6]
Rat retinal neuronsGlutamate/NMDA-induced cell death10 µMDose-dependent prevention of cell death[4]
Primary cortical neuronsGlutamate-induced excitotoxicity0.1 µM to 10 µMNeuroprotection[1]

Table 2: Recommended this compound Dosages for In Vivo Neuroprotection Studies

Animal ModelAdministration RouteDosageKey OutcomeReference
Rat Subarachnoid Hemorrhage (SAH) ModelIntraperitoneal (i.p.)10 mg/kgImproved long-term neurologic deficits and reduced neuronal death[2]
Rat Focal Cerebral Ischemia ModelNot specifiedNot specifiedCombination with flurbiprofen (B1673479) showed significant neuroprotection[16]
6-OHDA-induced toxicity in SD-RatsIntracerebralNot specifiedNeuroprotection via enhancing autophagy[17]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
  • Cell Culture:

    • Culture primary cortical neurons on poly-D-lysine coated plates.

    • Maintain cultures for 7-14 days in vitro (DIV) before the experiment.[1]

  • Ifenprodil Pre-treatment:

    • Prepare working solutions of this compound in the culture medium. A typical concentration range to test is 0.1 to 10 µM.[1]

    • Pre-incubate the neuronal cultures with the Ifenprodil solutions for 30-60 minutes.[1]

  • Induction of Excitotoxicity:

    • Prepare a working solution of L-glutamate in the culture medium. A typical concentration for inducing excitotoxicity is 50-500 µM.[1]

    • Add the glutamate solution to the cultures (either with or after removing the Ifenprodil pre-treatment medium, depending on the experimental design).

    • The duration of exposure to glutamate can range from 10-30 minutes to 24 hours.[1]

  • Assessment of Neuroprotection:

    • After the desired incubation period, assess cell viability using methods such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[13]

    • Include appropriate controls: vehicle control (no treatment), glutamate alone, and Ifenprodil alone (to check for inherent toxicity).[1]

Protocol 2: In Vivo Subarachnoid Hemorrhage (SAH) Model
  • Animal Model:

    • Use adult male Sprague-Dawley rats (280-320g).

    • Induce SAH using the endovascular perforation method under anesthesia.

  • Ifenprodil Administration:

    • Prepare a solution of this compound in saline.

    • Administer a dose of 10 mg/kg via intraperitoneal (i.p.) injection immediately after the induction of SAH.

  • Assessment of Neurological Deficits:

    • Perform behavioral tests such as the adhesive removal test for sensorimotor function and the Morris water maze for spatial learning and memory at various time points post-SAH (e.g., days 1-21).

  • Histological Analysis:

    • At the end of the study period, perfuse the animals and harvest the brains.

    • Analyze neuronal death in relevant brain regions (e.g., hippocampus and basal cortex) using techniques like TUNEL staining.

Mandatory Visualizations

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates Ifenprodil Ifenprodil tartrate Ifenprodil->NMDA_Receptor Inhibits Neuroprotection Neuroprotection Ifenprodil->Neuroprotection Leads to Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Oxidative Stress, Apoptosis) Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Caption: Ifenprodil's neuroprotective signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo SAH Model A1 Culture Primary Neurons (7-14 DIV) A2 Prepare Ifenprodil Solutions (0.1 - 10 µM) A1->A2 A3 Pre-treat Neurons (30-60 min) A2->A3 A4 Induce Excitotoxicity (e.g., 50-500 µM Glutamate) A3->A4 A5 Assess Cell Viability (e.g., MTT, LDH assay) A4->A5 B1 Induce SAH in Rodents B2 Administer Ifenprodil (e.g., 10 mg/kg, i.p.) B1->B2 B3 Behavioral Testing (Days 1-21 post-SAH) B2->B3 B4 Histological Analysis (e.g., TUNEL staining) B3->B4

Caption: Experimental workflows for neuroprotection studies.

References

Preventing Ifenprodil tartrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ifenprodil tartrate in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is the tartrate salt of Ifenprodil, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with high affinity for the GluN2B subunit.[1] It functions as an allosteric modulator at the N-terminal domain of the GluN1/GluN2B receptor interface.[1] Understanding its physicochemical properties is crucial for preparing stable solutions.

Q2: I'm having difficulty dissolving this compound in water. Is this normal?

Yes, this is a common issue. This compound is sparingly soluble in plain water.[1] While some suppliers report solubilities of up to 4-8 mg/mL, achieving this can be challenging and may require warming or sonication.[1] For most experimental applications, preparing a stock solution in an organic solvent or using an aqueous buffer is recommended.[1]

Q3: What are the recommended solvents for making a concentrated stock solution?

The most effective solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] Ethanol is also a viable option.[1] It is crucial to use a fresh, anhydrous grade of the solvent, as absorbed moisture can reduce the compound's solubility.[2]

Q4: Can I dissolve this compound directly in buffered solutions like Phosphate-Buffered Saline (PBS)?

Yes, Ifenprodil hemitartrate can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[3] This method is useful for creating organic solvent-free solutions for biological experiments.[3] However, aqueous solutions of this compound are not recommended for long-term storage and should ideally be used within one day.[1][3]

Q5: My this compound precipitated after diluting my DMSO stock into my aqueous cell culture medium. How can I prevent this?

This is a common problem when diluting a high-concentration organic stock solution into an aqueous buffer. To prevent precipitation:

  • Slow Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring.[1]

  • Minimize Organic Solvent: Ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.1%), as it can have physiological effects.[3][4]

  • Check Final Concentration: It is critical that the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific medium.[1]

Troubleshooting Guide

ProblemPossible CauseTroubleshooting Actions
Compound not fully dissolving in the chosen solvent. - Incorrect solvent or solvent of low purity.- Concentration exceeds solubility limit.- Confirm you are using the correct, high-purity (anhydrous for organic solvents) solvent.- For aqueous solutions, adjusting the pH to be more acidic can increase solubility, as Ifenprodil is a weakly basic compound.[1]- Apply gentle warming (e.g., 37°C water bath) and/or sonication.[1]
Solution is cloudy or contains visible particulates. - Incomplete dissolution.- Precipitation out of solution.- Re-attempt dissolution using gentle warming and sonication.[1]- Prepare aqueous solutions fresh daily, as the compound may have precipitated upon storage.[1]
Precipitation of stock solution over time. - The concentration exceeds the solubility limit in the chosen solvent.- The solvent (especially DMSO) may have absorbed moisture.[2][5]- Use fresh, anhydrous solvent.[2]- Gentle warming or sonication may help redissolve the compound.[2]- If precipitation persists, prepare a new, less concentrated stock solution.[2]
Precipitation upon dilution in aqueous buffer/media. - The compound is "crashing out" of the solution due to its poor aqueous solubility.- Decrease the final concentration.- If experimentally permissible, increase the percentage of the co-solvent.- Ensure rapid and thorough mixing during dilution.[2]
Concerns about the stability of prepared solutions. - Degradation due to improper storage.- Store stock solutions in organic solvents (DMSO/Ethanol) in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][6]- Prepare aqueous solutions fresh daily.[1]

Physicochemical and Solubility Data

PropertyValue/InformationSource(s)
Molecular Weight ~475.53 g/mol (tartrate); ~400.5 g/mol (hemitartrate)[1][3]
pKa (Strongest Basic) ~9.03[1]
Water Solubility Sparingly soluble; predicted at 0.105 mg/mL. Some sources report up to 4-8 mg/mL with assistance.[1]
PBS (pH 7.2) Solubility Approximately 1 mg/mL (for hemitartrate)[3]
DMSO Solubility ≥ 23.78 mg/mL; up to 100 mg/mL[1][7]
Ethanol Solubility ≥ 42.5 mg/mL; up to 50 mg/mL[1]
Dimethylformamide (DMF) Solubility ~50 mg/mL[1]

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of this compound needed for your desired concentration (e.g., for a 10 mM stock solution with a MW of 475.53, use 4.76 mg per 1 mL of DMSO).[1]

  • Dissolution:

    • Accurately weigh the this compound powder and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes.[1]

  • Warming and Sonication (if necessary):

    • If particulates remain, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[1]

    • Sonication can also be applied in short bursts to aid dissolution.[1]

  • Storage: Once fully dissolved, the solution should be clear. Aliquot into smaller volumes and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][6]

Protocol 2: Preparing an Aqueous Solution in PBS

Materials:

  • This compound (or hemitartrate) powder

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile conical tube

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Weigh the required amount of this compound (e.g., 1 mg).[1]

  • Dissolution:

    • Add the corresponding volume of sterile PBS (e.g., 1 mL for a 1 mg/mL solution).

    • Vortex vigorously. The compound may not dissolve immediately.

    • Use an ultrasonic bath to aid dissolution until the solution is clear. Gentle warming may also be applied.[1]

  • Sterilization: For cell culture applications, sterilize the final solution by passing it through a 0.22 µm syringe filter.[1]

  • Usage: Use the freshly prepared aqueous solution on the same day. Do not store for more than 24 hours.[1][3]

Visualizations

Ifenprodil_Signaling_Pathway Ifenprodil's Inhibitory Action on GluN2B-Containing NMDA Receptors GluN1 GluN1 Ca2_Influx Ca²+ Influx GluN2B GluN2B Ifenprodil Ifenprodil Ifenprodil->GluN2B Allosterically Inhibits Glutamate Glutamate Glutamate->GluN1 Binds Excitotoxicity Excitotoxicity Ca2_Influx->Excitotoxicity Leads to

Caption: Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Is the solvent correct and anhydrous? start->check_solvent use_correct_solvent Use fresh, anhydrous solvent check_solvent->use_correct_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_correct_solvent->check_concentration lower_concentration Prepare a less concentrated solution check_concentration->lower_concentration Yes apply_energy Apply gentle warming and/or sonication check_concentration->apply_energy No lower_concentration->apply_energy check_dilution Did precipitation occur after dilution? apply_energy->check_dilution slow_dilution Add stock solution slowly to buffer while mixing check_dilution->slow_dilution Yes check_storage Was the solution stored properly? check_dilution->check_storage No slow_dilution->check_storage prepare_fresh Prepare fresh solution check_storage->prepare_fresh No solution_clear Solution is clear check_storage->solution_clear Yes prepare_fresh->solution_clear

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Troubleshooting unexpected Ifenprodil tartrate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ifenprodil tartrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide clarity on the use of this selective GluN2B subunit-containing NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with a high affinity for the GluN2B subunit.[1][2] It acts as a negative allosteric modulator by binding to the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4][5] This binding event stabilizes a closed conformation of the ion channel, reducing the probability of channel opening in response to glutamate (B1630785) and glycine (B1666218) binding, thereby decreasing calcium influx.[4][6]

Q2: I'm observing potentiation of the NMDA receptor current at low concentrations of Ifenprodil, not inhibition. Is this expected?

This is a known and complex aspect of Ifenprodil's activity-dependent inhibition. At low concentrations of NMDA, Ifenprodil can potentiate the current, an effect that transitions to inhibition as the agonist concentration increases.[3] This is thought to occur because Ifenprodil binding can stabilize a conformation of the receptor that has a higher affinity for glutamate.[3][7]

Q3: What are the known off-target effects of Ifenprodil?

Ifenprodil is known to interact with other receptors, which could confound experimental results. Its off-target activities include antagonism of α1-adrenergic receptors, and interactions with serotonin (B10506) and sigma receptors.[8][9][10] It has also been shown to inhibit G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] It's crucial to consider these potential off-target effects when interpreting your data.

Q4: What is the best way to prepare and store this compound solutions?

This compound has limited solubility in water but is soluble in DMSO and ethanol (B145695).[11][12] For most applications, it is recommended to prepare a high-concentration stock solution in DMSO.[11][13]

  • Stock Solutions (in DMSO or Ethanol): Store aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[14][15]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[13][14]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect

Possible Cause 1: Incorrect Concentration The effective concentration of Ifenprodil can vary significantly depending on the cell type and experimental conditions.[1] Ensure your working concentration is appropriate for your system.

Possible Cause 2: pH of the External Solution The inhibitory effects of Ifenprodil can be influenced by extracellular pH.[16] Verify and maintain a stable pH in your experimental buffer.

Possible Cause 3: Glycine Concentration The inhibitory effect of Ifenprodil at GluN1/GluN2B receptors can be reduced by increasing the concentration of the co-agonist glycine.[7][16] Ensure you are using a consistent and appropriate concentration of glycine in your experiments.

Possible Cause 4: Subunit Composition of NMDA Receptors Ifenprodil is highly selective for GluN2B-containing NMDA receptors. If your experimental system primarily expresses other GluN2 subunits (GluN2A, C, or D), you will observe a significantly lower affinity and weaker inhibition.[16]

Issue 2: Poor Solubility and Precipitation

Possible Cause 1: Incorrect Solvent this compound is sparingly soluble in plain water.[11] For stock solutions, DMSO or ethanol are the recommended solvents.[11]

Possible Cause 2: Precipitation Upon Dilution When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may "crash out" if its solubility limit is exceeded.[15] To mitigate this, decrease the final concentration, ensure rapid mixing during dilution, and prepare the final dilution immediately before use.[15]

Possible Cause 3: pH-Dependent Solubility Ifenprodil is a weakly basic compound, and its aqueous solubility is pH-dependent. It is more soluble in acidic conditions.[11]

Issue 3: Suspected Off-Target Effects

Possible Cause 1: Alpha-1 Adrenergic Receptor Antagonism If your experimental system expresses α1-adrenergic receptors, some of the observed effects could be due to Ifenprodil's action at these sites.[17] Consider using a selective α1-adrenergic antagonist as a control to dissect the contribution of this off-target effect.

Possible Cause 2: Interaction with Serotonin or Sigma Receptors To rule out contributions from serotonin or sigma receptor interactions, consider using specific antagonists for these receptors in control experiments.[9]

Data Presentation

Table 1: this compound IC50 Values for NMDA Receptor Subunits
Receptor Subunit CompositionCell TypeIC50 ValueReference(s)
NR1A/NR2BXenopus oocytes0.34 µM[7][16]
NR1A/NR2AXenopus oocytes146 µM[7][16]
NR1/NR2A, NR1/NR2C, NR1/NR2DRecombinant>30 µM
Neonatal Rat ForebrainNative0.3 µM[7][12]
Table 2: Solubility of this compound
SolventFormSolubility (mg/mL)Reference(s)
DMSOTartrate≥23.78[12]
DMSOHemitartrate~30[13]
EthanolHemitartrate~30[13]
WaterTartrate~8[7]
WaterHemitartrateSoluble to 15 mM
PBS (pH 7.2)Hemitartrate~1[13]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is fundamental for studying the effect of Ifenprodil on NMDA receptor currents.[3]

  • Cell Preparation: Use cultured neurons (e.g., primary cortical or hippocampal neurons) or a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits.[3][18]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[18]

    • Internal Solution (in mM): 140 K-Gluconate, 3 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂ATP. Adjust pH to 7.25-7.30 with KOH.[18]

    • Agonist Solution: Prepare a stock solution of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) in the external solution.[3]

    • Ifenprodil Solution: Prepare a high-concentration stock in a suitable solvent and dilute to the final desired concentrations in the agonist-containing external solution on the day of the experiment.[18]

  • Recording:

    • Establish a whole-cell recording configuration.

    • Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[3]

    • Apply the agonist solution to evoke an inward current.

    • After establishing a stable baseline, co-apply varying concentrations of Ifenprodil with the agonists.

    • Record the peak and steady-state current responses.[3]

  • Data Analysis:

    • Measure the percentage of inhibition of the NMDA-evoked current by each concentration of Ifenprodil.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.[3]

Protocol 2: Radioligand Binding Assay

This method is used to determine the binding affinity (KD) and density of binding sites (Bmax) for Ifenprodil on NMDA receptors.[3]

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex and hippocampus) or cells expressing recombinant NMDA receptors in a cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Wash the membrane pellet multiple times.[3]

  • Binding Reaction:

    • Incubate the membrane preparation with various concentrations of [3H]Ifenprodil.

    • To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled Ifenprodil.

    • Allow the binding to reach equilibrium.[3]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold buffer.

    • Quantify the radioactivity on the filters using liquid scintillation counting.[3]

Mandatory Visualizations

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Inhibits Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity) Ca_Influx->Downstream_Signaling

Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the compound fully dissolved? start->q1 solubility_actions Action: - Use recommended solvent (DMSO/Ethanol) - Sonicate or warm gently - Prepare fresh solutions q1->solubility_actions No q2 Is the inhibitory effect weak or absent? q1->q2 Yes solubility_actions->q2 inhibition_actions Check: - NMDA/Glycine concentrations - Extracellular pH - GluN2B subunit expression - Ifenprodil concentration q2->inhibition_actions Yes q3 Are off-target effects suspected? q2->q3 No inhibition_actions->q3 offtarget_actions Action: - Use specific antagonists for α1-adrenergic, serotonin, or sigma receptors as controls q3->offtarget_actions Yes end Problem Resolved / Cause Identified q3->end No offtarget_actions->end

A logical workflow for troubleshooting Ifenprodil experimental results.

References

Technical Support Center: Ifenprodil Tartrate Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and long-term storage of ifenprodil (B1662929) tartrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Ifenprodil Tartrate powder?

For long-term storage, solid this compound powder should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least three to four years.[1] Some suppliers may indicate that storage at room temperature or refrigerated conditions is acceptable for shorter durations, but for maintaining the integrity of the compound over extended experimental timelines, -20°C is the recommended temperature.[1]

Q2: How should I prepare and store this compound solutions?

The stability of this compound is significantly lower in solution compared to its solid form. The storage recommendations vary based on the solvent used.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Storage of aqueous solutions for more than one day is not advised due to limited stability.[1][2]

  • Organic Solvent Stock Solutions (DMSO or Ethanol): For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What are the primary factors that can lead to the degradation of this compound?

While specific degradation pathways for this compound are not extensively detailed in public literature, its chemical structure suggests susceptibility to the following factors:

  • Hydrolysis: The molecule may be prone to degradation in highly acidic or basic conditions.[1]

  • Oxidation: The phenolic hydroxyl group on the ifenprodil molecule is a potential site for oxidative degradation.[1]

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate all potential degradation pathways.[1]

Q4: Have any degradation products of this compound been identified?

Specific chemical degradation products resulting from storage are not well-documented. However, metabolic studies have indicated that the phenol (B47542) group is a metabolically labile part of the molecule, suggesting that degradation products may involve modifications at this site. To identify unknown degradation products during a stability study, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly valuable.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in experiments. Degradation of the this compound stock solution.Prepare fresh stock solutions. Ensure proper storage of aliquots at -80°C and strictly avoid repeated freeze-thaw cycles. It is also advisable to verify the purity of the stored compound using a stability-indicating analytical method.[1]
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and to confirm that your analytical method can effectively resolve them from the parent compound. Always protect the compound from light and store it at the recommended temperature.[1]
Inconsistent experimental results over time. Gradual degradation of the compound.Always use a freshly prepared working solution from a properly stored stock. Re-evaluate the stability of your stock solutions at regular intervals to ensure consistency.[1]
Precipitation of the compound from a stock solution. The concentration may exceed the solubility limit in the chosen solvent, or the solvent (especially DMSO) may have absorbed moisture.[2]Use fresh, anhydrous solvent. Gentle warming or sonication may help to redissolve the compound. If precipitation persists, prepare a new, less concentrated stock solution.[2]
Precipitation upon dilution in aqueous buffer/media. The compound is "crashing out" of the solution due to its poor aqueous solubility.Decrease the final concentration of the compound. If experimentally permissible, you can increase the percentage of the co-solvent. Ensure rapid mixing during the dilution process and prepare the final dilution immediately before use.[2]

Stability of this compound Stock Solutions

Solvent Storage Temperature Storage Duration Recommendations
DMSO or Ethanol-20°CUp to 1 month[1][2]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
DMSO or Ethanol-80°CUp to 1 year[1][2]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
Aqueous BufferRoom Temperature or RefrigeratedNot recommended for more than 1 day[1][2]Prepare fresh daily for optimal results.

Hypothetical Forced Degradation Study Results

The following table presents hypothetical results from a forced degradation study on this compound, designed to achieve 5-20% degradation to identify potential degradation products and validate a stability-indicating HPLC method.

Stress Condition Conditions Assay of this compound (%) Total Degradation (%) Number of Degradation Products Detected
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours[1]88.511.52
Base Hydrolysis 0.1 M NaOH at 60°C for 12 hours[1]85.214.83
Oxidation 3% H₂O₂ at room temperature for 24 hours[1]90.19.92
Thermal Degradation Solid-state at 60°C for 7 days[1]94.75.31
Photostability 1.2 million lux hours and 200 watt-hours/m²[1]92.37.72

Note: This data is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, to prepare a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.[2] c. Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. Gentle warming can be applied if necessary.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Stability-Indicating HPLC Method (Adapted from a Bioanalytical Method)

This method is adapted from a published bioanalytical method and can be optimized for stability-indicating analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use in stability studies.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Stress Conditions HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Analyze Samples Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Quantify Degradation

Caption: A logical workflow for assessing the stability of this compound.

signaling_pathway Ifenprodil's Mechanism of Action Ifenprodil Ifenprodil NMDA Receptor (GluN2B) NMDA Receptor (GluN2B) Ifenprodil->NMDA Receptor (GluN2B) Binds to GluN1/GluN2B interface (Non-competitive antagonist) Ca2+ Influx Ca2+ Influx NMDA Receptor (GluN2B)->Ca2+ Influx Inhibits Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Reduces

Caption: Ifenprodil's inhibitory action on GluN2B-containing NMDA receptors.

References

Navigating Ifenprodil Tartrate Concentrations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Ifenprodil (B1662929) tartrate, determining the optimal concentration for different cell lines is a critical step for valid and reproducible experimental outcomes. This guide provides a comprehensive resource, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ifenprodil tartrate?

A1: Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable selectivity for the GluN2B subunit.[1][2][3] It binds to a unique site at the interface between the GluN1 and GluN2B subunits, allosterically inhibiting the receptor.[4][5] This action prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and subsequent cell death implicated in various neurodegenerative diseases.[3][6]

Q2: How does the effective concentration of this compound vary across different cell lines?

A2: The optimal concentration of this compound is highly dependent on the specific cell line, the expression levels of GluN2B-containing NMDA receptors, and the experimental endpoint. For instance, in rat cultured cortical neurons, IC50 values for NMDA-evoked currents can range from 0.17 µM to 0.88 µM depending on the NMDA concentration.[7][8] In PC12 cells, concentrations of 0.1, 1.0, and 10 µM have been shown to potentiate NGF-induced neurite outgrowth.[9][10] For neuroprotection studies in primary neuronal cultures, a typical range to test is 0.1 to 10 µM.[6] Due to this variability, it is crucial to perform a dose-response experiment for each new cell line.

Q3: Can this compound be cytotoxic?

A3: Yes, like many pharmacological agents, Ifenprodil and its analogues can exhibit cytotoxicity at high concentrations. This is a dose-dependent effect.[1] For example, in SH-SY5Y human neuroblastoma cells, certain Ifenprodil analogues have IC50 values for cytotoxicity ranging from 74 µM to 294 µM.[1] It is essential to distinguish between the desired pharmacological effects at lower concentrations and potential off-target or toxic effects at higher concentrations by determining the therapeutic window for your specific cell line and experimental setup.[1]

Q4: What are some common solvents and storage conditions for this compound?

A4: this compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[5][11] Stock solutions should be stored at -20°C or -80°C to maintain stability.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect of Ifenprodil - Concentration is too low.- Cell line does not express sufficient GluN2B subunits.- Incubation time is too short.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).- Verify the expression of GluN2B in your cell line via Western blot or qPCR.- Optimize the incubation time based on the specific assay and expected biological response.
High cell death or unexpected results - Ifenprodil concentration is in the cytotoxic range.- Solvent (e.g., DMSO) concentration is too high.- Off-target effects of Ifenprodil.- Determine the IC50 for cytotoxicity using a cell viability assay (see Protocol 1).- Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).- Review literature for known off-target effects of Ifenprodil that may be relevant to your experimental system.[4][13]
High variability between replicates - Inconsistent cell seeding density.- Uneven drug distribution.- Cell line instability.- Ensure a homogenous single-cell suspension before seeding.- Mix the culture plate gently after adding Ifenprodil to ensure even distribution.- Use cells within a consistent passage number range.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound used in various in vitro studies. Note that these values should serve as a starting point, and optimization for your specific experimental conditions is highly recommended.

Cell Type/System Application Effective Concentration / IC50 Reference
Neonatal Rat ForebrainNMDA Receptor InhibitionIC50: 0.3 µM[3][7]
Rat Cultured Cortical NeuronsNMDA Receptor Inhibition (10 µM NMDA)IC50: 0.88 µM[7][8]
Rat Cultured Cortical NeuronsNMDA Receptor Inhibition (100 µM NMDA)IC50: 0.17 µM[7][8]
Fetal Mouse Cerebral Cortex CulturesNeuroprotection (Glutamate-induced toxicity)Not specified, but attenuated toxicity[3][14]
PC12 CellsPotentiation of NGF-induced neurite outgrowth0.1 - 10 µM[9][10]
SH-SY5Y Cells (Analogues)CytotoxicityIC50: 74 µM - 294 µM[1]
Primary Neuronal CulturesNeuroprotection0.1 - 10 µM[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the optimal non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[15]

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Ifenprodil stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Ifenprodil.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

    • During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a plate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the Ifenprodil concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for Ifenprodil Concentration Optimization cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_outcome Outcome cell_culture Culture Cell Line of Interest seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Ifenprodil Concentrations seed_plate->treat_cells drug_prep Prepare Ifenprodil Serial Dilutions drug_prep->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance with Plate Reader viability_assay->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis optimal_conc Identify Optimal Non-Toxic Concentration Range data_analysis->optimal_conc

Caption: Workflow for determining the optimal Ifenprodil concentration.

nmda_pathway Ifenprodil's Mechanism of Action on the NMDA Receptor cluster_receptor NMDA Receptor cluster_extracellular Extracellular cluster_intracellular Intracellular GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2B GluN2B Subunit Ca_influx Reduced Ca2+ Influx IonChannel->Ca_influx Glutamate Glutamate Glutamate->GluN2B Binds Glycine Glycine Glycine->GluN1 Binds Ifenprodil Ifenprodil Ifenprodil->GluN2B Allosteric Inhibition Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: Ifenprodil's inhibitory action on the GluN2B-containing NMDA receptor.

References

Technical Support Center: Overcoming Ifenprodil Tartrate Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Ifenprodil tartrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent results or a lack of efficacy with orally administered this compound?

A1: This is likely due to Ifenprodil's poor oral bioavailability.[1] Key contributing factors include its low aqueous solubility and extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.[1] To achieve a therapeutic effect, higher oral doses are often required, which can be problematic. The inconsistency between the administered dose and the actual systemic exposure makes establishing a reliable dose-response relationship difficult.[1]

Q2: My this compound solution is cloudy or precipitates upon preparation for in vivo use. What can I do?

A2: this compound has limited solubility in aqueous solutions, which is a common cause of precipitation.[2][3] Here are several troubleshooting steps:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO.[3][4] Subsequently, dilute this stock solution into your aqueous vehicle. It is critical to keep the final DMSO concentration low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.[3]

  • pH Adjustment: Ifenprodil is a weakly basic compound and its solubility is pH-dependent. Solubility is generally increased in acidic conditions.[2]

  • Sonication and Gentle Warming: These methods can aid in the dissolution of the compound.[2]

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment to avoid precipitation over time.[5]

Q3: I'm concerned about potential off-target effects or toxicity due to the high doses of this compound required in my experiments. How can I mitigate this?

A3: The need for high doses is a direct consequence of low bioavailability.[1] To reduce the required dose and minimize off-target effects, consider the following strategies:

  • Alternative Administration Routes: Bypassing the first-pass metabolism is key. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common alternatives to oral administration that lead to more direct systemic exposure.[6]

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can protect it from degradation, control its release, and improve absorption.[1][7] This can lead to achieving therapeutic plasma concentrations with lower overall doses.[1]

  • Prodrug Strategy: Chemical modification of Ifenprodil to create a more soluble or readily absorbed prodrug that converts to the active form in vivo can also be explored.[1]

Q4: What are the recommended solvents and storage conditions for this compound?

A4: For stock solutions, anhydrous DMSO or ethanol (B145695) are commonly used.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to a year.[4][8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5] Aqueous solutions are less stable and should be prepared fresh daily.[5] The solid powder form of this compound should be stored at -20°C for long-term stability.[5]

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solutions & Troubleshooting Steps
Inconsistent or no observable in vivo effect with oral administration. Poor oral bioavailability due to low aqueous solubility and extensive first-pass metabolism.[1]1. Switch Administration Route: Consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism.[6] 2. Optimize Formulation: Utilize a nanoparticle-based delivery system or a prodrug approach to enhance bioavailability.[1] 3. Verify Compound Integrity: Ensure the purity and stability of your this compound.[1]
Precipitation of this compound in aqueous vehicle. Exceeding the solubility limit of the compound in the aqueous buffer.[3] The pH of the solution may not be optimal for solubility.[2]1. Use a Co-solvent: Prepare a concentrated stock in DMSO and dilute it into the aqueous vehicle, ensuring the final DMSO concentration is minimal (<0.1%).[3] 2. Adjust pH: Since Ifenprodil is more soluble in acidic conditions, a slight reduction in the pH of the vehicle may help.[2] 3. Prepare Fresh: Always use freshly prepared aqueous solutions for experiments.[5]
High variability in experimental results between subjects. Individual physiological differences affecting drug absorption and metabolism.[1] Inconsistent preparation of drug solutions.[3]1. Standardize Solution Preparation: Use a consistent and validated protocol for preparing your Ifenprodil solutions.[3] 2. Consider a Protective Formulation: Nanoformulations can help normalize absorption by protecting the drug from degradation and controlling its release.[1]
Observed toxicity or adverse effects in animal subjects. High dosage required to compensate for low bioavailability, leading to off-target effects.[1] High concentration of organic solvent (e.g., DMSO) in the formulation.[3]1. Reduce Dose with Enhanced Formulation: Employ nanoparticle delivery to achieve therapeutic effects at a lower dose.[1] 2. Minimize Solvent Concentration: Keep the final concentration of any organic solvent in your formulation as low as possible (ideally ≤0.1%).[3] 3. Consider Alternative Routes: Direct brain administration (e.g., intracerebral injection) can be more effective and require a much lower dose for CNS-related studies.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Receptor SubtypeIC50 ValueAssay Conditions
NR1A/NR2B0.34 µMNMDA-induced currents in oocytes voltage-clamped at -70 mV.[8][10]
NR1A/NR2A146 µMNMDA-induced currents in oocytes voltage-clamped at -70 mV.[8][10]

Table 2: Reported In Vivo Dosages of this compound in Rodent Models

SpeciesRoute of AdministrationDosageStudy ContextSource(s)
RatIntraperitoneal (i.p.)10 mg/kgSubarachnoid hemorrhage model, assessment of long-term neurologic deficits.[11][11]
RatIntraperitoneal (i.p.)3 mg/kgDepression model, activation of mTOR signaling.[12][12]
RatIntrathecal0.5 µg and 1.0 µgPainful diabetic neuropathy model.[12][12]
MouseIntraperitoneal (i.p.)10 mg/kg and 20 mg/kgAssessment of antidepressant-like effects.[12][12]
MouseIntraperitoneal (i.p.)5-10 mg/kg (daily)Neurogenesis after excitotoxic injury.[12][12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Anhydrous DMSO (if required)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[6]

  • Vortex mixer and/or sonicator

Procedure:

  • Direct Dissolution in Saline (for lower concentrations):

    • Accurately weigh the required amount of this compound.

    • Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL).[6]

    • Vortex or sonicate until the solution is clear and free of particulates. Gentle warming can aid dissolution.[6]

    • Ensure the solution is at room temperature before administration.[6]

  • Using a DMSO Stock Solution (for higher concentrations):

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).[4]

    • Vortex or sonicate until fully dissolved.[4]

    • For the working solution, dilute the DMSO stock into sterile 0.9% saline to the final desired concentration. Ensure the final DMSO concentration is below 0.1%.[3]

    • Vortex the final solution thoroughly.

Animal Handling and Injection:

  • Weigh the animal to determine the correct injection volume.

  • Properly restrain the rodent.

  • Disinfect the injection site on the lower abdomen with 70% ethanol.

  • Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.

  • Inject the solution and withdraw the needle.

  • Monitor the animal for any adverse reactions.

Protocol 2: Nanoparticle Formulation of this compound via Nanoprecipitation

This protocol describes a general method for preparing nanoparticles for enhanced delivery.[1]

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))

  • A water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile)

  • A stabilizer (e.g., polyvinyl alcohol (PVA) or Poloxamer 188)

  • Deionized water

  • Magnetic stirrer and syringe pump

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent. Ensure complete dissolution by vortexing or brief sonication.[1]

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of the stabilizer in deionized water. This will prevent nanoparticle aggregation.[1]

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at a moderate speed.

    • Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring aqueous phase.[1]

    • Nanoparticles will form spontaneously.

  • Solvent Evaporation and Nanoparticle Collection:

    • Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation and wash them to remove excess stabilizer.

    • Resuspend the nanoparticles in a suitable vehicle for in vivo administration.

Visualizations

Ifenprodil_Signaling_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening GluN1 GluN1 Subunit GluN1->NMDA_Receptor GluN2B GluN2B Subunit (N-Terminal Domain) GluN2B->NMDA_Receptor Glutamate Glutamate Glutamate->GluN2B Binds Ifenprodil Ifenprodil Ifenprodil->GluN2B Binds & Blocks Ifenprodil->Ca_Influx Inhibits Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Ifenprodil's mechanism of action at the GluN2B-containing NMDA receptor.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Formulation Ifenprodil Formulation (e.g., Saline, Nanoparticles) Administration In Vivo Administration (i.p., i.v., oral, etc.) Formulation->Administration Animal_Prep Animal Preparation (Acclimatization, Weighing) Animal_Prep->Administration Sample_Collection Sample Collection (Blood, Brain Tissue) Administration->Sample_Collection PD_Analysis Pharmacodynamic Analysis (Behavioral Tests, Biomarkers) Administration->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

troubleshooting_logic Start Inconsistent In Vivo Results? Check_Bioavailability Oral Administration? Start->Check_Bioavailability Check_Solubility Precipitation in Vehicle? Check_Bioavailability->Check_Solubility No Switch_Route Switch to i.p. or i.v. Check_Bioavailability->Switch_Route Yes Check_Dose High Dose Required? Check_Solubility->Check_Dose No Optimize_Formulation Use Co-Solvent (DMSO) Adjust pH Check_Solubility->Optimize_Formulation Yes End End Check_Dose->End No Nanoformulation Use Nanoparticle Delivery Check_Dose->Nanoformulation Yes Outcome_Success Improved Efficacy Outcome_Mitigated Reduced Off-Target Effects Switch_Route->Outcome_Success Optimize_Formulation->Outcome_Success Nanoformulation->Outcome_Mitigated

Caption: Logical workflow for troubleshooting Ifenprodil delivery issues.

References

Ifenprodil Tartrate Vehicle Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ifenprodil tartrate in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: this compound has limited solubility in aqueous solutions.[1] Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] When preparing stock solutions, always use a fresh, anhydrous grade of the solvent, as absorbed moisture can decrease the compound's solubility.[2]

Q2: How do I prepare this compound for in vivo administration?

A2: For in vivo studies, a multi-step process is often required to ensure solubility and stability. A common method involves first dissolving this compound in DMSO to create a high-concentration stock solution.[3][4] This stock solution is then further diluted into an aqueous vehicle, such as sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), to the final desired concentration for injection.[3] To minimize precipitation, the DMSO stock solution should be added to the aqueous vehicle dropwise while vortexing.[3] The final concentration of DMSO in the injected formulation should be kept to a minimum (ideally less than 5%) and be consistent across all experimental groups, including the vehicle control.[3]

Q3: My this compound solution is cloudy or has precipitated after dilution. What should I do?

A3: Cloudiness or precipitation indicates that the compound has not fully dissolved or has "crashed out" of the solution due to its poor aqueous solubility.[1][2] Here are some troubleshooting steps:

  • Re-dissolve: Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and sonication can help to redissolve the compound.[2]

  • Reduce Final Concentration: The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try lowering the final concentration.[1]

  • Optimize Vehicle Composition: For challenging formulations, a co-solvent system may be necessary. A common vehicle solution consists of 10% DMSO, 40% PEG300, and 50% Saline.[4]

  • Fresh Preparation: Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh daily for each experiment.[2][5]

Q4: What is a suitable vehicle control for my in vivo study with this compound?

A4: The vehicle control should contain all the components of the drug formulation except for the this compound itself, administered in the same volume and by the same route.[1] For example, if your this compound is dissolved in a mixture of 5% DMSO and 95% saline, your vehicle control should be a solution of 5% DMSO in saline.[3] This is crucial to ensure that any observed effects are due to the drug and not the solvent.[1]

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5:

  • Solid Powder: For long-term storage, this compound powder should be stored at -20°C.[5]

  • Stock Solutions: Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][5] It is recommended to store these aliquots at -80°C for up to one year or at -20°C for up to one month.[5]

  • Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[5]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)≥23.78 mg/mL to ~100 mg/mL[2][3]
Ethanol~30 mg/mL to ≥42.5 mg/mL[3][6]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[3]
WaterSparingly soluble / Insoluble[3][6]

Note: Solubility can vary between different salt forms (e.g., tartrate, hemitartrate) and batches. Always refer to the manufacturer's product data sheet for specific information.[1]

Table 2: Reported Dosages of Ifenprodil in Rodent In Vivo Studies
SpeciesRoute of AdministrationDosageStudy ContextSource(s)
MouseIntraperitoneal (i.p.)1 and 10 mg/kgBehavioral study with ethanol[3]
MouseIntraperitoneal (i.p.)5-10 mg/kgNeurogenesis after excitotoxic injury[7]
RatIntraperitoneal (i.p.)3 mg/kgDepression model[7]
RatIntrathecal0.5 µg and 1.0 µgPainful diabetic neuropathy[7]
MouseIntraperitoneal (i.p.)10 mg/kgStroke model (MCAo)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol describes a general method for preparing an this compound formulation for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile Isotonic Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and tubes

  • Sterile syringes and needles (25-27 gauge for mice)[8]

Procedure:

  • Prepare Stock Solution (e.g., 25 mg/mL in DMSO):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).[3]

    • Gently vortex or sonicate if necessary to ensure complete dissolution. The stock solution should be clear.[3]

  • Prepare Working Solution (e.g., 2.5 mg/mL for a 10 mg/kg dose):

    • On the day of the experiment, thaw the DMSO stock solution completely and bring it to room temperature.[3]

    • Calculate the required volume of the stock solution and the final volume of the working solution based on the desired final concentration and the number of animals to be injected.

    • Critical Step: Add the DMSO stock solution to the sterile saline dropwise while continuously vortexing the saline. This minimizes the risk of precipitation.[3]

    • Ensure the final concentration of DMSO in the injected formulation is minimal (e.g., if the stock is 25 mg/mL and the working solution is 2.5 mg/mL, the final DMSO concentration will be 10%). If a lower DMSO concentration is required, prepare a more dilute stock solution.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the working solution (e.g., 10% DMSO in 0.9% NaCl).

  • Administration:

    • Weigh the animal to determine the correct injection volume.[8]

    • Administer the prepared this compound solution or vehicle control via intraperitoneal injection.[8]

    • The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8]

Mandatory Visualization

Ifenprodil_Vehicle_Selection_Workflow This compound In Vivo Vehicle Selection Workflow start Start: Need to prepare this compound for in vivo study solubility Is the required concentration > 1 mg/mL in aqueous solution? start->solubility direct_dissolution Dissolve directly in sterile saline or PBS. Use gentle warming or sonication if needed. solubility->direct_dissolution No organic_stock Prepare a high-concentration stock solution in DMSO. solubility->organic_stock Yes check_precipitation Does the final solution show any precipitation? direct_dissolution->check_precipitation dilution Dilute DMSO stock into saline or PBS dropwise with vortexing. organic_stock->dilution dilution->check_precipitation ready_for_injection Solution is ready for injection. Prepare identical vehicle control. check_precipitation->ready_for_injection No troubleshoot Troubleshoot: Lower final concentration or use co-solvents (e.g., PEG300). check_precipitation->troubleshoot Yes troubleshoot->dilution

Caption: Workflow for selecting a suitable vehicle for this compound.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitation observed in final solution step1 Step 1: Apply gentle warming (37°C) and/or sonication. start->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Prepare a new solution with a lower final concentration. check1->step2 No success Solution is ready for use. Prepare fresh daily. check1->success Yes check2 Is the solution clear? step2->check2 step3 Step 3: Use a co-solvent system (e.g., 10% DMSO, 40% PEG300, 50% Saline). check2->step3 No check2->success Yes step3->success fail Consult literature for alternative formulations.

Caption: A logical guide to resolving this compound precipitation issues.

References

Technical Support Center: Interpreting Variable Electrophysiological Responses to Ifenprodil Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ifenprodil (B1662929) tartrate in electrophysiological experiments. The information presented here is intended to help interpret variability in experimental outcomes and optimize experimental design.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action of Ifenprodil tartrate?

A1: Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for receptors containing the GluN2B subunit.[1][2][3] It binds to a unique allosteric site at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][4] This binding reduces the channel's open probability without affecting its conductance, thereby inhibiting ion flux.[5]

Q2: Why are the electrophysiological responses to Ifenprodil sometimes variable between experiments?

A2: The variability in Ifenprodil's inhibitory effects can be attributed to several factors:

  • pH of the extracellular solution: Ifenprodil's potency is highly sensitive to pH.[2][3][6]

  • Glycine (B1666218) and Glutamate (B1630785) Concentration: The inhibitory effect of Ifenprodil can be influenced by the concentration of the co-agonists glycine and glutamate.[1][2]

  • Presence of other modulators: Endogenous modulators like zinc and protons can affect Ifenprodil's potency.[1]

  • NMDA receptor subunit composition: The presence of different GluN2 subunits (A, C, or D) in addition to GluN2B will result in a mixed population of receptors with varying sensitivity to Ifenprodil.

  • Temperature: Binding kinetics can be temperature-dependent.[7]

  • Drug stability: Improper storage or handling of this compound solutions can lead to degradation.[7]

Q3: Is the inhibitory effect of Ifenprodil voltage-dependent?

A3: The high-affinity inhibition of GluN2B-containing NMDA receptors by Ifenprodil is voltage-independent.[6][8] However, at higher concentrations, a lower-affinity, voltage-dependent block can be observed, which is thought to be due to binding at a different site, possibly within the channel pore.[5][8]

Q4: Does Ifenprodil have off-target effects?

A4: Yes, Ifenprodil has been shown to interact with other receptors, most notably sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as alpha1-adrenergic and serotonin (B10506) receptors.[4][9] It can also inhibit other ion channels, such as human Kv1.5 channels, at higher concentrations.[10] When interpreting results, it is crucial to consider these potential off-target effects.

Q5: How can I distinguish between Ifenprodil's effects on NMDA receptors and its off-target effects on sigma receptors?

A5: To isolate the effects of Ifenprodil on NMDA receptors, it is recommended to use selective antagonists for sigma-1 and sigma-2 receptors in your experiments.[9] By pre-treating your preparation with these antagonists, you can block the binding of Ifenprodil to sigma receptors.[9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable Ifenprodil effect 1. Degraded Ifenprodil solution: The compound may have degraded due to improper storage or handling.[7]2. Absence of GluN2B subunits: The experimental preparation may not express GluN2B-containing NMDA receptors.[7]3. Insufficient agonist concentration: The concentration of NMDA/glutamate and glycine may be too low to elicit a robust current.[7]1. Prepare a fresh Ifenprodil solution from a reliable stock. Protect from light and avoid repeated freeze-thaw cycles.[7]2. Confirm the presence of GluN2B subunits using techniques like Western blotting or immunohistochemistry.[7]3. Ensure agonist concentrations are sufficient for receptor activation.
Incomplete block at saturating concentrations 1. Presence of other NMDA receptor subtypes: The preparation may contain a mixed population of NMDA receptors, including Ifenprodil-insensitive subtypes (e.g., GluN2A-containing).[7]2. Partial inhibition: Ifenprodil is known to be a partial inhibitor, meaning it may not produce a complete block even at saturating concentrations.[8]1. Use heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) to study specific NMDA receptor subunit combinations.[2]2. Acknowledge that the residual current may be mediated by Ifenprodil-insensitive receptors. This is an inherent property of the drug's mechanism.[7]
High variability in inhibition between experiments 1. Inconsistent pH: Small variations in the pH of the extracellular solution can significantly alter Ifenprodil's potency.[2][7]2. Fluctuations in temperature: Temperature can affect binding kinetics.[7]3. Inconsistent agonist concentrations: Variations in glutamate or glycine concentrations can alter the apparent affinity of Ifenprodil.[1][2]1. Prepare fresh extracellular solution daily and carefully verify the pH before each experiment.[7]2. Use a temperature-controlled recording chamber.[7]3. Use a perfusion system that ensures stable and consistent agonist application.
Slower than expected onset of block 1. Slow binding kinetics: The high-affinity binding of Ifenprodil has slow onset and offset kinetics.[5][8]2. Inadequate perfusion: The drug may not be reaching the receptors efficiently.1. Allow sufficient time for the drug to equilibrate and reach a steady-state block. Pre-application of Ifenprodil before agonist stimulation can be considered.[5]2. Ensure your perfusion system is working correctly and allows for rapid solution exchange at the cell surface.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of Ifenprodil on Different NMDA Receptor Subtypes

Receptor SubtypeCell TypeIC₅₀ ValueKey FindingsReference(s)
GluN1/GluN2B Xenopus oocytes0.34 µMHigh-affinity inhibition. The effect is reduced by increasing glycine concentration.[2]
GluN1/GluN2A Xenopus oocytes146 µMLow-affinity inhibition, approximately 400-fold lower than for GluN1/GluN2B receptors.[2]
GluN1/GluN2B Cultured Rat Hippocampal Neurons0.75 µM (high-affinity)Two components of inhibition were observed: high-affinity and low-affinity.[5]
GluN1/GluN2B Recombinant0.15 µMDisplays high selectivity for GluN2B-containing receptors.

Table 2: Ifenprodil's Effects on Other Ion Channels and Receptors

TargetIC₅₀ ValueExperimental SystemKey FindingsReference(s)
Human Kv1.5 Channel 43.1 µM (peak), 35.5 µM (steady state)Xenopus oocyte expression systemDirect inhibition of the channel, independent of membrane receptors.[10]
Sigma-1 (σ1) Receptor Ki = 5.8 nMNot specifiedHigh affinity binding to sigma-1 receptors.[11]
5-HT3 Receptors 16 - 98 µMN1E-115 CellsInhibition of 5-HT3 receptors.[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is fundamental for studying the effect of Ifenprodil on NMDA receptor currents.

1. Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical) or a heterologous expression system like HEK293 cells or Xenopus oocytes transfected with the desired NMDA receptor subunits.[6][12][13]

2. Solution Preparation:

  • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH. Note that the MgCl₂ concentration can be varied or omitted to study the voltage-dependent block of NMDA receptors.

  • Internal (Intracellular) Solution (in mM): 140 K-Gluconate, 3 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂ATP. Adjust pH to 7.2-7.3 with KOH.[2]

  • Agonist Solution: Prepare a stock solution of NMDA (or glutamate) and glycine in the external solution. A common working concentration is 100 µM of each agonist.[6]

  • Ifenprodil Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in water. Store at -20°C and protect from light. Dilute to the final desired concentrations in the agonist-containing external solution on the day of the experiment.

3. Patch-Clamp Recording:

  • Obtain a high-resistance (>1 GΩ) seal on a selected cell.[6]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.[2][6]

  • Begin perfusion with the external solution.

  • Apply the agonist solution to elicit NMDA receptor-mediated currents and establish a stable baseline response.[6]

  • Co-apply the agonist solution containing the desired concentration of Ifenprodil and record the inhibited current until a steady-state block is achieved.[2]

  • To test for reversibility, wash out the Ifenprodil-containing solution by perfusing with the agonist solution alone.[2]

4. Data Analysis:

  • Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Ifenprodil.[2]

  • Calculate the percentage of inhibition for each concentration of Ifenprodil.[2]

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the Ifenprodil concentration.[2]

  • Fit the data with the Hill equation to determine the IC₅₀ value.[2]

Mandatory Visualizations

Ifenprodil_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds Ifenprodil This compound Ifenprodil->NMDA_Receptor:f1 Allosteric Inhibition Ca_ion Ca²⁺ Influx NMDA_Receptor:f2->Ca_ion Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Downstream->Cellular_Response Leads to Experimental_Workflow A Cell Preparation (e.g., Cultured Neurons) B Whole-Cell Patch Clamp Configuration A->B C Establish Baseline NMDA Current (Apply Agonists) B->C D Bath Apply this compound C->D E Record Inhibited NMDA Current D->E F Washout Ifenprodil E->F G Record Recovered NMDA Current F->G H Data Analysis (Calculate % Inhibition, IC₅₀) G->H Logical_Relationships cluster_factors Influencing Factors Ifenprodil_Potency Ifenprodil Potency pH Extracellular pH pH->Ifenprodil_Potency Modulates Glycine_Conc Glycine Concentration Glycine_Conc->Ifenprodil_Potency Modulates GluN2B_Presence GluN2B Subunit Presence GluN2B_Presence->Ifenprodil_Potency Determines Temperature Temperature Temperature->Ifenprodil_Potency Affects Sigma_Antagonists Sigma Receptor Antagonists Sigma_Antagonists->Ifenprodil_Potency Isolates NMDA Effect

References

Validation & Comparative

A Comparative Guide to Ifenprodil Tartrate and Other Selective GluN2B Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate-gated ion channel involved in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] These receptors are tetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D), which dictate the receptor's pharmacological and kinetic properties.[1][2] The GluN2B subunit, in particular, is implicated in a range of physiological and pathological processes.[3] Its overactivation is linked to neurological and psychiatric conditions such as stroke, neurodegenerative diseases, neuropathic pain, and depression, making it a key therapeutic target.[1][4]

Ifenprodil (B1662929) was the first-discovered subunit-selective NMDA receptor antagonist, exhibiting a strong preference for receptors containing the GluN2B subunit.[4][5] It acts as a non-competitive, negative allosteric modulator by binding to a unique site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[1][3][6] This distinct mechanism has established Ifenprodil as a crucial pharmacological tool and a benchmark for the development of novel GluN2B antagonists.[1] However, Ifenprodil's therapeutic potential has been limited by off-target activities, notably at α-1 adrenergic and sigma receptors, and rapid metabolism.[1]

This guide provides an objective comparison of Ifenprodil tartrate with other notable GluN2B-selective antagonists, including Ro 25-6981 and CP-101,606 (Traxoprodil), supported by experimental data and detailed methodologies.

Quantitative Comparison of GluN2B Antagonists

The potency and selectivity of GluN2B antagonists are critical for their utility as research tools and therapeutic candidates. The following tables summarize key quantitative data for Ifenprodil and its alternatives.

Table 1: In Vitro Potency (IC₅₀) at NMDA Receptor Subtypes
CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DSelectivity (GluN2A/GluN2B)
Ifenprodil 146 µM0.13 - 0.34 µM>30 µM>30 µM~429-fold
Ro 25-6981 52 µM0.009 µM>10 µM>30 µM~5,778-fold
CP-101,606 >100 µM0.039 µM>100 µM>100 µM>2,500-fold

Data is compiled from studies using recombinant receptors expressed in heterologous systems like Xenopus oocytes and HEK cells.[3][7] Variability in IC₅₀ values can arise from different experimental conditions.[3] As shown, Ro 25-6981 demonstrates significantly higher potency and selectivity for the GluN2B subunit compared to Ifenprodil.[3]

Signaling Pathways and Mechanism of Action

GluN2B-containing NMDA receptors are linked to distinct intracellular signaling cascades. Their activation allows Ca²⁺ influx, which can trigger pathways crucial for synaptic plasticity and cell survival, such as the PI3K/Akt pathway and CREB activation. However, extrasynaptic GluN2B activation has been associated with pro-death signaling, notably through interaction with Death-associated protein kinase 1 (DAPK1).[3] Ifenprodil and other GluN2B antagonists act by allosterically modulating the receptor to prevent these downstream events.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NMDAR NMDA Receptor (GluN1/GluN2B) Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening DAPK1 DAPK1 (Pro-death) NMDAR->DAPK1 C-terminal Interaction Ifenprodil Ifenprodil (Antagonist) Ifenprodil->NMDAR Allosteric Inhibition Glutamate Glutamate Glutamate->NMDAR Binds GluN2B Glycine Glycine Glycine->NMDAR Binds GluN1 CaMKII CaMKII Ca_ion->CaMKII CREB CREB Activation (Survival, Plasticity) Ca_ion->CREB

GluN2B signaling and Ifenprodil's inhibitory mechanism.

Detailed Experimental Protocols

The characterization and comparison of GluN2B antagonists rely on a variety of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NMDA receptor. It measures the displacement of a radiolabeled ligand by the test compound.

Protocol:

  • Membrane Preparation:

    • Dissect rat cerebral cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Homogenize the tissue and perform differential centrifugation to isolate the membrane fraction.[8]

    • Resuspend the final membrane pellet in buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[8]

  • Assay Procedure:

    • In a 96-well plate, set up reactions for total binding, non-specific binding (in the presence of a high concentration of a known ligand like 10 µM PCP), and test compound dilutions.[8]

    • Add the membrane preparation to each well.

    • Add a radioligand (e.g., [³H]TCP or [³H]MK-801) at a concentration near its dissociation constant (Kd).[8][9]

    • Incubate at room temperature for 60 minutes.[8]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.[8]

    • Wash the filters with ice-cold buffer.[8]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the test compound concentration to determine the IC₅₀ value.

G start Start prep Prepare Membrane Homogenate start->prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prep->assay_setup add_reagents Add Membrane Prep & [³H]-Radioligand assay_setup->add_reagents incubate Incubate (e.g., 60 min at 25°C) add_reagents->incubate filtrate Rapid Filtration (Separate bound/free ligand) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through NMDA receptors in response to agonists and the inhibitory effect of antagonists. It is the gold standard for assessing the functional activity of channel modulators.

Protocol:

  • Cell Preparation:

    • Use cells expressing specific recombinant NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits) or cultured neurons.

  • Recording:

    • Approach a cell with a glass micropipette (patch pipette) to form a high-resistance (giga-ohm) seal.[10]

    • Rupture the cell membrane to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total ion flow.[10]

    • Clamp the cell membrane at a negative holding potential (e.g., -70 mV).[10]

  • Drug Application:

    • Apply NMDA receptor agonists (glutamate and glycine) to evoke an inward electrical current.[10]

    • Once a stable baseline response is established, co-apply the agonists with various concentrations of the antagonist (e.g., Ifenprodil).[10]

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

    • Plot the percentage of current inhibition against the antagonist concentration to calculate the IC₅₀.

G start Start cell_prep Prepare Cells (e.g., HEK293 expressing GluN1/2B) start->cell_prep giga_seal Form Giga-ohm Seal with Patch Pipette cell_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Clamp Cell at Holding Potential (-70mV) whole_cell->voltage_clamp baseline Apply Agonists (Glutamate + Glycine) Establish Baseline Current voltage_clamp->baseline apply_antagonist Co-apply Agonists + Antagonist baseline->apply_antagonist record Record Inward Current apply_antagonist->record analyze Analyze Current Inhibition Calculate IC₅₀ record->analyze end End analyze->end

Workflow for a whole-cell patch-clamp experiment.
In Vivo Behavioral Assays (e.g., Forced Swim Test)

Behavioral models in animals are used to assess the potential therapeutic effects of compounds for conditions like depression. The forced swim test is a common screen for antidepressant activity.

Protocol:

  • Animal Acclimation:

    • Acclimate mice or rats to the testing room and handling procedures.

  • Drug Administration:

    • Administer the test compound (e.g., Traxoprodil) or vehicle via a specific route (e.g., intraperitoneal injection) at a defined time before the test.[11]

  • Test Procedure:

    • Place the animal in a cylinder filled with water from which it cannot escape.

    • Record the session (typically 5-6 minutes) via video.

  • Data Analysis:

    • Score the duration of immobility during the final minutes of the test.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[11] It is crucial to also measure general locomotor activity to ensure the effect is not due to hyperactivity.[11]

Conclusion

Ifenprodil remains a foundational tool in the study of GluN2B-containing NMDA receptors, providing a vital benchmark for assessing the potency and selectivity of new compounds.[1] However, its off-target effects and unfavorable metabolic profile highlight the need for improved antagonists.[1]

Compounds like Ro 25-6981 offer superior potency and a significantly higher selectivity margin for GluN2B over GluN2A, making it a more precise tool for experiments requiring specific blockade of GluN2B function.[3] CP-101,606 (Traxoprodil) , an analogue of Ifenprodil, was developed to reduce off-target activity at α₁-adrenergic receptors and has shown antidepressant-like effects in clinical studies, though its development was halted due to cardiovascular side effects.[11][12][13]

The choice between these antagonists depends on the specific experimental context. For studies demanding the highest specificity to dissect the roles of GluN2B, Ro 25-6981 is often the preferred agent.[3] For researchers investigating therapeutic potential, newer generations of antagonists with optimized pharmacokinetic and safety profiles continue to be an active area of development.

References

Validating the Selectivity of Ifenprodil Tartrate for GluN2B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological agents is paramount. This guide provides an objective comparison of Ifenprodil tartrate's selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor against other notable antagonists. We present supporting experimental data and detailed protocols to aid in the validation of compound selectivity.

Ifenprodil is a non-competitive antagonist of the NMDA receptor, exhibiting a high affinity for receptors containing the GluN2B subunit.[1][2] This selectivity has established Ifenprodil as a critical tool in neuroscience research for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. It functions as an allosteric modulator, binding to a unique site at the interface between the GluN1 and GluN2B N-terminal domains.[2][3]

Comparative Analysis of GluN2B Antagonists

The following table summarizes the in vitro potency of Ifenprodil and other well-characterized GluN2B-selective antagonists. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the antagonist required to inhibit 50% of the NMDA receptor response, providing a quantitative measure of potency and selectivity. Lower IC50 values indicate higher potency.

CompoundTarget SubunitIC50 (nM)Selectivity (fold) vs. GluN2AReference(s)
This compound GluN1/GluN2B72 - 340~200 - 400[2][4]
GluN1/GluN2A>30,000
Ro 25-6981 GluN1/GluN2B9>5000[1][5][6]
GluN1/GluN2A52,000
Radiprodil (B1680500) GluN1/GluN2BVaries by isoform-[7]
CP-101,606 (Traxoprodil) GluN1/GluN2B10 - 61High[4][8][9]
GluN1/GluN2A>3,000[4]
Besonprodil GluN1/GluN2B-High[10]
EVT-101 GluN1/GluN2B-High[10][11]

Note: IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes, mammalian cell lines), agonist concentrations, and pH.

Experimental Protocols for Validating Selectivity

Accurate determination of a compound's selectivity is crucial. The following are standard experimental methodologies employed to validate the selectivity of NMDA receptor antagonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for characterizing the pharmacology of ion channels expressed in a heterologous system.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

  • Data Acquisition:

    • Apply a solution containing NMDA and glycine (B1666218) to elicit an inward current mediated by the expressed NMDA receptors.

    • Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the antagonist (e.g., Ifenprodil).

    • Record the steady-state current at each antagonist concentration.

  • Data Analysis:

    • Normalize the current responses to the control response (agonist alone).

    • Plot the normalized current as a function of the antagonist concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of ion channel activity in cultured mammalian cells, which can provide a more physiologically relevant environment.

Protocol:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transfect them with plasmids encoding the NMDA receptor subunits of interest.

  • Whole-Cell Patch-Clamp Recording:

    • Identify transfected cells (often co-transfected with a fluorescent marker).

    • Approach a cell with a glass micropipette filled with an internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the cell membrane potential at a desired holding potential.

  • Data Acquisition and Analysis: The subsequent steps of agonist and antagonist application and data analysis are similar to the TEVC method.

Use of Knockout Cell Lines

Employing cell lines genetically engineered to lack specific NMDA receptor subunits provides a definitive method for validating selectivity.

Protocol:

  • Cell Line Selection: Utilize cell lines that endogenously express NMDA receptors, with a corresponding knockout cell line lacking the specific subunit of interest (e.g., a GluN2B knockout cell line).

  • Electrophysiological or Calcium Imaging Assay:

    • Perform patch-clamp electrophysiology or a fluorescence-based calcium influx assay on both the wild-type and knockout cell lines.

    • Apply NMDA and glycine to stimulate receptor activity.

    • Apply the antagonist at a range of concentrations.

  • Data Analysis:

    • Compare the inhibitory effect of the antagonist in the wild-type cells versus the knockout cells.

    • A significant reduction or complete lack of inhibition in the knockout cell line confirms that the antagonist's primary target is the absent subunit.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway, the mechanism of Ifenprodil's action, and a typical experimental workflow for validating compound selectivity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Allosteric Inhibition Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression

Caption: NMDA receptor signaling and Ifenprodil's inhibitory mechanism.

Experimental_Workflow start Start: Hypothesis of Compound Selectivity recombinant_expression Recombinant Expression of NMDA Receptor Subunits (e.g., in Xenopus Oocytes or HEK293 cells) start->recombinant_expression electrophysiology Electrophysiological Recording (TEVC or Patch-Clamp) recombinant_expression->electrophysiology dose_response Generate Dose-Response Curve (Agonist + Antagonist) electrophysiology->dose_response ic50_determination Determine IC50 for Target Subunit (e.g., GluN2B) dose_response->ic50_determination selectivity_panel Test Against Other Subunits (e.g., GluN2A, GluN2C, GluN2D) ic50_determination->selectivity_panel compare_ic50 Compare IC50 Values to Determine Selectivity selectivity_panel->compare_ic50 knockout_validation Optional: Validate in Knockout Cell Lines compare_ic50->knockout_validation conclusion Conclusion on Compound Selectivity compare_ic50->conclusion Direct to Conclusion knockout_validation->conclusion

Caption: Experimental workflow for validating compound selectivity.

References

A Comparative Guide to the Cross-Reactivity of Ifenprodil Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ifenprodil tartrate's binding affinity and functional effects on its primary target, the N-methyl-D-aspartate (NMDA) receptor, and a range of other receptors and ion channels. The information is intended to assist researchers in designing experiments, interpreting results, and understanding the polypharmacology of this compound. All quantitative data is supported by experimental findings from peer-reviewed literature.

Ifenprodil is widely recognized as a selective antagonist for NMDA receptors containing the GluN2B subunit, playing a crucial role in neuroscience research and drug development for neurological disorders.[1][2] However, a comprehensive understanding of its off-target interactions is essential for a complete assessment of its pharmacological profile and potential side effects. This guide summarizes the cross-reactivity of Ifenprodil with various other receptors, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Data Presentation: Comparative Binding Affinities of this compound

The following table summarizes the binding affinities (IC50 or Ki values) of this compound for its primary target and various off-target receptors and ion channels. Lower values indicate higher affinity.

Receptor/Ion Channel FamilySubtypeSpeciesAssay TypeIC50 / Ki (nM)Reference(s)
NMDA Receptor GluN1A/GluN2BRecombinant (Xenopus oocytes)Electrophysiology340 (IC50)[3][4]
GluN1A/GluN2ARecombinant (Xenopus oocytes)Electrophysiology146,000 (IC50)[3][4]
Native (Neonatal Rat Forebrain)Radioligand Binding300 (IC50)[5]
Recombinant (wt NR1/NR2B)Electrophysiology156 (IC50)[6][7]
Sigma Receptor σ1Rat Brain HomogenateRadioligand Binding~3-fold lower affinity than σ2
σ2Rat Brain HomogenateRadioligand BindingHigh Affinity (qualitative)
Adrenergic Receptor α1BrainRadioligand BindingPotent Activity (qualitative)[1]
GIRK Channel GIRK1/GIRK2Recombinant (Xenopus oocytes)Electrophysiology7,010 (IC50)
GIRK2Recombinant (Xenopus oocytes)Electrophysiology8,760 (IC50)
GIRK1/GIRK4Recombinant (Xenopus oocytes)Electrophysiology2,830 (IC50)
Voltage-Gated Ca2+ Channel High Voltage-ActivatedRat Hippocampal NeuronsCalcium Imaging17,000 (IC50)
Dihydropyridine-resistantRat Hippocampal NeuronsCalcium Imaging13,000 (IC50)
Serotonin Receptor 5-HT Receptor FamilyNot SpecifiedRadioligand BindingInteraction noted[1]
Dopamine (B1211576) Receptor Not SpecifiedNot SpecifiedNot SpecifiedData not available

Note: The binding affinity of Ifenprodil for dopamine receptors has not been extensively quantified in the reviewed literature.

Experimental Protocols

Radioligand Competition Binding Assay for NMDA Receptors

This protocol is a standard method for determining the binding affinity of a test compound (like Ifenprodil) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Homogenized tissue (e.g., neonatal rat forebrain) or cells expressing the target receptor (e.g., recombinant GluN1/GluN2B).

  • Radioligand: [³H]Ifenprodil.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]Ifenprodil), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition of NMDA Receptors

This technique measures the ion flow through NMDA receptor channels in a whole cell and is used to determine the functional effect of a compound like Ifenprodil.

Materials:

  • Cells: Primary neurons or cell lines (e.g., HEK293) expressing the NMDA receptor subtypes of interest.

  • External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES) and the NMDA receptor co-agonists glutamate (B1630785) and glycine (B1666218).

  • Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., CsCl, BAPTA, HEPES).

  • Patch-Clamp Rig: Includes a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass Micropipettes.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Pipette Preparation: Pull glass micropipettes to a fine tip and fill with the internal solution.

  • Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the inside of the cell.

  • Recording: Clamp the cell at a specific holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the external solution containing NMDA and glycine to elicit a baseline current. Then, co-apply the external solution with varying concentrations of Ifenprodil.

  • Data Acquisition: Record the changes in the ion current flowing through the NMDA receptors in the absence and presence of Ifenprodil.

  • Data Analysis: Measure the peak or steady-state current amplitude at each concentration of Ifenprodil. Plot the percentage of inhibition as a function of the Ifenprodil concentration to determine the IC50 value.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ifenprodil Ifenprodil NMDA_R NMDA Receptor (GluN1/GluN2B) Ifenprodil->NMDA_R Allosteric Inhibition Glutamate Glutamate Glutamate->NMDA_R Binds GluN2B Glycine Glycine Glycine->NMDA_R Binds GluN1 Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates nNOS nNOS Ca_Influx->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates NO Nitric Oxide nNOS->NO

Caption: Ifenprodil's allosteric inhibition of the NMDA receptor.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand ([³H]Ifenprodil) & Unlabeled Ifenprodil prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data to Determine IC50/Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Sigma2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades Ifenprodil Ifenprodil Sigma2_R Sigma-2 Receptor Ifenprodil->Sigma2_R Binds EGFR EGFR Sigma2_R->EGFR Interacts with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Prolif Cell Proliferation & Survival Akt->Cell_Prolif ERK->Cell_Prolif

Caption: Postulated signaling pathways of the Sigma-2 receptor.

References

A Comparative Analysis of Ifenprodil and Ro 25-6981 in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of two prominent GluN2B-selective NMDA receptor antagonists, Ifenprodil and Ro 25-6981, reveals significant age-dependent and seizure model-specific differences in their anticonvulsant properties. While both compounds target the same receptor subunit, emerging data suggests Ro 25-6981 may offer a more potent and targeted therapeutic window, particularly in infantile seizure models.

Ifenprodil, a phenylethanolamine, and Ro 25-6981, a more recent and highly selective antagonist, both exert their effects by blocking the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This receptor subtype plays a crucial role in excitatory synaptic transmission and its overactivation is implicated in the pathophysiology of epilepsy.[3] Understanding the comparative efficacy and underlying mechanisms of these two antagonists is paramount for the development of targeted antiepileptic therapies.

Efficacy in Pentylenetetrazol (PTZ)-Induced Seizure Models

The pentylenetetrazol (PTZ) model is a widely used screening tool for potential anticonvulsant drugs, known to induce generalized tonic-clonic seizures. In this model, both Ifenprodil and Ro 25-6981 have demonstrated anticonvulsant effects, but with notable differences in potency and age-dependency.

A key finding is the superior efficacy of Ro 25-6981 in infantile rats.[1][4][5] One study found that Ro 25-6981 was effective against PTZ-induced seizures in 12-day-old (P12) infantile rats, specifically suppressing the tonic phase of generalized tonic-clonic seizures.[1][4] However, it failed to show the same efficacy in 25-day-old (P25) juvenile rats.[1][4] This aligns with the understanding that the GluN2B subunit is more predominantly expressed in the immature brain.[1][5] In contrast, while Ifenprodil is also effective in various seizure models in developing rats, Ro 25-6981 is considered a more potent antagonist.[1][5]

Table 1: Comparison of Ifenprodil and Ro 25-6981 Efficacy in the PTZ-Induced Seizure Model

CompoundAnimal ModelAgeSeizure ParameterEfficacyReference
Ifenprodil RodentsNot specifiedSeizure severityEffective[2][3]
Ro 25-6981 RatsInfantile (P12)Tonic phase of GTCSEffective[1][4]
Ro 25-6981 RatsJuvenile (P25)Tonic phase of GTCSIneffective[1][4]

Performance in Other Seizure Models

Beyond the PTZ model, the anticonvulsant profiles of Ifenprodil and Ro 25-6981 have been explored in other seizure paradigms, revealing further distinctions.

In the maximal electroshock (MES) seizure model , which is used to identify drugs effective against generalized tonic-clonic seizures, Ro 25-6981 was found to suppress seizures in adult rats, a feat that Ifenprodil did not achieve.[5][6] This suggests a broader spectrum of anticonvulsant activity for Ro 25-6981 in certain seizure types.

In a lindane-induced seizure model , pretreatment with Ifenprodil was shown to decrease the incidence and severity of seizures.[5][6]

Furthermore, in a model of prolonged status epilepticus , Ifenprodil showed limited efficacy in terminating seizures.[7] This highlights the importance of selecting the appropriate preclinical model to evaluate the potential therapeutic application of these compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol
  • Animals: Infantile (12-day-old) and juvenile (25-day-old) Wistar rats are commonly used.[1]

  • Drug Administration: Ifenprodil or Ro 25-6981 is typically administered intraperitoneally (i.p.) at varying doses (e.g., 1, 3, and 10 mg/kg for Ro 25-6981).[1]

  • Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 100 mg/kg) is administered 30 minutes after the antagonist.[5]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) to score seizure severity based on a standardized scale (e.g., latency to first seizure, type of seizure, and duration).[1]

Maximal Electroshock (MES) Seizure Model Protocol
  • Animals: Adult rats are typically used.[5]

  • Drug Administration: The antagonist is administered prior to the electrical stimulation.

  • Seizure Induction: A brief electrical stimulus is delivered via corneal or ear electrodes to induce a tonic hindlimb extension seizure.

  • Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension, indicating protection against the seizure.

Signaling Pathways and Experimental Workflows

The anticonvulsant effects of both Ifenprodil and Ro 25-6981 are mediated through their interaction with the GluN2B subunit of the NMDA receptor.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_antagonists Antagonist Action Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Excitotoxicity Excitotoxicity & Seizure Activity Downstream->Excitotoxicity Ifenprodil Ifenprodil Ifenprodil->NMDA_R Blocks Ro_25_6981 Ro 25-6981 Ro_25_6981->NMDA_R Blocks

Figure 1: Simplified signaling pathway of the NMDA receptor and the inhibitory action of Ifenprodil and Ro 25-6981.

The experimental workflow for evaluating these antagonists in a seizure model typically follows a standardized procedure.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Admin Administer Antagonist (Ifenprodil or Ro 25-6981) or Vehicle Grouping->Drug_Admin Seizure_Induction Induce Seizures (e.g., PTZ Injection) Drug_Admin->Seizure_Induction Observation Observe and Score Seizure Behavior Seizure_Induction->Observation Data_Analysis Analyze Data (Severity, Latency, etc.) Observation->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing anticonvulsant efficacy.

Conclusion

References

A Comparative Analysis of Ifenprodil Tartrate and Ketamine's Antidepressant Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental protocols of two promising rapid-acting antidepressant compounds.

The landscape of antidepressant research has been significantly reshaped by the discovery of rapid-acting agents that target the N-methyl-D-aspartate (NMDA) receptor. Ketamine, a non-selective NMDA receptor antagonist, has emerged as a breakthrough therapy for treatment-resistant depression, offering rapid and robust antidepressant effects.[1][2] This has spurred investigation into other NMDA receptor modulators, including Ifenprodil tartrate, a selective antagonist of the GluN2B subunit.[3][4] This guide provides a comparative analysis of the antidepressant effects of this compound and ketamine, focusing on experimental data, underlying mechanisms, and detailed methodologies for key preclinical assays.

Comparative Efficacy and Onset of Action

Both this compound and ketamine have demonstrated rapid antidepressant-like effects in preclinical models of depression, most notably the Chronic Unpredictable Mild Stress (CUMS) model in rats.[3][5] While direct head-to-head clinical trials are lacking, preclinical evidence suggests both compounds can ameliorate depressive-like behaviors within a short timeframe.

Table 1: Comparative Performance in Preclinical Models

ParameterThis compoundKetamine
Animal Model Chronic Unpredictable Mild Stress (CUMS) RatsChronic Unpredictable Mild Stress (CUMS) Rats, various other models[3][5]
Key Behavioral Tests Forced Swim Test (FST), Sucrose (B13894) Preference Test (SPT)[3]Forced Swim Test (FST), Sucrose Preference Test (SPT)[6][7]
Effective Dose (Rats) 3 mg/kg (i.p.)[3]5, 10, 15 mg/kg (i.p.)[6][8]
Onset of Action Rapid (within hours)[3]Rapid (within hours)[2]

Mechanistic Insights: A Tale of Two NMDA Receptor Antagonists

While both drugs target the NMDA receptor, their selectivity differs, leading to nuanced downstream effects. Ketamine is a non-selective channel blocker, whereas Ifenprodil specifically targets the GluN2B subunit.[1][3] This difference may have implications for their respective side effect profiles.

Despite this, their antidepressant actions converge on key intracellular signaling pathways crucial for neuroplasticity and synaptogenesis. Both compounds have been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and increase the expression of brain-derived neurotrophic factor (BDNF).[3][9][10][11]

Table 2: Comparison of Molecular Mechanisms

Molecular Target / PathwayThis compoundKetamine
Primary Target GluN2B subunit of the NMDA receptor[3]Non-selective NMDA receptor antagonist[1]
mTOR Signaling Activates mTOR signaling[3]Activates mTOR signaling[9][10][11]
BDNF Expression Enhances BDNF expression[3]Increases BDNF expression[9][12][13][14][15]
Synaptogenesis Promotes synthesis of synaptic proteins (e.g., GluA1)[3]Increases number and function of spine synapses[10]

Signaling Pathways and Experimental Workflow

To visualize the intricate molecular cascades and experimental procedures involved in assessing these compounds, the following diagrams are provided.

cluster_ketamine Ketamine K Ketamine NMDAR_K NMDA Receptor (Non-selective blockade) K->NMDAR_K mTOR_K mTOR Signaling Activation NMDAR_K->mTOR_K BDNF_K BDNF Expression Increase NMDAR_K->BDNF_K Synapse_K Synaptogenesis & Neuroplasticity mTOR_K->Synapse_K BDNF_K->Synapse_K Effect_K Antidepressant Effects Synapse_K->Effect_K

Caption: Ketamine's Antidepressant Signaling Pathway.

cluster_ifenprodil This compound I This compound NMDAR_I GluN2B-NMDA Receptor (Selective blockade) I->NMDAR_I mTOR_I mTOR Signaling Activation NMDAR_I->mTOR_I BDNF_I BDNF Expression Increase NMDAR_I->BDNF_I Synapse_I Synaptogenesis & Neuroplasticity mTOR_I->Synapse_I BDNF_I->Synapse_I Effect_I Antidepressant Effects Synapse_I->Effect_I

Caption: Ifenprodil's Antidepressant Signaling Pathway.

cluster_workflow Preclinical Experimental Workflow start CUMS Model Induction (Rats) drug Drug Administration (Ifenprodil or Ketamine) start->drug spt Sucrose Preference Test (SPT) (Anhedonia) drug->spt fst Forced Swim Test (FST) (Behavioral Despair) drug->fst end Data Analysis & Comparison spt->end biochem Biochemical Analysis (Hippocampus/PFC) - mTOR phosphorylation - BDNF levels fst->biochem biochem->end

Caption: Workflow for Preclinical Antidepressant Screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key behavioral tests used to evaluate the antidepressant effects of this compound and ketamine in rodents.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model is a widely used paradigm to induce depressive-like behaviors in rodents.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.[3][5]

  • Procedure: For a period of several weeks (e.g., 4-6 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • Forced swimming in cold water (4°C)

    • Overnight illumination

    • Soiled cage

    • White noise

  • Validation: The successful induction of a depressive-like state is typically confirmed by a significant decrease in sucrose preference and an increase in immobility time in the FST compared to a non-stressed control group.[5]

Forced Swim Test (FST)

The FST is used to assess behavioral despair, a core symptom of depression.

  • Apparatus: A cylindrical tank (e.g., 60 cm height, 30 cm diameter) filled with water (e.g., 24-30°C) to a depth that prevents the animal from touching the bottom (e.g., 30-40 cm).[6][16]

  • Procedure:

    • Pre-test session (Day 1): Rats are placed in the water for a 15-minute habituation session.[6]

    • Test session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., Ifenprodil, ketamine) or vehicle via intraperitoneal (i.p.) injection.[3][6] After a specific pre-treatment time (e.g., 30 minutes), they are placed back in the water for a 5-minute test session.[6]

  • Data Analysis: The duration of immobility (defined as the time the animal spends floating with only minor movements to keep its head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[6][16]

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, the inability to experience pleasure, another key symptom of depression.

  • Procedure:

    • Habituation: Rats are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution, for a period of 48 hours.[17]

    • Deprivation: Following habituation, animals are deprived of food and water for a set period (e.g., 4 to 24 hours).[17][18]

    • Test: The two bottles (one with water, one with 1% sucrose solution) are presented to the animals for a specific duration (e.g., 1 to 24 hours). The position of the bottles is typically switched halfway through the test to avoid place preference.[18][19]

  • Data Analysis: The amount of water and sucrose solution consumed is measured. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated CUMS group indicates an anti-anhedonic effect.[3][7]

Side Effect Profile

While both drugs show promise, their potential side effects are a critical consideration.

Table 3: Comparative Side Effect Profile (Preclinical)

Side Effect CategoryThis compoundKetamine
Neurological Dizziness, headache, potential for mood swings, anxiety, or depression (less common).[20]Dissociation, hallucinations, agitation, muscle tremors, seizures (rare).[21][22][23]
Cardiovascular Palpitations, irregular heartbeat.[20]Potential for increased heart rate and blood pressure.[23]
Gastrointestinal Nausea, vomiting, abdominal discomfort.[20]Vomiting, drooling.[21]
Other Fatigue, allergic reactions (skin rash to severe symptoms).[20]Prolonged recovery from anesthesia, respiratory depression at high doses.[23]

Conclusion

This compound and ketamine both represent promising avenues for the development of rapid-acting antidepressants. Their convergent mechanisms of action on the mTOR and BDNF pathways underscore the critical role of neuroplasticity in the treatment of depression. While ketamine has a more established clinical profile, the selectivity of Ifenprodil for the GluN2B subunit may offer a more targeted approach with a potentially different side-effect profile. Further head-to-head comparative studies, particularly in clinical settings, are warranted to fully elucidate their respective therapeutic potentials and to guide the development of the next generation of antidepressant medications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such vital comparative work.

References

Replicating Neuroprotection: A Comparative Guide to Ifenprodil Tartrate's Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ifenprodil (B1662929) tartrate's neuroprotective effects with alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Executive Summary

Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.[1][2][3] This selectivity is key to its neuroprotective action, as overactivation of GluN2B-containing NMDA receptors is strongly linked to glutamate-induced excitotoxicity and subsequent neuronal cell death.[4][5] Ifenprodil allosterically inhibits the receptor, reducing the excessive influx of calcium (Ca2+) that triggers apoptotic cascades.[1][6] Published findings consistently demonstrate Ifenprodil's ability to protect neurons from excitotoxic insults in various in vitro and in vivo models.[6][7][8] This guide summarizes the quantitative data supporting these claims, provides detailed experimental protocols for replication, and visually represents the key signaling pathway and experimental workflow.

Data Presentation

The neuroprotective efficacy of Ifenprodil tartrate has been quantified across multiple studies. The following tables summarize key findings, offering a comparative overview of its performance against other NMDA receptor antagonists.

Table 1: In Vitro Neuroprotective Efficacy of this compound Against Glutamate-Induced Excitotoxicity

CompoundCell TypeInsultConcentration% NeuroprotectionIC50Reference
Ifenprodil Rat Cortical NeuronsGlutamate (B1630785)10 µMDose-dependent prevention-[6]
Ifenprodil Rat Retinal NeuronsGlutamate10 µMDose-dependent prevention-[8]
Ifenprodil "Younger" Neurons (6-8 DIV)NMDA1 µMDecreased neuronal death from 59.5 ± 1.4% to 26 ± 2.7%-[9]
Ifenprodil Mature Cortical NeuronsGlutamateNot Specified51.6 ± 14.7%-[9]
Ifenprodil Mature Cortical NeuronsNMDANot Specified20.6 ± 7.9%-[9]

Table 2: Comparative Efficacy of NMDA Receptor Antagonists in Neuroprotection

CompoundTargetModelKey FindingsReference
Ifenprodil GluN2B-selective NMDA AntagonistCultured Cortical NeuronsDose-dependently prevented glutamate-induced cell death.[6]
SL 82.0715 (Ifenprodil derivative) GluN2B-selective NMDA AntagonistCultured Cortical NeuronsDose-dependently prevented glutamate-induced cell death.[6]
MK-801 Non-selective NMDA AntagonistCultured Cortical NeuronsPrevented glutamate cytotoxicity with a potency similar to Ifenprodil.[6]
Ro 25-6981 GluN2B-selective NMDA Antagonist"Older" Neurons (13-16 DIV)Failed to prevent Delayed Calcium Dysregulation (DCD) when applied alone.[10]
PEAQX NR2A-preferring NMDA Antagonist"Older" Neurons (13-16 DIV)Failed to prevent DCD when applied alone. Combined application with Ifenprodil completely averted DCD.[10]
JNJ16259685 mGluR1 Negative Allosteric ModulatorRat Subarachnoid Hemorrhage ModelCombination therapy with Ifenprodil showed enhanced neuroprotection compared to either drug alone.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon published findings.

Protocol 1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol outlines the procedure for inducing excitotoxicity and evaluating the protective effects of Ifenprodil.

Materials:

  • Primary cortical or hippocampal neuron cultures (7-14 days in vitro)

  • L-glutamate stock solution

  • This compound stock solution

  • Neurobasal medium with B-27 supplement

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

Procedure:

  • Cell Culture: Plate primary neurons in 96-well plates at a suitable density.

  • Ifenprodil Pre-treatment: Prepare working concentrations of this compound in culture medium. A typical concentration range for testing is 0.1 to 10 µM.[9] Remove the existing medium and replace it with the Ifenprodil-containing medium. Incubate for 30-60 minutes.[9]

  • Induction of Excitotoxicity: Prepare a working solution of L-glutamate in culture medium. A typical concentration to induce excitotoxicity is 100 µM.[11] Add the glutamate solution to the wells (either with or without Ifenprodil for co-treatment studies) and incubate for 10 minutes.[6][8]

  • Washout and Incubation: Gently remove the treatment medium and wash the cells twice with pre-warmed, glutamate-free medium.[6] Add fresh culture medium and incubate for 24 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells, following the manufacturer's instructions.

    • MTT Assay: Measure the metabolic activity of viable cells by adding MTT solution to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) product. Read the absorbance at the appropriate wavelength.[9]

Protocol 2: Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration following excitotoxic challenge and the effect of Ifenprodil.

Materials:

  • Primary neuron cultures on glass coverslips

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • NMDA stock solution

  • This compound stock solution

  • Fluorescence microscope with a camera and image acquisition software

Procedure:

  • Cell Loading: Load the cultured neurons with the Ca2+ indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye in imaging buffer for 30-60 minutes at 37°C.[9]

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with imaging buffer. Acquire a stable baseline fluorescence signal.

  • NMDA Application: Perfuse the cells with a solution containing NMDA (e.g., 30 µM) and record the changes in fluorescence intensity over time.[12]

  • Ifenprodil Treatment: After the response to NMDA returns to baseline, pre-incubate the cells with Ifenprodil (e.g., 10 µM) for a designated period.[12]

  • Repeat NMDA Application: Re-apply the NMDA solution in the continued presence of Ifenprodil and record the fluorescence changes.

  • Data Analysis: Analyze the fluorescence data to quantify the changes in intracellular Ca2+ concentration. Compare the NMDA-induced Ca2+ influx before and after Ifenprodil treatment.

Protocol 3: Western Blot Analysis for Autophagy Markers

This protocol details the procedure for assessing changes in the expression of autophagy-related proteins following Ifenprodil treatment in a neurotoxicity model.

Materials:

  • Cell lysates from treated and control neuronal cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-LC3B, anti-Beclin-1, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice.[13][14] Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]

    • Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[14]

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Ifenprodil_Signaling_Pathway Glutamate Excessive Glutamate NMDA_R GluN1/GluN2B NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Neuroprotection Neuroprotection Ifenprodil Ifenprodil Tartrate Ifenprodil->NMDA_R Inhibits Ifenprodil->Neuroprotection Promotes Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis

Caption: Ifenprodil's neuroprotective signaling pathway.

Experimental_Workflow start Culture Primary Neurons pretreat Pre-treat with This compound start->pretreat induce Induce Excitotoxicity (e.g., Glutamate) pretreat->induce washout Washout induce->washout incubate Incubate (24h) washout->incubate assess Assess Cell Viability (LDH, MTT) incubate->assess

Caption: Experimental workflow for assessing neuroprotection.

References

Navigating the Narrow Passage: A Comparative Guide to the In Vivo Therapeutic Window of Ifenprodil Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, defining the therapeutic window of a compound is a critical step in its journey from the laboratory to the clinic. This guide provides an in-depth, objective comparison of the in vivo therapeutic window of Ifenprodil tartrate, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, with other key alternatives. By presenting available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to design and interpret in vivo studies targeting the NMDA receptor.

This compound's unique mechanism as a selective antagonist of the GluN2B subunit of the NMDA receptor offers the potential for a more favorable therapeutic window compared to non-selective antagonists.[1][2] Its activity is dependent on the receptor being in an activated or desensitized state, suggesting a targeted action on overactive neurons, a hallmark of many neurological disorders.[3] This guide will delve into the available quantitative data to compare its efficacy and toxicity profile with other notable NMDA receptor antagonists, namely the non-competitive antagonist MK-801 and the uncompetitive antagonist Memantine (B1676192).

Quantitative Comparison of NMDA Receptor Antagonists

The therapeutic index (TI), the ratio of the toxic dose to the effective dose, is a key indicator of a drug's safety margin. The following tables summarize available in vivo data for Ifenprodil and its comparators. It is important to note that the data is compiled from various studies using different animal models and experimental paradigms, which can influence the results. A direct comparison should, therefore, be made with caution.

Table 1: In Vivo Efficacy (ED50) of NMDA Receptor Antagonists in Rodent Models

CompoundAnimal ModelConditionEfficacy EndpointRoute of AdministrationEffective Dose (ED50)Reference(s)
This compound RatSpinal AnesthesiaMotor function and nociception blockadeIntrathecal0.42 µmol (motor), 0.40 µmol (nociception)[4]
MouseAntidepressant-like effectReduction in immobility time (Forced Swim Test)Intraperitoneal (i.p.)~20 mg/kg[5]
RatNeuroprotection (focal cerebral ischemia)Reduction in infarct volumeIntraperitoneal (i.p.)Not explicitly defined as ED50, but neuroprotective effects observed at 10 mg/kg.[1]
MK-801 (Dizocilpine) MouseAnticonvulsant (MES test)Protection against seizuresIntraperitoneal (i.p.)ED50 values are generally low, but specific values vary.[6]
RatNeuroprotection (neuropathic pain model)Reduction of neuronal responsesSystemic0.1 - 5 mg/kg (dose-dependent effects)[7]
Memantine MouseAnticonvulsant (MES test)Protection against seizuresIntraperitoneal (i.p.)Therapeutic Index > 2-4[6]
RatNeuroprotection (neuropathic pain model)Reduction of neuronal responsesSystemic1 - 20 mg/kg (dose-dependent effects)[7]

Table 2: In Vivo Toxicity (TD50/LD50) of NMDA Receptor Antagonists in Rodent Models

CompoundAnimal ModelToxicity EndpointRoute of AdministrationToxic Dose (TD50/LD50)Reference(s)
This compound RatCNS Depression (sedation, ptosis, muscle relaxation)Oral (p.o.) / Intramuscular (i.m.)Moderate depression at 100-400 mg/kg (p.o.) and 50-100 mg/kg (i.m.)
MK-801 (Dizocilpine) MouseMotor Impairment (Rotarod)Intraperitoneal (i.p.)TI < 2[6]
RatNeurotoxicity (neuronal vacuolization)Intraperitoneal (i.p.)Doses as low as 5 mg/kg can induce neurotoxic effects.
Memantine MouseMotor Impairment (Rotarod)Intraperitoneal (i.p.)TI > 2-4[6]

Note: The therapeutic index (TI) is often calculated as TD50/ED50 or LD50/ED50. A higher TI indicates a wider margin of safety. The provided data for MK-801 and Memantine in the MES test suggests Memantine has a more favorable therapeutic index in that specific model.[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable in vivo validation of a therapeutic window. Below are representative methodologies for key experiments.

Protocol 1: Determination of Efficacy (ED50) in a Focal Cerebral Ischemia Model

This protocol outlines the assessment of the neuroprotective effects of this compound in a rodent model of stroke.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least 7 days prior to the experiment.

2. Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO):

  • Anesthetize the rat with isoflurane.

  • Perform a midline neck incision to expose the common carotid artery.

  • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

3. Drug Administration:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline).

  • Administer different doses of this compound (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection at the time of reperfusion. A vehicle control group should be included.

4. Assessment of Neurological Deficit:

  • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

5. Measurement of Infarct Volume:

  • At 48 hours post-MCAO, euthanize the animals and perfuse the brains with saline followed by a fixative.

  • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

  • Quantify the infarct volume using image analysis software.

6. Data Analysis:

  • Plot a dose-response curve for the reduction in infarct volume.

  • Calculate the ED50 value, the dose at which a 50% reduction in infarct volume is observed compared to the vehicle control.

Protocol 2: Determination of Acute Toxicity (TD50) for Motor Impairment

This protocol describes the assessment of motor coordination as an indicator of central nervous system side effects.

1. Animal Model:

  • Species: Male C57BL/6 mice (20-25g).

  • Acclimatization: As described in Protocol 1.

2. Drug Administration:

  • Administer escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg, i.p.) to different groups of mice. A vehicle control group is essential.

3. Rotarod Test:

  • At a predetermined time after drug administration (e.g., 30 minutes), place each mouse on a rotating rod (rotarod) accelerating from 4 to 40 rpm over 5 minutes.

  • Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle group indicates motor impairment.

4. Data Analysis:

  • For each dose, determine the percentage of animals exhibiting a predefined level of motor impairment (e.g., falling within a certain time).

  • Plot a dose-response curve and calculate the TD50, the dose that causes motor impairment in 50% of the animals.

Visualizing the Molecular Landscape

Understanding the underlying signaling pathways and experimental workflows is crucial for interpreting the in vivo data.

Ifenprodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 Ifenprodil Ifenprodil Tartrate Ifenprodil->NMDAR Allosteric Inhibition mTOR_activation mTOR Signaling Activation Ifenprodil->mTOR_activation Modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening NMDAR->mTOR_activation Activates Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Excessive Influx Leads to

Ifenprodil's mechanism of action on the NMDA receptor.

Experimental_Workflow cluster_efficacy Efficacy Assessment (e.g., Neuroprotection) cluster_toxicity Toxicity Assessment (e.g., Motor Impairment) cluster_analysis Therapeutic Window Determination E_AnimalModel Animal Model of Disease (e.g., MCAO in rats) E_DoseResponse Dose-Response Study (Multiple Ifenprodil Doses) E_AnimalModel->E_DoseResponse E_Endpoint Measure Efficacy Endpoint (e.g., Infarct Volume) E_DoseResponse->E_Endpoint E_ED50 Calculate ED50 E_Endpoint->E_ED50 TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) E_ED50->TI_Calc T_AnimalModel Healthy Animal Model (e.g., Mice) T_DoseEscalation Dose-Escalation Study (Increasing Ifenprodil Doses) T_AnimalModel->T_DoseEscalation T_Endpoint Measure Toxicity Endpoint (e.g., Rotarod Performance) T_DoseEscalation->T_Endpoint T_TD50 Calculate TD50 T_Endpoint->T_TD50 T_TD50->TI_Calc

References

Ifenprodil Tartrate: A Comparative Analysis of Efficacy in Preclinical Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Ifenprodil (B1662929), a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a significant compound of interest in the study of neurodegenerative diseases.[1][2][3] Its mechanism of action, which involves blocking the excitotoxic effects of excessive glutamate, positions it as a potential therapeutic agent for a range of neurological disorders characterized by neuronal cell death.[1][4] This guide provides a comparative analysis of ifenprodil tartrate's efficacy across various animal models of neurodegeneration, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its interaction with NMDA receptors is crucial for synaptic plasticity, learning, and memory. However, overstimulation of these receptors, particularly those containing the GluN2B subunit, leads to an excessive influx of calcium ions (Ca2+).[1] This triggers a cascade of intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death—a process known as excitotoxicity.[1] Ifenprodil selectively binds to the GluN2B subunit, non-competitively inhibiting the receptor and mitigating this damaging cascade.[3]

cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Neurodegeneration Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A) Glutamate->NMDA_R Ca_Normal Normal Ca2+ Influx NMDA_R->Ca_Normal LTP Synaptic Plasticity, Learning & Memory Ca_Normal->LTP Excess_Glutamate Excess Glutamate NMDA_R_2B NMDA Receptor (GluN1/GluN2B) Excess_Glutamate->NMDA_R_2B Ca_Overload Ca2+ Overload NMDA_R_2B->Ca_Overload Excitotoxicity Excitotoxicity Ca_Overload->Excitotoxicity Cell_Death Neuronal Death Excitotoxicity->Cell_Death Ifenprodil Ifenprodil Ifenprodil->NMDA_R_2B Inhibits cluster_workflow Preclinical Efficacy Testing Workflow Model 1. Disease Model Induction (e.g., MCAO, MPTP, 6-OHDA) Treatment 2. Compound Administration (Ifenprodil vs. Vehicle/Comparator) Model->Treatment Behavioral 3. Behavioral Assessment (e.g., Mobility, Memory Tests) Treatment->Behavioral Imaging 4. In Vivo Imaging (optional) (e.g., MRI, PET) Treatment->Imaging Histo 5. Post-mortem Analysis (Histology, IHC, Western Blot) Behavioral->Histo Imaging->Histo Data 6. Data Analysis (Quantification & Comparison) Histo->Data center_node GluN2B-NMDA Receptor Overactivation (Excitotoxicity) disease1 Stroke center_node->disease1 disease2 Parkinson's Disease center_node->disease2 disease3 Huntington's Disease center_node->disease3 disease4 Subarachnoid Hemorrhage center_node->disease4 disease5 Alzheimer's Disease center_node->disease5 disease6 ALS center_node->disease6 drug Ifenprodil (GluN2B Antagonist) drug->center_node Therapeutic Intervention

References

Safety Operating Guide

Proper Disposal of Ifenprodil Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ifenprodil tartrate, a non-competitive NMDA receptor antagonist used in research, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal.

Hazard Profile of this compound

Before handling or disposing of this compound, it is imperative to be aware of its hazard classifications as outlined in Safety Data Sheets (SDS). Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][2]

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]
Skin Irritation Category 2: Causes skin irritation.[1]
Eye Irritation Category 2A: Causes serious eye irritation.[1][2]
Respiratory Irritation Category 3: May cause respiratory tract irritation.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by regulations from agencies like the Environmental Protection Agency (EPA) and may be subject to state and local rules.[3][4] The following procedure is based on general best practices for chemical waste in a research setting.

Step 1: Initial Waste Collection
  • Designate a Waste Container : Use a dedicated, leak-proof, and sturdy container for collecting this compound waste.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Label the Container : The container must be clearly labeled as "Hazardous Waste."[7] The label should include:

    • The full chemical name: "this compound" (avoid abbreviations).[7]

    • An accurate list of all components and their approximate quantities if it is a mixture.[7]

    • The date when waste was first added.[7]

    • The name and contact information of the Principal Investigator.[7]

    • Appropriate hazard pictograms.[7]

  • Keep the Container Closed : The waste container must be sealed at all times, except when adding waste.[6]

Step 2: Segregation and Storage
  • Avoid Mixing Wastes : Do not mix this compound with incompatible wastes. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Store waste in segregated areas to prevent accidental reactions.[6]

  • Use Secondary Containment : All liquid hazardous waste containers should be placed in secondary containment to prevent spills from spreading.[6]

  • Store Appropriately : Store the waste container in a well-ventilated area, away from heat and sources of ignition.[8] Ensure it is stored in a designated and secure location, such as a satellite accumulation area, until it is ready for pickup.

Step 3: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware : Disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed container and disposed of as hazardous waste.[5]

  • Empty Containers :

    • Thoroughly empty the original this compound container.[6]

    • The first rinse of the container must be collected and disposed of as hazardous chemical waste.[6]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6] While the specific LD50 for this compound is not provided in the search results, treating it with caution is recommended.

    • After thorough rinsing and drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5]

Step 4: Final Disposal
  • Do Not Use Sink or Trash Disposal : Do not dispose of this compound down the drain or in the regular trash.[8][9] Sewer disposal of hazardous chemicals is generally prohibited.[4][7]

  • Arrange for Professional Disposal : The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2][7] These companies are equipped to handle and transport the waste for final treatment, which is typically incineration for pharmaceutical waste.[4][10]

  • Schedule a Pickup : Request a waste pickup from your EHS department when the container is nearly full (e.g., ¾ full) or has reached its storage time limit.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Waste Generated (this compound or Contaminated Material) container Place in a designated, properly labeled Hazardous Waste container start->container is_liquid Is the waste liquid? container->is_liquid secondary_containment Place container in secondary containment is_liquid->secondary_containment Yes storage Store in a secure, ventilated area away from incompatibles is_liquid->storage No secondary_containment->storage full Container full or storage time limit reached? storage->full full->storage No contact_ehs Contact EHS for waste pickup full->contact_ehs Yes pickup Waste collected by authorized personnel contact_ehs->pickup end Final Disposal (Incineration by licensed vendor) pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ifenprodil Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ifenprodil tartrate, offering procedural, step-by-step guidance to build confidence and trust in your laboratory practices.

This compound is a non-competitive NMDA receptor antagonist used in neuroscience research.[1] Understanding its hazard profile is the first step in safe handling.

Hazard Identification and Personal Protective Equipment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust generation is likely.Minimizes inhalation of the powder, which can cause respiratory irritation.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Your Workspace: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered. Have spill cleanup materials readily available.

Step-by-Step Handling Procedure
  • Weighing: Carefully weigh the desired amount of this compound powder in a fume hood to minimize dust inhalation. Use a dedicated spatula and weighing paper.

  • Dissolving: If preparing a solution, add the powder to the solvent slowly and stir gently to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with a suitable solvent (e.g., 70% ethanol) and wipe dry.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.

Emergency Procedures: Spills and First Aid

Accidents can happen. Being prepared is crucial.

Spill Cleanup Protocol

For Solid (Powder) Spills:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure good ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[2]

  • Collect the Material: Carefully scoop the contained powder into a labeled, sealable waste container.[2]

  • Decontaminate the Area: Wipe the spill area with a wet paper towel, followed by a disinfectant like 70% ethanol.[2]

  • Dispose of Waste: Place all contaminated materials, including paper towels and gloves, into the hazardous waste container.

For Liquid (Solution) Spills:

  • Contain the Spill: Surround the spill with absorbent material from a spill kit.

  • Absorb the Liquid: Cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and wipe dry.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated spill cleanup materials, and disposable labware (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect solutions of this compound in a separate, labeled, leak-proof container for hazardous liquid waste. Do not mix with other solvent waste unless compatibility is confirmed.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Chemical Degradation for Disposal
  • Acid Hydrolysis: Dissolving in a dilute acid (e.g., 0.1 M HCl) and heating can promote hydrolysis.[3]

  • Base Hydrolysis: Dissolving in a dilute base (e.g., 0.1 M NaOH) and heating can also induce degradation.[3]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can degrade the molecule.[3]

Important: The resulting degraded solutions must still be disposed of as hazardous waste.

Final Disposal

All waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[4] Ensure all waste containers are properly labeled with the contents and associated hazards.

Workflow for Safe Handling and Disposal of this compound

Ifenprodil_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Consult SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Powder prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Label Container handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Remove PPE & Wash Hands post1->post2 disp1 Segregate Waste (Solid, Liquid, Sharps) post2->disp1 disp2 (Optional) Chemical Degradation (Consult EHS) disp1->disp2 disp3 Dispose via EHS disp2->disp3 spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc exposure Exposure Occurs first_aid Follow First Aid Measures exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。